(3-Bromo-2-methylphenyl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-bromo-2-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDXDWXAAQXHLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434495 | |
| Record name | (3-BROMO-2-METHYLPHENYL)METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83647-43-2 | |
| Record name | 3-Bromo-2-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83647-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-BROMO-2-METHYLPHENYL)METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-Bromo-2-methylphenyl)methanol (CAS 83647-43-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Bromo-2-methylphenyl)methanol, with CAS number 83647-43-2, is a key benzylic alcohol derivative that serves as a crucial intermediate in the synthesis of complex organic molecules. Its utility is particularly pronounced in the field of medicinal chemistry, where it functions as a building block for novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound. A significant focus is placed on its application in the development of small-molecule inhibitors of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) signaling pathway, a cornerstone of modern cancer immunotherapy. Detailed experimental protocols for its synthesis and a key synthetic application are provided, alongside visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.
Physicochemical Properties
This compound is a solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 83647-43-2 | |
| Molecular Formula | C₈H₉BrO | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| Physical Form | Solid | |
| Melting Point | 103-104 °C | |
| IUPAC Name | This compound | |
| InChI | InChI=1S/C8H9BrO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5H2,1H3 | |
| InChIKey | XYDXDWXAAQXHLK-UHFFFAOYSA-N | |
| SMILES | CC1=C(C=CC=C1Br)CO |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the CH₂OH group, the hydroxyl proton, and the methyl protons. The aromatic protons would appear in the range of δ 7.0-7.6 ppm. The methylene protons would likely be a singlet around δ 4.5-4.8 ppm, and the methyl protons a singlet around δ 2.2-2.5 ppm. The hydroxyl proton signal would be a broad singlet, the position of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The aromatic carbons would resonate in the δ 120-140 ppm region. The carbon of the CH₂OH group would be expected around δ 60-65 ppm, and the methyl carbon would appear in the upfield region, around δ 15-20 ppm.
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic protons would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O stretching vibration would likely appear in the 1000-1200 cm⁻¹ region. The C-Br stretching vibration is expected in the fingerprint region, typically below 800 cm⁻¹.
Synthesis
This compound is commonly synthesized via the reduction of 3-bromo-2-methylbenzoic acid.
Experimental Protocol: Reduction of 3-Bromo-2-methylbenzoic Acid
This protocol describes the synthesis of this compound from 3-bromo-2-methylbenzoic acid using sodium borohydride and iodine in tetrahydrofuran.
Materials:
-
3-Bromo-2-methylbenzoic acid
-
Anhydrous tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄)
-
Iodine (I₂)
-
Ethyl acetate
-
2N aqueous sodium hydroxide (NaOH)
-
Saturated saline solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ice bath
Procedure:
-
Dissolve 3-bromo-2-methylbenzoic acid (1.0 equivalent) in anhydrous tetrahydrofuran.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (6.1 equivalents) portion-wise to the stirred solution.
-
Slowly add a solution of iodine (3.0 equivalents) in anhydrous tetrahydrofuran to the reaction mixture.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 20 hours.
-
Extract the reaction mixture with ethyl acetate (3 x volume of THF).
-
Combine the organic phases and wash sequentially with 2N aqueous sodium hydroxide and saturated saline solution.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 4:1) as the eluent to yield this compound as a white solid.
Caption: Synthesis workflow for this compound.
Applications in Drug Development
The primary application of this compound in drug development is as a precursor for the synthesis of small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint.
Role in PD-1/PD-L1 Inhibitor Synthesis
This compound is a key reactant in Suzuki coupling reactions to form the biphenyl core structure present in many potent PD-L1 inhibitors. This biphenyl moiety is crucial for the inhibitor's ability to bind to PD-L1 and disrupt its interaction with PD-1.
Experimental Protocol: Suzuki Coupling Reaction
The following protocol outlines a representative Suzuki coupling reaction using this compound to synthesize a biphenyl intermediate.
Materials:
-
This compound
-
A suitable boronic acid or boronic ester partner (e.g., (2,3-dihydrobenzo[b][2][3]dioxin-6-yl)boronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., dioxane/water)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.0 equivalent), the boronic acid/ester (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Add the solvent system to the vessel.
-
Deoxygenate the mixture by bubbling with an inert gas for 15-30 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically several hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biphenyl product.
Caption: Suzuki coupling of this compound.
Biological Context: The PD-1/PD-L1 Signaling Pathway
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance.
-
PD-1 (Programmed Death-1): A receptor expressed on the surface of activated T cells, B cells, and other immune cells.
-
PD-L1 (Programmed Death-Ligand 1): A transmembrane protein that can be expressed on various cell types, including cancer cells.
When PD-L1 on a tumor cell binds to PD-1 on a T cell, it transmits an inhibitory signal into the T cell. This signaling cascade leads to the suppression of T-cell proliferation, cytokine release, and cytotoxic activity, ultimately allowing the tumor cell to evade immune destruction.
Small-molecule inhibitors derived from this compound are designed to bind to PD-L1, often inducing its dimerization and internalization. This prevents the interaction between PD-L1 and PD-1, thereby blocking the inhibitory signal and restoring the anti-tumor activity of the T cells.
Caption: PD-1/PD-L1 signaling and inhibitor action.
Conclusion
This compound is a valuable and versatile building block in synthetic organic and medicinal chemistry. Its role as a key intermediate in the synthesis of small-molecule PD-1/PD-L1 inhibitors highlights its importance in the development of next-generation cancer immunotherapies. This guide provides essential technical information to aid researchers and drug development professionals in leveraging the potential of this compound in their scientific endeavors. Further research into novel applications and reaction pathways involving this compound is warranted and holds promise for the discovery of new therapeutic agents.
References
An In-depth Technical Guide to the Physical Properties of (3-Bromo-2-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of (3-Bromo-2-methylphenyl)methanol. The information is compiled to assist researchers and professionals in drug development and chemical synthesis in understanding the fundamental characteristics of this compound. This document presents available quantitative data, detailed experimental protocols for property determination, and structural information.
Core Physical and Chemical Properties
This compound, with the CAS number 83647-43-2, is a substituted aromatic alcohol. Its structure consists of a benzene ring substituted with a bromine atom, a methyl group, and a hydroxymethyl group. This combination of functional groups dictates its physical and chemical behavior.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₉BrO | PubChem[1] |
| Molecular Weight | 201.06 g/mol | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.52-7.50 (1H, m), 7.32 (1H, d, J = 7.6 Hz), 7.06 (1H, t, J = 7.8 Hz), 4.73 (2H, d, J = 5.9 Hz), 2.43 (3H, s), 1.58 (1H, t, J = 5.9 Hz) | ChemicalBook[3] |
| Monoisotopic Mass | 199.98368 Da | PubChem[1] |
| XlogP (Predicted) | 2.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Note: Melting point, boiling point, and density values are not consistently reported in publicly available experimental databases. The physical form is noted as a solid by commercial suppliers.
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and confirmation of chemical compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the hydrogen atoms in a molecule. For this compound, the following chemical shifts have been reported:
-
δ 7.52-7.50 (1H, m): Aromatic proton.
-
δ 7.32 (1H, d, J = 7.6 Hz): Aromatic proton.
-
δ 7.06 (1H, t, J = 7.8 Hz): Aromatic proton.
-
δ 4.73 (2H, d, J = 5.9 Hz): Methylene protons (-CH₂OH).
-
δ 2.43 (3H, s): Methyl protons (-CH₃).
-
δ 1.58 (1H, t, J = 5.9 Hz): Hydroxyl proton (-OH).[3]
Experimental Protocols
The following are detailed, generalized methodologies for the experimental determination of the key physical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point is a critical indicator of the purity of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is ideal.
-
Measurement:
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
-
Purity Assessment: A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.
Boiling Point Determination (for solids that can be melted and are stable at their boiling point)
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
-
Clamp and stand
Procedure:
-
Sample Preparation: A small amount of this compound is placed in the test tube, enough to create a liquid column of about 2-3 cm upon melting.
-
Apparatus Setup:
-
A capillary tube is placed inside the test tube with its open end submerged in the molten sample.
-
The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.
-
The assembly is clamped and immersed in a heating bath.
-
-
Measurement:
-
The heating bath is heated gently.
-
As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
The heating is continued until a steady stream of bubbles emerges from the capillary tube.
-
The heat is then removed, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
-
Density Determination of a Solid
The density of a solid can be determined by measuring its mass and the volume it displaces.
Apparatus:
-
Analytical balance
-
Graduated cylinder or pycnometer
-
A liquid in which the solid is insoluble (e.g., a non-polar solvent if the compound is polar and vice versa)
Procedure:
-
Mass Measurement: A known mass of this compound is accurately weighed using an analytical balance.
-
Volume Measurement by Displacement:
-
A graduated cylinder is partially filled with a liquid in which the compound is insoluble, and the initial volume is recorded.
-
The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.
-
The final volume is recorded. The difference between the final and initial volumes gives the volume of the solid.
-
-
Calculation: The density (ρ) is calculated using the formula: ρ = mass / volume
Solubility Determination
A qualitative assessment of solubility in various solvents is crucial for applications in synthesis, purification, and formulation.
Apparatus:
-
Small test tubes
-
Vortex mixer or stirring rod
-
A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
Procedure:
-
Sample and Solvent Addition: Approximately 10-20 mg of this compound is placed in a test tube.
-
Solvent Addition: A small volume (e.g., 0.5 mL) of the test solvent is added.
-
Observation: The mixture is agitated vigorously for 1-2 minutes.
-
Classification:
-
Soluble: The solid completely dissolves to form a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Quantitative Assessment (Optional): For a more quantitative measure, a saturated solution can be prepared, and the concentration of the dissolved solid can be determined by evaporating a known volume of the supernatant and weighing the residue.
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the characterization of the physical properties of a novel chemical compound.
Caption: Logical workflow for determining the physical properties of a chemical compound.
This guide serves as a foundational resource for understanding the physical properties of this compound. For mission-critical applications, experimental verification of the computed data is strongly advised.
References
An In-depth Technical Guide on the Physicochemical Properties of (3-Bromo-2-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Data
The following table summarizes the available physical and chemical properties of (3-Bromo-2-methylphenyl)methanol.
| Property | Value | Source |
| Molecular Formula | C₈H₉BrO | PubChem[1] |
| Molecular Weight | 201.06 g/mol | PubChem[1] |
| Physical Form | White solid | ChemicalBook[2] |
| CAS Number | 83647-43-2 | Sigma-Aldrich |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
Experimental Protocols
The following sections detail the standard experimental procedures for determining the melting and boiling points of an organic compound such as this compound.
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. This method is crucial for identifying a compound and assessing its purity.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Thermometer
-
The solid sample of this compound, finely powdered
-
Mortar and pestle
-
Tube for dropping the capillary
Procedure:
-
Sample Preparation: A small amount of the dry solid sample is finely powdered using a mortar and pestle.[3] The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to allow the solid to fall to the sealed end. The capillary tube is then dropped through a long glass tube to tightly pack the sample to a height of 2-3 mm.[4]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[5]
-
Heating: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate determination.[4]
-
Observation and Measurement: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][7] This micro method is suitable for small quantities of liquid. Since this compound is a solid at room temperature, it would first need to be melted to determine its boiling point.
Apparatus and Materials:
-
Small test tube or vial[8]
-
Capillary tube (sealed at one end)
-
Thermometer
-
Rubber band or thread to attach the test tube to the thermometer[6][8]
-
Liquid sample of this compound (melted)
Procedure:
-
Sample Preparation: A small amount of the liquid sample (about 0.5 mL) is placed in a small test tube.[8] A capillary tube, sealed at one end, is placed inside the test tube with the open end downwards.
-
Apparatus Setup: The test tube is attached to a thermometer using a rubber band.[8] The assembly is then clamped so that the bulb of the thermometer and the test tube are immersed in the heating bath (e.g., a Thiele tube filled with mineral oil).[6][8]
-
Heating: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Observation and Measurement: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[8] The heat is then removed, and the bath is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[6][8]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the melting point of a solid organic compound using the capillary method.
Caption: Workflow for Melting Point Determination.
References
- 1. This compound | C8H9BrO | CID 10035697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 83647-43-2 [chemicalbook.com]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. westlab.com [westlab.com]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
Core Focus: Solubility Profile of (3-Bromo-2-methylphenyl)methanol in Organic Solvents
(3-Bromo-2-methylphenyl)methanol is a substituted aromatic alcohol. Its solubility in organic solvents is primarily governed by the interplay of its functional groups: the polar hydroxyl (-CH₂OH) group, the nonpolar aromatic ring, and the substituents (a bromine atom and a methyl group). The hydroxyl group is capable of hydrogen bonding, which enhances solubility in polar protic solvents. The aromatic ring and its nonpolar substituents contribute to its solubility in nonpolar and moderately polar aprotic solvents through van der Waals forces.
Based on the "like dissolves like" principle, this compound is expected to exhibit good solubility in a range of organic solvents. The presence of the polar hydroxyl group suggests solubility in polar solvents, while the substituted phenyl ring indicates an affinity for nonpolar and aromatic solvents.
Predicted Solubility Profile
The expected qualitative solubility of this compound in various classes of organic solvents is summarized in the table below. This is a predictive assessment and should be confirmed by experimental determination.
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with the solvent molecules. |
| Polar Aprotic | Acetone, Acetonitrile | High to Moderate | The polar nature of these solvents can interact with the dipole moment of the solute. The absence of strong hydrogen bonding from the solvent might slightly limit solubility compared to protic solvents. |
| Moderately Polar | Dichloromethane, Chloroform | High to Moderate | These solvents can effectively solvate the aromatic ring and the polar functional group through dipole-dipole interactions. |
| Nonpolar Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solute will have favorable π-π stacking interactions with the aromatic solvent. The polar hydroxyl group may limit very high solubility. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | The significant polarity of the hydroxyl group is mismatched with the nonpolar nature of these solvents, leading to poor solvation. |
Experimental Determination of Solubility
A precise understanding of solubility requires experimental measurement. The following is a detailed protocol for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal saturation method.
Methodology: Isothermal Saturation and Gravimetric/Spectroscopic Analysis
This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the dissolved solute.
1. Materials and Equipment:
-
This compound
-
Selected organic solvents (analytical grade)
-
Vials with tight-sealing caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
For Gravimetric Analysis: Drying oven, desiccator
-
For Spectroscopic Analysis: UV-Vis spectrophotometer, quartz cuvettes
2. Procedure:
-
Sample Preparation:
-
Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solid after equilibration.
-
Record the exact mass of the compound added, if desired for mass balance calculations.
-
Add a known volume (e.g., 5.0 mL) of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The concentration of the dissolved solute should not change over time once equilibrium is established.
-
-
Sample Collection and Preparation for Analysis:
-
Once equilibrated, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the withdrawn solution through a syringe filter into a clean, dry, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis). This step is crucial to remove any undissolved solid particles.
-
3. Analysis:
-
Gravimetric Analysis:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.
-
Once the solvent is completely removed, place the vial in a drying oven (at a temperature below the melting point of the compound) to remove any residual solvent.
-
Cool the vial in a desiccator and weigh it. Repeat the drying and weighing steps until a constant mass is achieved.
-
The final mass represents the amount of dissolved this compound. Calculate the solubility in g/L or mg/mL.
-
-
Spectroscopic Analysis (UV-Vis):
-
Determine the wavelength of maximum absorbance (λ_max) of this compound in the chosen solvent.
-
Prepare a series of standard solutions of known concentrations of the compound in the solvent.
-
Measure the absorbance of each standard solution at λ_max and construct a calibration curve (absorbance vs. concentration).
-
Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve. Record the dilution factor.
-
Measure the absorbance of the diluted sample at λ_max.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (3-Bromo-2-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (3-Bromo-2-methylphenyl)methanol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed spectral data, experimental methodologies, and visual representations to aid in the structural elucidation and characterization of this compound.
Introduction
This compound is a substituted benzyl alcohol derivative. Its structure, featuring a bromine atom and a methyl group on the aromatic ring, gives rise to a distinct pattern in its NMR spectra, which is crucial for its identification and the analysis of its chemical environment. Understanding the NMR profile of this compound is essential for confirming its synthesis, assessing its purity, and for its application as an intermediate in the development of more complex molecules.
NMR Spectral Data
The following sections present the ¹H and ¹³C NMR spectral data for this compound. The data is organized into tables for clarity and ease of comparison.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | 7.52 - 7.50 | m | - | 1H |
| H-4 | 7.32 | d | 7.6 | 1H |
| H-5 | 7.06 | t | 7.8 | 1H |
| CH₂OH | 4.73 | d | 5.9 | 2H |
| CH₃ | 2.43 | s | - | 3H |
| OH | 1.58 | t | 5.9 | 1H |
Note: The multiplicity abbreviations are as follows: s = singlet, d = doublet, t = triplet, m = multiplet.
¹³C NMR Spectral Data (Predicted)
Due to the limited availability of experimental ¹³C NMR data in the public domain, the following table presents predicted chemical shifts. These predictions are based on computational algorithms and provide a reliable estimation for the carbon resonances of this compound.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 140.2 |
| C-2 | 135.8 |
| C-3 | 124.5 |
| C-4 | 130.5 |
| C-5 | 127.8 |
| C-6 | 129.7 |
| CH₂OH | 63.1 |
| CH₃ | 19.5 |
Disclaimer: These are predicted values and should be used as a guide. Experimental verification is recommended for definitive assignment.
Experimental Protocols
The following protocols describe the general procedures for the preparation of samples and the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Sample Preparation
-
Sample Weighing : For a standard ¹H NMR spectrum, accurately weigh 5-25 mg of the solid this compound. For a ¹³C NMR spectrum, a larger quantity of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration : To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0.00 ppm. If the deuterated solvent does not already contain TMS, a small drop can be added.
-
Capping and Labeling : Securely cap the NMR tube and label it clearly.
NMR Spectra Acquisition
-
Spectrometer Setup : The NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).
-
¹H NMR Acquisition Parameters :
-
Pulse Sequence : A standard one-pulse sequence is typically used.
-
Number of Scans : 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Spectral Width : A spectral width of approximately 12-15 ppm is generally adequate for most organic compounds.
-
Acquisition Time : An acquisition time of 2-4 seconds provides good resolution.
-
Relaxation Delay : A relaxation delay of 1-2 seconds between scans is common.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Sequence : A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
-
Number of Scans : Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (from hundreds to thousands) is required.
-
Spectral Width : A wider spectral width of 0-220 ppm is necessary to encompass the range of carbon chemical shifts.
-
Acquisition Time : An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay : A relaxation delay of 2-5 seconds is often used to allow for the complete relaxation of all carbon nuclei, especially quaternary carbons.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the chemical structure with atom numbering for NMR assignment and a general workflow for NMR analysis.
Caption: Chemical structure of this compound with atom numbering.
Caption: Generalized workflow for NMR analysis.
Mass Spectrometry Analysis of (3-Bromo-2-methylphenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry data, experimental protocols, and analytical workflow for the characterization of (3-Bromo-2-methylphenyl)methanol. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of analytical chemistry, pharmacology, and drug development.
Mass Spectrometry Data
The mass spectrometry data for this compound reveals a characteristic fragmentation pattern that is consistent with its chemical structure. The presence of a bromine atom is readily identifiable by the isotopic distribution in the mass spectrum.
Predicted Mass Spectrum Data
While an experimental mass spectrum for this compound is not publicly available in spectral databases, a predicted fragmentation pattern can be deduced based on the known fragmentation of benzyl alcohols and aromatic bromo-compounds.
| m/z (predicted) | Ion Formula | Fragment Lost | Interpretation |
| 200/202 | [C8H9BrO]+• | - | Molecular ion peak (M+•) with characteristic bromine isotopic pattern (~1:1 ratio). |
| 183/185 | [C8H8Br]+ | •OH | Loss of a hydroxyl radical. |
| 121 | [C8H9O]+ | •Br | Loss of a bromine radical. |
| 105 | [C7H5O]+ | •Br, CH4 | Loss of a bromine radical and methane. |
| 91 | [C7H7]+ | •Br, CH2O | Loss of a bromine radical and formaldehyde, potentially forming a tropylium ion. |
| 77 | [C6H5]+ | •Br, CH3CHO | Loss of a bromine radical and acetaldehyde. |
Note: The presence of bromine (isotopes 79Br and 81Br in approximately a 1:1 natural abundance) will result in ion peaks separated by 2 m/z units for all bromine-containing fragments.
Experimental Protocols
The following are detailed methodologies for the acquisition of mass spectrometry data for small molecules such as this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, dilute the sample to a final concentration of 10-100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or split (e.g., 50:1).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1000 amu/s.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a versatile technique for the analysis of a wide range of small molecules and is particularly useful for those that are not amenable to GC-MS.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the sample to a final concentration of 1-10 µg/mL in the initial mobile phase composition.
2. LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent high-resolution mass spectrometer.
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B.
-
1-10 min: 5% to 95% B.
-
10-12 min: 95% B.
-
12-12.1 min: 95% to 5% B.
-
12.1-15 min: 5% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Ion Source: Electrospray Ionization (ESI) in positive and negative ion modes.
-
Capillary Voltage: 3500 V.
-
Nozzle Voltage: 500 V.
-
Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psig.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Mass Range: m/z 50-1000.
-
Data Acquisition: High-resolution tandem mass spectrometry (MS/MS) can be performed for structural elucidation.
Workflow and Pathway Visualizations
The following diagrams illustrate a typical workflow for the analysis of a small molecule in a drug development context and the predicted fragmentation pathway of this compound.
Caption: A typical workflow for small molecule analysis in drug development.
Caption: Predicted fragmentation pathway of this compound.
Unveiling the Structural Architecture: A Technical Guide to the Characterization of (3-Bromo-2-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract: (3-Bromo-2-methylphenyl)methanol is a key intermediate in the synthesis of various pharmacologically active compounds.[1] A thorough understanding of its three-dimensional structure is paramount for rational drug design and the development of novel therapeutics. This technical guide provides a comprehensive overview of the currently available information on this compound and outlines a detailed, standardized protocol for the determination of its crystal structure, a critical piece of data that is not yet publicly available. While crystallographic data for this specific compound is not found in the public domain, this paper serves as a roadmap for researchers seeking to elucidate its solid-state conformation.
Introduction
This compound, also known as 3-bromo-2-methylbenzyl alcohol, is a substituted aromatic alcohol. Its molecular structure, featuring a bromine atom and a methyl group on the phenyl ring, makes it a versatile building block in organic synthesis. Notably, it has been utilized in the preparation of fused ring compounds that act as PD-1/PD-L1 inhibitors, highlighting its potential in cancer immunotherapy research.[1] The precise arrangement of atoms in the solid state, governed by its crystal structure, influences its physical and chemical properties, including solubility, melting point, and reactivity. This guide addresses the current knowledge gap regarding its crystal structure and proposes a clear pathway for its determination.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and the design of crystallization experiments.
| Property | Value | Source |
| Molecular Formula | C₈H₉BrO | PubChem[2] |
| Molecular Weight | 201.06 g/mol | PubChem[2] |
| CAS Number | 83647-43-2 | PubChem[2] |
| Appearance | White solid | ChemicalBook[1] |
| Purity | 97% | Sigma-Aldrich[3] |
| Storage | Sealed in dry, room temperature | Sigma-Aldrich[3] |
Synthesis of this compound
The synthesis of this compound can be achieved through the reduction of 3-bromo-2-methylbenzoic acid. A detailed experimental protocol is provided below.
3.1. Experimental Protocol: Synthesis
Materials:
-
3-Bromo-2-methylbenzoic acid
-
Anhydrous tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄)
-
Iodine (I₂)
-
Ethyl acetate
-
2N aqueous sodium hydroxide (NaOH)
-
Saturated saline solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Dissolve 3-bromo-2-methylbenzoic acid (1.08 g, 5.0 mmol) in anhydrous tetrahydrofuran (20 mL) in a round-bottom flask.[1]
-
Cool the solution to 0°C in an ice bath.[1]
-
Add sodium borohydride (1.15 g, 30.4 mmol) portion-wise to the stirred solution.[1]
-
Slowly add a solution of iodine (3.81 g, 15.0 mmol) in tetrahydrofuran (16 mL) dropwise to the reaction mixture.[1]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 20 hours.[1]
-
Extract the reaction mixture with ethyl acetate (3 x 20 mL).[1]
-
Combine the organic phases and wash sequentially with 2N aqueous sodium hydroxide (20 mL) and saturated saline solution (20 mL).[1]
-
Dry the organic phase over anhydrous sodium sulfate and filter.[1]
-
Concentrate the filtrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (4:1) as the eluent to yield this compound as a white solid (934 mg, 86% yield).[1]
Proposed Workflow for Crystal Structure Determination
As the crystal structure of this compound has not been reported, this section outlines a standard experimental workflow for its determination. This process involves three key stages: crystallization, X-ray diffraction data collection, and structure solution and refinement.
Caption: Proposed workflow for the determination of the crystal structure of this compound.
4.1. Experimental Protocol: Crystallization
The goal of this step is to obtain single crystals of sufficient size and quality for X-ray diffraction analysis.
Procedure:
-
Solvent Screening: Dissolve a small amount of purified this compound in a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) to determine its solubility.
-
Crystallization Techniques:
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.
-
Vapor Diffusion:
-
Hanging Drop: Place a small drop of a concentrated solution of the compound on a siliconized glass coverslip. Invert the coverslip over a well of a crystallization plate containing a reservoir solution of a precipitant.
-
Sitting Drop: Place a small drop of a concentrated solution of the compound in a microbridge within a well of a crystallization plate, with the reservoir containing a precipitant.
-
-
-
Crystal Monitoring: Regularly inspect the crystallization trials under a microscope for the formation of single crystals.
4.2. Experimental Protocol: Single-Crystal X-ray Diffraction
Once suitable crystals are obtained, they are subjected to X-ray diffraction to determine the crystal structure.
Procedure:
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head using a cryoloop and a suitable cryoprotectant if data is to be collected at low temperatures.
-
Data Collection:
-
Mount the goniometer head on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
Center the crystal in the X-ray beam.
-
Perform an initial screening to determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain the intensities of the reflections.
-
Apply corrections for Lorentz and polarization effects, absorption, and crystal decay.
-
Determine the space group from the systematic absences in the diffraction data.
-
4.3. Structure Solution and Refinement
The final stage involves solving the phase problem and refining the atomic model.
Procedure:
-
Structure Solution: Use direct methods or Patterson methods to determine the initial positions of the heavier atoms (in this case, the bromine atom).
-
Structure Refinement:
-
Use the initial atomic positions to calculate the structure factors and compare them with the observed structure factors.
-
Locate the remaining non-hydrogen atoms from the difference Fourier map.
-
Refine the atomic coordinates, and anisotropic displacement parameters for all non-hydrogen atoms using a full-matrix least-squares method.
-
Place hydrogen atoms in calculated positions and refine them using a riding model.
-
-
Validation:
-
Assess the quality of the final structural model using metrics such as R-factor, weighted R-factor (wR2), and goodness-of-fit (GooF).
-
Check for any unresolved electron density or other anomalies in the final difference Fourier map.
-
Generate a Crystallographic Information File (CIF) containing all the relevant information about the crystal structure and its determination.
-
Conclusion
While the crystal structure of this compound remains to be experimentally determined, this technical guide provides the necessary foundational information and a detailed methodological framework for its elucidation. The synthesis protocol is well-established, and the proposed workflow for crystallization and X-ray diffraction analysis follows standard crystallographic practices. The determination of this crystal structure would be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its solid-state properties and facilitating the design of new molecules with enhanced therapeutic potential. Researchers are encouraged to utilize the protocols outlined herein to pursue the crystallographic characterization of this important synthetic intermediate.
References
computational analysis of (3-Bromo-2-methylphenyl)methanol molecular structure
An In-depth Technical Guide on the Computational Analysis of (3-Bromo-2-methylphenyl)methanol Molecular Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the computational methodologies employed in the structural and electronic analysis of this compound. Due to the limited availability of specific experimental and computational data for this molecule in peer-reviewed literature, this document focuses on the established theoretical protocols. It serves as a roadmap for researchers aiming to conduct a thorough computational investigation of this compound or structurally related compounds. The guide details the procedural steps for geometry optimization, vibrational frequency analysis, and the evaluation of electronic properties such as HOMO-LUMO energy gaps and Natural Bond Orbital (NBO) analysis. All quantitative data presented in the tables are illustrative and based on typical values for similar aromatic compounds, intended to provide a practical framework for data presentation and interpretation.
Introduction
This compound is a substituted aromatic alcohol with potential applications as a building block in the synthesis of more complex pharmaceutical compounds. A detailed understanding of its three-dimensional structure, conformational flexibility, and electronic properties is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. Computational chemistry provides a powerful toolkit for elucidating these molecular characteristics at a level of detail that can be challenging to obtain through experimental methods alone.
This guide outlines the standard computational workflow for a comprehensive analysis of the molecular structure of this compound, from initial structure preparation to the in-depth analysis of its electronic characteristics.
Molecular Structure and Properties
The foundational information for this compound is summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₉BrO |
| Molecular Weight | 201.06 g/mol |
| CAS Number | 83647-43-2 |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=C(C=CC=C1Br)CO |
| InChI Key | XYDXDWXAAQXHLK-UHFFFAOYSA-N |
Computational Methodology
A robust computational analysis of a molecule like this compound typically involves a multi-step process. The workflow begins with the optimization of the molecular geometry to find the most stable conformation, followed by calculations to predict its vibrational spectra and electronic properties.
Caption: Computational analysis workflow for this compound.
Geometry Optimization
The initial step in the computational analysis is to determine the ground-state equilibrium geometry of the molecule. This is achieved by performing a geometry optimization, which systematically adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface.
Experimental Protocol:
-
Initial Structure: An initial 3D structure of this compound can be generated using molecular building software (e.g., Avogadro, GaussView).
-
Computational Method: Density Functional Theory (DFT) is a widely used and accurate method for geometry optimizations of organic molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice.
-
Basis Set: A sufficiently large basis set is required to accurately describe the electronic distribution. The 6-311++G(d,p) basis set is a good choice, as it includes diffuse functions (++) to describe anions and Rydberg states, and polarization functions (d,p) to allow for non-spherical electron distribution.
-
Software: The calculations can be performed using quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.
-
Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
Illustrative Data:
The optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles, would be extracted from the output of the calculation. Table 2 provides an example of how this data would be presented.
Table 2: Illustrative Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C-Br | 1.905 |
| C-C (aromatic, avg.) | 1.395 | |
| C-C (methyl) | 1.510 | |
| C-O | 1.428 | |
| O-H | 0.965 | |
| Bond Angle | C-C-Br | 120.5 |
| C-C-C (aromatic, avg.) | 120.0 | |
| C-C-O | 110.2 | |
| C-O-H | 109.5 | |
| Dihedral Angle | C-C-C-O | 178.5 |
Note: The values in this table are representative and not from an actual calculation on this compound.
Vibrational Frequency Analysis
Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
Experimental Protocol:
-
Input: The optimized geometry from the previous step is used as the input.
-
Calculation Type: A frequency calculation is requested in the quantum chemistry software.
-
Method and Basis Set: The same method (e.g., DFT/B3LYP) and basis set (e.g., 6-311++G(d,p)) as used for the geometry optimization must be employed.
-
Output: The calculation yields the vibrational frequencies, IR intensities, and Raman activities for each normal mode of vibration.
Illustrative Data:
The calculated vibrational frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors in the theoretical model. Table 3 presents a selection of illustrative vibrational modes and their corresponding calculated frequencies.
Table 3: Illustrative Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) |
| O-H stretch | 3650 | 55.2 |
| C-H stretch (aromatic) | 3050-3100 | 15.8 |
| C-H stretch (methyl) | 2950-3000 | 25.4 |
| C=C stretch (aromatic) | 1450-1600 | 30.1 |
| C-O stretch | 1050 | 85.7 |
| C-Br stretch | 650 | 45.3 |
Note: The values in this table are representative and not from an actual calculation on this compound.
Electronic Properties Analysis
The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions. The most common properties investigated computationally are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electrons in the molecule through Natural Bond Orbital (NBO) analysis.
Caption: Key components of electronic property analysis.
Experimental Protocol:
-
Input: The optimized molecular geometry is used.
-
Method and Basis Set: The same level of theory as the geometry optimization is typically used.
-
Calculation Keywords: Specific keywords are used in the input file to request the calculation of molecular orbitals (e.g., Pop=Regular) and NBO analysis (e.g., Pop=NBO).
-
Output: The output will contain the energies of all molecular orbitals, and the NBO analysis will provide information on atomic charges, hybridization, and donor-acceptor interactions.
Illustrative Data:
The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. NBO analysis provides insights into the distribution of electron density and the stabilizing effects of hyperconjugation.
Table 4: Illustrative Electronic Properties of this compound
| Property | Calculated Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Energy Gap (ΔE) | 5.7 |
Note: The values in this table are representative and not from an actual calculation on this compound.
Table 5: Illustrative NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (1) O | σ(C-H) | 2.5 |
| σ (C-C) | σ(C-Br) | 1.8 |
Note: The values in this table are representative and not from an actual calculation on this compound. LP denotes a lone pair, and σ denotes an antibonding orbital.*
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. General safety measures include:
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Theoretical Reactivity of (3-Bromo-2-methylphenyl)methanol Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of the reactivity of (3-Bromo-2-methylphenyl)methanol and its structural isomers. The document explores the anticipated behavior of these compounds in various chemical transformations, including electrophilic aromatic substitution, nucleophilic substitution at the benzylic position, and oxidation of the alcohol functionality. The discussion is grounded in the fundamental principles of organic chemistry, considering the electronic and steric effects imparted by the bromo, methyl, and hydroxymethyl substituents on the phenyl ring. Detailed experimental protocols for representative reactions are provided, along with structured data tables summarizing predicted reactivity patterns. Furthermore, key reaction pathways and experimental workflows are visualized using the DOT language for enhanced clarity. This guide is intended to serve as a valuable resource for researchers and professionals involved in synthetic chemistry and drug development, offering insights into the potential chemical space accessible from these versatile building blocks.
Introduction
This compound and its isomers are substituted benzyl alcohol derivatives that hold potential as intermediates in the synthesis of complex organic molecules, including pharmaceuticals and materials. The reactivity of these compounds is governed by the interplay of three key functional groups: the aromatic ring, the benzylic alcohol, and the bromo and methyl substituents. Understanding the theoretical reactivity of these isomers is crucial for designing efficient synthetic routes and predicting potential side reactions. This guide will systematically explore the expected reactivity of these molecules in three major classes of reactions: electrophilic aromatic substitution, nucleophilic substitution, and oxidation.
Electronic and Steric Effects of Substituents
The reactivity of the aromatic ring and the benzylic carbon is significantly influenced by the electronic and steric effects of the bromo, methyl, and hydroxymethyl groups.
-
Bromo Group (-Br): The bromine atom is an electronegative group that exerts a deactivating, electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect). Overall, halogens are considered deactivating groups but are ortho, para-directing in electrophilic aromatic substitution.[1][2][3]
-
Methyl Group (-CH₃): The methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. It is an activating group and is ortho, para-directing.[4][5]
-
Hydroxymethyl Group (-CH₂OH): This group is weakly deactivating due to the electronegativity of the oxygen atom (-I effect). It is generally considered an ortho, para-director.
The combination and relative positions of these groups on the phenyl ring will dictate the overall reactivity and regioselectivity of the isomers.
Theoretical Reactivity Analysis
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a hallmark reaction of benzene and its derivatives. The position of substitution on the this compound isomers will be determined by the combined directing effects of the substituents.
The isomers of this compound include:
-
This compound
-
(4-Bromo-2-methylphenyl)methanol
-
(5-Bromo-2-methylphenyl)methanol
-
(2-Bromo-3-methylphenyl)methanol
-
(2-Bromo-4-methylphenyl)methanol
-
(2-Bromo-5-methylphenyl)methanol
-
(3-Bromo-4-methylphenyl)methanol
-
(3-Bromo-5-methylphenyl)methanol
-
(4-Bromo-3-methylphenyl)methanol
Predicted Regioselectivity for Electrophilic Aromatic Substitution:
| Isomer | Activating/Deactivating Groups | Predicted Major Substitution Position(s) | Rationale |
| This compound | -CH₃ (activating, o,p), -Br (deactivating, o,p), -CH₂OH (weakly deactivating, o,p) | C4, C6 | The powerful ortho, para-directing effect of the methyl group at C2 directs to C1 (occupied), C3 (occupied), and C5. The bromo group at C3 directs to C2 (occupied), C4, and C6. The hydroxymethyl group directs to the adjacent positions. The C4 and C6 positions are favored due to activation by the methyl group and direction by the bromo group. |
| (4-Bromo-2-methylphenyl)methanol | -CH₃ (activating, o,p), -Br (deactivating, o,p), -CH₂OH (weakly deactivating, o,p) | C3, C5 | The methyl group at C2 directs to C1 (occupied), C3, and C5. The bromo group at C4 directs to C3 and C5. Both groups reinforce substitution at C3 and C5. |
| (5-Bromo-2-methylphenyl)methanol | -CH₃ (activating, o,p), -Br (deactivating, o,p), -CH₂OH (weakly deactivating, o,p) | C4, C6 | The methyl group at C2 directs to C1 (occupied), C3, and C5 (occupied). The bromo group at C5 directs to C4 and C6. The hydroxymethyl group directs to adjacent positions. C4 and C6 are the most likely positions. |
Logical Flow for Predicting EAS Regioselectivity
Caption: Workflow for predicting the major products of electrophilic aromatic substitution.
Nucleophilic Substitution at the Benzylic Position
The hydroxyl group of a benzyl alcohol can be converted into a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This can proceed through either an Sₙ1 or Sₙ2 mechanism. The stability of the intermediate benzylic carbocation favors the Sₙ1 pathway.[6][7][8]
Predicted Reactivity for Nucleophilic Substitution:
| Isomer | Electronic Effect on Benzylic Cation | Predicted Relative Rate of Sₙ1 Reaction | Rationale |
| This compound | -CH₃ (o-): destabilizing inductive, stabilizing hyperconjugation; -Br (m-): weak destabilizing inductive | Moderate | The ortho-methyl group can sterically hinder the approach of the nucleophile in an Sₙ2 reaction, while providing some stabilization to the benzylic cation. |
| (4-Bromo-2-methylphenyl)methanol | -CH₃ (o-): destabilizing inductive, stabilizing hyperconjugation; -Br (p-): weak destabilizing inductive, weak stabilizing resonance | Moderate to Fast | The para-bromo group can participate in resonance stabilization of the benzylic cation. |
| (5-Bromo-2-methylphenyl)methanol | -CH₃ (o-): destabilizing inductive, stabilizing hyperconjugation; -Br (m-): weak destabilizing inductive | Moderate | Similar to the 3-bromo-2-methyl isomer. |
General Mechanism for Sₙ1 Reaction of Benzyl Alcohols
Caption: The Sₙ1 pathway for nucleophilic substitution of a benzyl alcohol.
Oxidation of the Benzylic Alcohol
Primary benzyl alcohols can be oxidized to the corresponding benzaldehydes or further to benzoic acids, depending on the oxidizing agent used.[9] The electronic nature of the substituents on the aromatic ring can influence the rate of oxidation. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups retard it.
Predicted Reactivity for Oxidation to Benzaldehyde:
| Isomer | Net Electronic Effect of Substituents | Predicted Relative Rate of Oxidation | Rationale |
| This compound | -CH₃ (activating) vs. -Br (deactivating) | Moderate | The activating effect of the methyl group is likely to be slightly stronger than the deactivating effect of the bromo group. |
| (4-Bromo-2-methylphenyl)methanol | -CH₃ (activating) vs. -Br (deactivating) | Moderate | Similar to the 3-bromo-2-methyl isomer. |
| (5-Bromo-2-methylphenyl)methanol | -CH₃ (activating) vs. -Br (deactivating) | Moderate | Similar to the 3-bromo-2-methyl isomer. |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the specific isomers of this compound.
Protocol for Electrophilic Bromination of the Aromatic Ring
Objective: To introduce a second bromine atom onto the aromatic ring.
Materials:
-
(Bromo-methylphenyl)methanol isomer
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the (bromo-methylphenyl)methanol isomer (1.0 eq) in DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow for Electrophilic Bromination
Caption: A typical experimental workflow for the bromination of an aromatic ring.
Protocol for Nucleophilic Substitution with Bromide
Objective: To convert the benzylic alcohol to a benzyl bromide.
Materials:
-
(Bromo-methylphenyl)methanol isomer
-
Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr)
-
Dichloromethane (DCM) or Diethyl ether
-
Ice bath
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure (using PBr₃):
-
Dissolve the (bromo-methylphenyl)methanol isomer (1.0 eq) in anhydrous DCM or diethyl ether in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add PBr₃ (0.4 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude benzyl bromide can be used directly or purified by chromatography if necessary.
Protocol for Oxidation to Benzaldehyde
Objective: To oxidize the benzylic alcohol to the corresponding aldehyde.
Materials:
-
(Bromo-methylphenyl)methanol isomer
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
Procedure (using PCC):
-
To a stirred suspension of PCC (1.5 eq) and silica gel in anhydrous DCM, add a solution of the (bromo-methylphenyl)methanol isomer (1.0 eq) in DCM.
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
-
Purify the product by column chromatography on silica gel if necessary.
Conclusion
The theoretical reactivity of this compound and its isomers is a product of the complex interplay between the electronic and steric effects of the bromo, methyl, and hydroxymethyl substituents. This guide provides a foundational understanding of the expected behavior of these compounds in key organic transformations. The activating, ortho, para-directing nature of the methyl group will likely be a dominant factor in electrophilic aromatic substitution, while the stability of the benzylic carbocation will govern the facility of nucleophilic substitution reactions. The oxidation of the benzylic alcohol is expected to proceed readily under standard conditions. The provided experimental protocols offer a starting point for the practical application of this theoretical knowledge in a laboratory setting. Further experimental and computational studies are warranted to precisely quantify the reactivity of these versatile isomers and unlock their full potential in synthetic applications.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. crab.rutgers.edu [crab.rutgers.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
- 9. researchgate.net [researchgate.net]
Spectroscopic Characterization of 3-Bromo-2-Methylbenzyl Alcohol: A Technical Guide
This guide provides a detailed overview of the spectroscopic characterization of 3-bromo-2-methylbenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally related compounds, including 3-bromobenzyl alcohol and 3-methylbenzyl alcohol. The methodologies described herein are standard analytical protocols for the structural elucidation of organic molecules.
Molecular Structure and Properties
-
IUPAC Name: (3-Bromo-2-methylphenyl)methanol
-
CAS Number: 83647-43-2[2]
-
Molecular Formula: C₈H₉BrO[1]
-
Molecular Weight: 201.06 g/mol [1]
-
Appearance: Expected to be a solid at room temperature.[1][3]
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-bromo-2-methylbenzyl alcohol. These predictions are derived from the known spectral data of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | d | 1H | Ar-H |
| ~7.2 | t | 1H | Ar-H |
| ~7.1 | d | 1H | Ar-H |
| ~4.7 | s | 2H | -CH₂OH |
| ~2.4 | s | 3H | Ar-CH₃ |
| ~1.8 | br s | 1H | -OH |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~142 | Ar-C -CH₂OH |
| ~138 | Ar-C -CH₃ |
| ~132 | Ar-C H |
| ~130 | Ar-C H |
| ~127 | Ar-C H |
| ~123 | Ar-C -Br |
| ~64 | -C H₂OH |
| ~22 | Ar-C H₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
| ~700 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Relative Intensity | Assignment |
| 200/202 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 183/185 | Medium | [M-OH]⁺ |
| 121 | High | [M-Br]⁺ |
| 105 | Medium | [C₈H₉]⁺ |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of 3-bromo-2-methylbenzyl alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-bromo-2-methylbenzyl alcohol in ~0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Calibrate the spectra using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
The sample is vaporized and separated on a capillary column.
-
The separated components enter the mass spectrometer.
-
-
Mass Analysis:
-
Use electron ionization (EI) at 70 eV.
-
Scan a mass-to-charge (m/z) range of approximately 40-400 amu.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
Workflow and Visualization
The general workflow for the spectroscopic characterization of a synthesized compound like 3-bromo-2-methylbenzyl alcohol is illustrated below.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
GHS Hazard Profile of (3-Bromo-2-methylphenyl)methanol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard information for (3-Bromo-2-methylphenyl)methanol (CAS No. 83647-43-2). Due to the limited publicly available toxicological data, this document focuses on the reported GHS classifications. Detailed experimental protocols and quantitative toxicological values are not available in the reviewed scientific literature and safety data sheets.
GHS Hazard Classification
This compound has been classified according to the GHS, indicating potential health risks associated with its handling and use. The primary hazards identified are related to acute toxicity, skin irritation, eye irritation, and respiratory irritation.
Summary of GHS Hazard Statements
The following table summarizes the known GHS hazard statements for this compound.
| Hazard Class | Hazard Statement |
| Acute Toxicity (Oral), Category 4 | H302: Harmful if swallowed.[1][2] |
| Skin Irritation, Category 2 | H315: Causes skin irritation. |
| Serious Eye Irritation, Category 2 | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity — Single Exposure, Category 3 | H335: May cause respiratory irritation. |
GHS Pictograms and Signal Word
The GHS pictograms and signal word provide a quick visual reference to the hazards associated with a chemical.
| GHS Pictogram | Signal Word |
|
| Warning [2] |
Precautionary Statements
Precautionary statements provide recommended measures to minimize or prevent adverse effects resulting from exposure to this compound.
Summary of Precautionary Statements
| Type | Precautionary Statement Code | Precautionary Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| Prevention | P264 | Wash hands thoroughly after handling.[2] |
| Prevention | P270 | Do not eat, drink or smoke when using this product.[2] |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] |
| Response | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Response | P330 | Rinse mouth.[2] |
| Storage | - | No specific storage precautionary statements were consistently found in the reviewed sources. |
| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[2] |
Quantitative Toxicological Data
A comprehensive search of publicly available databases and safety data sheets did not yield specific quantitative toxicological data for this compound, such as LD50 (median lethal dose) or LC50 (median lethal concentration) values. Therefore, a data table for comparison is not available.
Experimental Protocols
Detailed experimental methodologies for the determination of the GHS hazard classifications for this compound are not described in the readily available scientific literature or safety documentation. As such, this guide cannot provide specific protocols for the cited toxicological endpoints.
Logical Relationships in Hazard Communication
The following diagram illustrates the logical flow from the identification of a chemical to the communication of its hazards according to the GHS framework.
References
Methodological & Application
synthesis of (3-Bromo-2-methylphenyl)methanol from 3-bromo-2-methylbenzaldehyde
Application Notes: Synthesis of (3-Bromo-2-methylphenyl)methanol
Introduction
This compound is a key chemical intermediate in the pharmaceutical industry. Notably, it serves as a building block in the synthesis of complex fused ring compounds that act as PD-1/PD-L1 inhibitors.[1] These inhibitors are at the forefront of cancer immunotherapy, offering advantages such as high activity, bioavailability, and the potential for oral administration.[1] The synthesis of this compound from 3-bromo-2-methylbenzaldehyde is a critical reduction reaction that converts an aldehyde functional group into a primary alcohol. This transformation is fundamental in organic synthesis for creating versatile intermediates for further molecular elaboration.
Reaction Principle
The conversion of 3-bromo-2-methylbenzaldehyde to this compound is achieved through the reduction of the carbonyl group. Sodium borohydride (NaBH₄) is a widely used and selective reducing agent for this purpose.[2][3] It is a source of hydride ions (H⁻) which act as nucleophiles, attacking the electrophilic carbon atom of the aldehyde's carbonyl group.[2][3] The reaction is typically performed in a protic solvent, such as methanol or ethanol, which provides a proton to neutralize the resulting alkoxide intermediate, yielding the final alcohol product.[2][4] This method is favored for its mild reaction conditions and high chemoselectivity, as NaBH₄ does not typically reduce other functional groups like esters or amides under standard conditions.[3]
Chemical Reaction Workflow
Caption: Chemical synthesis route from aldehyde to alcohol.
Experimental Protocol
This protocol details the reduction of 3-bromo-2-methylbenzaldehyde to this compound using sodium borohydride.
Materials and Equipment:
-
3-bromo-2-methylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Deionized water
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-2-methylbenzaldehyde (e.g., 10.0 g, 50.2 mmol) in anhydrous methanol (e.g., 60 mL).
-
Cool the resulting solution to 0°C using an ice bath.
-
-
Reduction:
-
While stirring the solution at 0°C, add sodium borohydride (e.g., 2.3 g, 60.8 mmol) portion-wise. Control the rate of addition to manage any effervescence.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for approximately 2 hours.[5]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), carefully quench the reaction by slowly adding ice-cold water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
-
Transfer the resulting aqueous residue to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 50 mL).[1]
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic phase sequentially with water and then with a saturated brine solution.[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[1][5]
-
Purify the crude product by silica gel column chromatography, eluting with a solvent system such as petroleum ether/ethyl acetate (e.g., 4:1 v/v) to yield the pure this compound.[1]
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Overall Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Data Presentation
The following table summarizes the key chemical properties and expected results for the synthesis.
| Parameter | 3-Bromo-2-methylbenzaldehyde (Reactant) | This compound (Product) | Reference(s) |
| Molecular Formula | C₈H₇BrO | C₈H₉BrO | [6][7] |
| Molecular Weight | 199.04 g/mol | 201.06 g/mol | [6][7] |
| Appearance | Colorless oil or solid | White solid | [1] |
| Typical Yield | N/A | ~50-90% (method dependent) | [1][5] |
| Purity (Typical) | ≥95% | >97% | [8][9] |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.28 (s, 1H), 7.80 (m, 2H), 7.25 (m, 1H), 2.78 (s, 3H) | δ 7.52-7.50 (m, 1H), 7.32 (d, 1H), 7.06 (t, 1H), 4.73 (d, 2H), 2.43 (s, 3H), 1.58 (t, 1H) | [1][10] |
References
- 1. This compound | 83647-43-2 [chemicalbook.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ambeed [ambeed.com]
- 5. (3-BroMo-4-Methylphenyl)Methanol synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | C8H9BrO | CID 10035697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Bromo-2-methylbenzaldehyde | C8H7BrO | CID 10442743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 83647-43-2 [sigmaaldrich.com]
- 9. chemscene.com [chemscene.com]
- 10. 3-Bromo-2-methylbenzaldehyde synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Secondary Alcohols via Grignard Reaction with 3-Bromo-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of secondary alcohols, specifically targeting derivatives of (3-bromo-2-methylphenyl)methanol, through the nucleophilic addition of a Grignard reagent to 3-bromo-2-methylbenzaldehyde. The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds, offering an efficient and versatile method for creating complex molecules from simpler precursors.[1] These protocols are designed to provide a reproducible methodology for researchers in academic and industrial settings, particularly those involved in medicinal chemistry and drug development, where the synthesis of novel alcohol functionalities is a common requirement.
Introduction
The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[1] The carbon atom of the Grignard reagent is highly nucleophilic and attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This reaction is widely employed for the synthesis of primary, secondary, and tertiary alcohols. The reaction of a Grignard reagent with an aldehyde, as detailed in this protocol, provides a reliable route to secondary alcohols.
3-Bromo-2-methylbenzaldehyde is a useful starting material in organic synthesis. Its reaction with a Grignard reagent, such as methylmagnesium bromide, yields a chiral secondary alcohol, 1-(3-bromo-2-methylphenyl)ethanol. This product can serve as a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients. The ortho-methyl group and meta-bromo substituent on the benzaldehyde ring can influence the reactivity and provide handles for further chemical transformations.
Data Presentation
The following table summarizes the physicochemical properties of the key reactant, a representative Grignard reagent, and the expected product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | CAS Number |
| 3-Bromo-2-methylbenzaldehyde | C₈H₇BrO | 199.04 | Solid/Liquid | 83647-40-9 |
| Methylmagnesium Bromide | CH₃BrMg | 119.24 | Solution | 75-16-1 |
| 1-(3-Bromo-2-methylphenyl)ethanol | C₉H₁₁BrO | 215.09 | Liquid/Solid | 1593373-10-4 |
Note: Physical properties of 3-Bromo-2-methylbenzaldehyde and 1-(3-Bromo-2-methylphenyl)ethanol may vary. Methylmagnesium bromide is typically supplied as a solution in an ethereal solvent.
Experimental Protocols
This section provides a detailed methodology for the synthesis of 1-(3-bromo-2-methylphenyl)ethanol. It is critical that all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions to prevent the quenching of the Grignard reagent.
Materials:
-
3-Bromo-2-methylbenzaldehyde
-
Magnesium turnings
-
Methyl iodide (or methyl bromide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, separatory funnel)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
Part A: Preparation of Methylmagnesium Iodide (Grignard Reagent)
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing calcium chloride), and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.
-
Grignard Reagent Formation: In the dropping funnel, prepare a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine fades and the solution becomes cloudy with gentle boiling of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Completion of Addition: Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete consumption of the magnesium. The resulting grayish and slightly cloudy solution is the Grignard reagent.
Part B: Reaction with 3-Bromo-2-methylbenzaldehyde
-
Aldehyde Addition: Cool the freshly prepared Grignard reagent in an ice bath. Prepare a solution of 3-bromo-2-methylbenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent. Control the rate of addition to maintain a gentle reaction and keep the temperature low.
-
Reaction Time: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride dropwise to the stirred mixture to quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide. This process is exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two to three times with diethyl ether.
-
Washing: Combine the organic layers and wash successively with water and then with brine (saturated sodium chloride solution).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude 1-(3-bromo-2-methylphenyl)ethanol by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure secondary alcohol.
Visualizations
References
Application Notes and Protocols for the Suzuki Coupling Reaction of (3-Bromo-2-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound is a powerful tool for the synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[4][5]
This document provides detailed application notes and protocols for the Suzuki coupling reaction of (3-Bromo-2-methylphenyl)methanol. This substrate is a valuable building block for the synthesis of 2-methyl-3-arylbenzyl alcohol derivatives, which are key intermediates in the preparation of various biologically active molecules.[6][7] The presence of the hydroxymethyl group and the steric hindrance from the ortho-methyl group necessitate careful optimization of reaction conditions to achieve high yields.
Applications in Drug Development and Chemical Synthesis
This compound serves as a critical starting material for the synthesis of complex molecules with applications in medicinal chemistry and materials science. The resulting product of its Suzuki coupling, 2-methyl-3-biphenylmethanol and its derivatives, are important intermediates in the production of various compounds, including:
-
Pharmaceuticals: The biaryl methanol scaffold is a key component in the development of novel therapeutic agents. For instance, derivatives of this compound have been utilized in the synthesis of complement factor D inhibitors, which are investigated for the treatment of ophthalmic diseases like age-related macular degeneration.[6]
-
Agrochemicals: 2-Methyl-3-biphenylmethanol is a known precursor in the synthesis of the pyrethroid insecticide Bifenthrin.[7][8]
-
Advanced Materials: The biphenyl structure is a fundamental unit in the design of liquid crystals, organic light-emitting diodes (OLEDs), and other functional polymers.
Data Presentation: Suzuki Coupling Reaction Conditions
The following table summarizes various reported conditions for the Suzuki coupling of this compound and analogous sterically hindered aryl bromides. This data provides a comparative overview to guide the optimization of your specific reaction.
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ (0.5) | - | NaHCO₃ | Ethanol/Toluene | 80 | 3 | 98 | [9] |
| 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one | Arylboronic acid | Pd(PPh₃)₄ (1-5) | - | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, THF, DMF | 80-120 | 2-24 | Varies | [10] |
| ortho-bromoanilines | Various boronic esters | CataCXium A palladacycle | - | Cs₂CO₃ | 2-MeTHF | 80 | Varies | up to 95 | [4] |
| Aryl bromides | Arylboronic acids | Pd₂(dba)₃ (2.5) | JohnPhos (10) | Cs₂CO₃ | THF/H₂O | 40 | 2.5 | Varies | [10] |
| Aryl bromides | Arylboronic acids | Pd(PPh₃)₄ (5.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | Varies | [10] |
Experimental Protocols
The following is a detailed protocol for the Suzuki coupling of this compound with phenylboronic acid, adapted from established procedures.[9]
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂) (0.5-2 mol%)
-
Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous Ethanol
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or equivalent)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and sodium bicarbonate under a counterflow of inert gas.
-
Solvent Addition: Add anhydrous toluene followed by anhydrous ethanol via syringe. The solvent ratio can be optimized, with a 3:1 toluene to ethanol ratio being a good starting point.
-
Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes, or by subjecting the flask to three freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methyl-3-biphenylmethanol.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2015009977A1 - Aminomethyl-biaryl derivatives as complement factor d inhibitors and uses thereof - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. CN102381941A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]
- 9. 2-Methyl-3-biphenylmethanol synthesis - chemicalbook [chemicalbook.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Heck Reaction of (3-Bromo-2-methylphenyl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[1] This powerful transformation has seen extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[2] The reaction's versatility allows for the coupling of a wide range of substrates, including aryl bromides, with various alkenes.[3] This document provides a detailed protocol for the Heck reaction using (3-Bromo-2-methylphenyl)methanol as the aryl bromide substrate, a versatile building block in medicinal chemistry. The protocol is based on established methodologies for Heck reactions involving substituted aryl bromides.[4][5]
Reaction Principle
The Mizoroki-Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of several key steps:
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl bromide, forming a palladium(II) complex.
-
Migratory Insertion: The alkene coordinates to the palladium(II) complex, followed by migratory insertion of the alkene into the aryl-palladium bond.
-
β-Hydride Elimination: A β-hydride is eliminated from the resulting palladium-alkyl intermediate, forming the desired substituted alkene and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active palladium(0) catalyst, completing the catalytic cycle.[2]
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Heck reaction of this compound.
Caption: General experimental workflow for the Heck reaction.
Detailed Experimental Protocol
This protocol provides a general procedure for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate). Optimization of reaction conditions may be necessary for specific alkene substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., Styrene) (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 mmol, 1-5 mol%)
-
Phosphine Ligand (e.g., Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃)) (0.02-0.10 mmol, 2-10 mol%)
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), or Cesium carbonate (Cs₂CO₃)) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or Acetonitrile (MeCN)) (5-10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube or sealed vial)
-
Magnetic stirrer and heating plate
-
Ethyl acetate, water, brine, and anhydrous magnesium sulfate (for workup)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk tube or sealed vial equipped with a magnetic stir bar, add this compound, the palladium catalyst, and the phosphine ligand.
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent, the alkene, and the base via syringe.
-
Reaction: Seal the vessel and place it in a preheated oil bath. Stir the reaction mixture vigorously at the desired temperature (typically between 80 °C and 120 °C).[4] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired coupled product.
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize typical conditions and their effects on the Heck reaction of aryl bromides. These can serve as a starting point for optimizing the reaction with this compound.
Table 1: Effect of Catalyst and Ligand
| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (1) | PPh₃ (2) | Varies | [2] |
| 2 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Varies | [6] |
| 3 | Pd₂(dba)₃ (1) | None (phosphine-free) | Varies | [7] |
| 4 | PdCl₂(PPh₃)₂ (2) | - | Varies | [7] |
Table 2: Effect of Base and Solvent
| Entry | Base (equiv) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | K₂CO₃ (2) | DMF | 80 | Good | [4][8] |
| 2 | Et₃N (3) | MeCN | 100 | Varies | [6] |
| 3 | Cs₂CO₃ (2) | Dioxane | 110 | Varies | [8] |
| 4 | K₂CO₃ (2) | DMF/H₂O (1:1) | 80 | Good | [4][8] |
Table 3: General Reaction Parameters for Aryl Bromides
| Parameter | Typical Range | Notes |
| Temperature | 60 - 180 °C | Higher temperatures are often required for less reactive aryl bromides.[4] |
| Reaction Time | 4 - 24 hours | Monitored by TLC or GC-MS. |
| Alkene Equivalents | 1.1 - 2.0 | An excess of the alkene is typically used to ensure complete consumption of the aryl bromide. |
| Catalyst Loading | 0.1 - 5 mol% | Lower catalyst loading is desirable for cost-effectiveness. |
Troubleshooting and Considerations
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, changing the solvent to a more polar one (e.g., DMAc), or using a more electron-rich phosphine ligand. The choice of base can also significantly impact the reaction outcome.[8]
-
Side Reactions: The formation of homocoupled products or reduction of the aryl bromide can occur. Optimizing the reaction conditions, particularly the temperature and catalyst system, can minimize these side reactions.
-
Substrate Reactivity: The electronic and steric properties of the alkene will influence its reactivity. Electron-deficient alkenes are generally more reactive in the Heck reaction.[9]
-
Inert Atmosphere: Strict exclusion of oxygen is crucial for the stability and activity of the palladium(0) catalyst.
Safety Precautions
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
By following this detailed protocol and considering the provided data, researchers can effectively perform the Heck reaction with this compound to synthesize valuable chemical intermediates.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Sonogashira Coupling of (3-Bromo-2-methylphenyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3][4] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has seen extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][5][6] The reaction is valued for its generally mild conditions and broad functional group tolerance.[2]
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of (3-Bromo-2-methylphenyl)methanol and its derivatives. This substrate is of particular interest as the resulting products, (3-alkynyl-2-methylphenyl)methanol derivatives, are versatile intermediates in medicinal chemistry. The presence of the hydroxymethyl group allows for further functionalization, while the alkynyl moiety can be a key pharmacophore or a handle for further transformations, such as "click chemistry".[1] The steric hindrance provided by the ortho-methyl group can present challenges, necessitating careful optimization of reaction conditions.
Applications in Drug Discovery and Development
The products derived from the Sonogashira coupling of this compound derivatives are valuable scaffolds in drug discovery. The resulting aryl alkynes can be elaborated into a variety of heterocyclic compounds and other complex molecular architectures that are prevalent in medicinal chemistry.
-
Synthesis of Bioactive Heterocycles: The coupled products can serve as precursors to various heterocyclic systems, such as indoles and benzofurans, which are common motifs in pharmacologically active compounds.[1]
-
Molecular Scaffolding: The rigid, linear nature of the alkyne linker can be utilized to orient functional groups in a specific manner for optimal interaction with biological targets.
-
Lead Optimization: The Sonogashira reaction allows for the rapid generation of analog libraries by coupling a common aryl bromide intermediate with a diverse range of alkynes. This is a powerful strategy in the lead optimization phase of drug discovery to explore structure-activity relationships (SAR).
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of ortho-substituted aryl bromides, providing a starting point for the optimization of reactions with this compound derivatives.
Table 1: Typical Copper-Cocatalyzed Sonogashira Coupling Conditions for Aryl Bromides
| Entry | Palladium Catalyst (mol%) | Copper(I) Cocatalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (1-3) | CuI (2-5) | Et₃N or DIPA (2-3) | THF or DMF | rt - 80 | 2 - 24 | 70-95 |
| 2 | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | K₂CO₃ (2) | Acetonitrile | 80 | 12 | 65-90 |
| 3 | PdCl₂(CH₃CN)₂ (2) / Ligand (4) | CuI (5) | Cs₂CO₃ (2) | Toluene | 100 | 16 | 75-98 |
Table 2: Copper-Free Sonogashira Coupling Conditions for Aryl Bromides
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 18 | 70-92 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 16 | 78-95 |
| 3 | PdCl₂(CH₃CN)₂ (2) | cataCXium® A (4) | NaOtBu (2) | Toluene | 110 | 12 | 80-97 |
Experimental Protocols
The following are generalized protocols for the Sonogashira coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a general starting point for the coupling of this compound with a terminal alkyne using a copper co-catalyst.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equiv)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the stirred reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when the presence of copper may lead to undesired side reactions, such as alkyne homocoupling.[2]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk tube.
-
Add anhydrous 1,4-dioxane and the terminal alkyne.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature and dilute with diethyl ether.
-
Filter the mixture through a plug of silica gel, washing with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography to obtain the desired product.
Visualizations
General Sonogashira Coupling Workflow
Caption: A generalized experimental workflow for a Sonogashira coupling reaction.
Catalytic Cycle of the Sonogashira Coupling
Caption: The generally accepted catalytic cycles for the Sonogashira coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 6. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of (3-Bromo-2-methylphenyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This reaction is of paramount importance in the pharmaceutical industry for the synthesis of arylamines, which are key structural motifs in a vast array of bioactive molecules and drug candidates.[3][4] These application notes provide a detailed protocol and guidance for the Buchwald-Hartwig amination of (3-Bromo-2-methylphenyl)methanol and its derivatives. The presence of a methyl group ortho to the bromine atom introduces steric hindrance, which necessitates careful optimization of the reaction conditions to achieve high yields.[5]
The product of this reaction, (3-amino-2-methylphenyl)methanol and its derivatives, are valuable intermediates in medicinal chemistry. The bifunctional nature of these molecules, possessing both an amine and a primary alcohol, allows for diverse downstream functionalization, making them versatile building blocks in the synthesis of complex molecular architectures for drug discovery.[6]
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) and palladium(II) species. The key steps of the mechanism are:
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl halide (e.g., this compound), forming a palladium(II) intermediate.[7][8]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl product, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.[2]
The selection of the appropriate ligand, base, solvent, and temperature is critical for the success of the reaction, especially with sterically challenging substrates like ortho-substituted aryl halides.[5]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of ortho-substituted aryl bromides, which can serve as a starting point for the optimization of the amination of this compound derivatives.
| Parameter | Recommended Conditions | Rationale/Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone) dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. |
| Ligand | Buchwald ligands (e.g., XPhos, SPhos, RuPhos), Josiphos ligands, or other bulky, electron-rich phosphine ligands. | Bulky and electron-rich ligands facilitate the oxidative addition and reductive elimination steps, which can be challenging for sterically hindered substrates. |
| Base | NaOtBu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), Cs₂CO₃ (Cesium carbonate) | Strong, non-nucleophilic bases are required to deprotonate the amine. The choice of base can significantly impact the reaction rate and yield. |
| Solvent | Toluene, Dioxane, tert-Butanol | Anhydrous, aprotic solvents are typically used to prevent quenching of the base and catalyst deactivation. |
| Temperature | 80-110 °C | Elevated temperatures are often necessary to overcome the activation energy for the oxidative addition and reductive elimination steps, particularly with less reactive aryl bromides. |
| Amine | Primary or secondary aliphatic or aromatic amines | The nature of the amine can influence the reaction rate and the choice of optimal conditions. |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure that can be adapted for various amine coupling partners. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.[9]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., toluene)
-
Oven-dried Schlenk tube or flask with a magnetic stir bar
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.
-
Reagent Addition: Add this compound and the corresponding amine to the Schlenk tube.
-
Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
The bases used are often corrosive and hygroscopic. Handle with appropriate personal protective equipment.
-
Organic solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols: Synthesis of Fused Heterocyles Using (3-Bromo-2-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a fused heterocycle, specifically a chromene derivative, utilizing (3-Bromo-2-methylphenyl)methanol as the starting material. This two-step synthetic pathway involves an initial Williamson ether synthesis to form an aryl propargyl ether, followed by a palladium-catalyzed intramolecular cyclization.
Introduction
Fused heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. Chromenes, a class of oxygen-containing heterocycles, are known to exhibit diverse pharmacological activities. This protocol outlines a reliable method for the synthesis of a substituted 2H-chromene derivative starting from the commercially available this compound. The key transformation is a palladium-mediated intramolecular cyclization of an aryl propargyl ether intermediate.
Overall Synthetic Scheme
The synthesis proceeds in two main steps as illustrated below:
Caption: Two-step synthesis of 8-Bromo-7-methyl-2H-chromene.
Experimental Protocols
Step 1: Synthesis of 1-Bromo-2-(prop-2-yn-1-yloxymethyl)-3-methylbenzene ((3-Bromo-2-methylphenyl) propargyl ether)
This procedure is a general representation of a Williamson ether synthesis and may require optimization for this specific substrate.[1][2]
Materials:
-
This compound
-
Propargyl bromide (80 wt. % in toluene)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add propargyl bromide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (3-Bromo-2-methylphenyl) propargyl ether.
Step 2: Synthesis of 8-Bromo-7-methyl-2H-chromene
This protocol is adapted from the palladium-mediated intramolecular cyclization of aryl propargyl ethers reported by Savitha et al.[3]
Materials:
-
(3-Bromo-2-methylphenyl) propargyl ether (from Step 1)
-
Palladium(II) acetate (Pd(OAc)2)
-
Copper(II) bromide (CuBr2)
-
Lithium bromide (LiBr)
-
Acetic acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of (3-Bromo-2-methylphenyl) propargyl ether (1.0 equivalent) in acetic acid, add lithium bromide (1.0 equivalent), copper(II) bromide (2.5 equivalents), and palladium(II) acetate (5 mol %).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 10-30 minutes. Monitor the progress by TLC.
-
Upon completion, neutralize the reaction mixture by the careful addition of a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 8-Bromo-7-methyl-2H-chromene.
Data Presentation
The following table summarizes the expected yields for the palladium-catalyzed cyclization of various substituted aryl propargyl ethers to their corresponding 3-bromo-2H-chromenes, based on the work of Savitha et al. While the exact substrate of interest is not listed, the data provides a strong indication of the reaction's efficiency with different substitution patterns.
| Entry | Substrate (Aryl Propargyl Ether) | Product (3-Bromo-2H-chromene Derivative) | Reaction Time (min) | Yield (%) |
| 1 | 1-(Prop-2-yn-1-yloxy)benzene | 3-Bromo-2H-chromene | 10 | 85 |
| 2 | 1-Methyl-4-(prop-2-yn-1-yloxy)benzene | 3-Bromo-6-methyl-2H-chromene | 10 | 82 |
| 3 | 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene | 3-Bromo-6-methoxy-2H-chromene | 15 | 80 |
| 4 | 1-Chloro-4-(prop-2-yn-1-yloxy)benzene | 3-Bromo-6-chloro-2H-chromene | 15 | 78 |
| 5 | 1-Bromo-4-(prop-2-yn-1-yloxy)benzene | 3,6-Dibromo-2H-chromene | 20 | 75 |
Data adapted from Savitha, G.; Peruncheralathan, S.; Ila, H.; Junjappa, H. Synlett 2009, (13), 2079-2082.
Reaction Pathway and Mechanism
The proposed mechanism for the palladium-catalyzed intramolecular cyclization is depicted below.
Caption: Proposed mechanism for the Pd-catalyzed cyclization.
The reaction is initiated by the coordination of the palladium(II) catalyst to the alkyne moiety of the aryl propargyl ether. This is followed by an intramolecular nucleophilic attack of the aromatic ring onto the activated alkyne, forming a vinylpalladium intermediate. Subsequent halogen transfer from CuBr2 furnishes the 3-bromo-2H-chromene product and regenerates the active Pd(II) catalyst.
References
Application of (3-Bromo-2-methylphenyl)methanol in the Synthesis of Potent PD-1/PD-L1 Inhibitor Intermediates
Audience: Researchers, scientists, and drug development professionals.
Abstract
(3-Bromo-2-methylphenyl)methanol has emerged as a critical starting material in the synthesis of a novel class of small-molecule inhibitors targeting the programmed cell death-1 (PD-1) and its ligand (PD-L1) signaling pathway. This pathway is a key immune checkpoint that cancer cells often exploit to evade the host's immune system. The development of small-molecule inhibitors offers a promising alternative to antibody-based therapies, with potential advantages in oral bioavailability and tissue penetration. This document provides detailed application notes and experimental protocols for the multi-step synthesis of advanced pharmaceutical intermediates for PD-1/PD-L1 inhibitors, starting from this compound.
Introduction
The interaction between PD-1, a receptor on activated T-cells, and its ligand, PD-L1, expressed on tumor cells, leads to the suppression of T-cell activity and allows cancer cells to escape immune surveillance.[1][2][3] Blocking this interaction has become a cornerstone of modern cancer immunotherapy.[3] While monoclonal antibodies have demonstrated significant clinical success, the pursuit of orally bioavailable small-molecule inhibitors is an area of intense research. The 2-methyl-3-biphenyl methanol scaffold has been identified as a key pharmacophore for effective PD-1/PD-L1 interaction inhibitors.[4] this compound serves as a crucial building block for constructing this scaffold.
This application note details the synthetic route from this compound to advanced biphenyl intermediates, which are precursors to potent PD-1/PD-L1 inhibitors. The described synthetic pathway involves a key Suzuki coupling reaction followed by several functional group manipulations to construct the core structure of the target inhibitors.
Signaling Pathway
The PD-1/PD-L1 signaling pathway plays a crucial role in immune regulation. The binding of PD-L1 on tumor cells to the PD-1 receptor on T-cells initiates a signaling cascade that inhibits T-cell proliferation, cytokine release, and cytotoxic activity, ultimately leading to T-cell "exhaustion" and tumor immune escape. Small-molecule inhibitors disrupt this interaction, thereby restoring the anti-tumor immune response.
Experimental Protocols
The synthesis of advanced pharmaceutical intermediates from this compound involves a multi-step sequence. The overall workflow is depicted below, followed by detailed protocols for each key transformation.
Experimental Workflow
Synthesis of Intermediate 5: (3'-((2,3-dihydrobenzo[b][3][6]dioxin-6-yl))-2'-methyl-[1,1'-biphenyl]-4-yl)methanol
This key step involves a Suzuki coupling reaction to form the biphenyl core.
Materials:
-
This compound
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), (2,3-dihydrobenzo[b][3][5]dioxin-6-yl)boronic acid (1.2 eq), and K₂CO₃ (3.2 eq).
-
Add a 2:1 mixture of dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., Argon) for 30 minutes.
-
Add the palladium catalyst (0.04 eq).
-
Heat the reaction mixture to 80 °C and stir for 5 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Yield |
| This compound | (2,3-dihydrobenzo[b][3][5]dioxin-6-yl)boronic acid | (3'-((2,3-dihydrobenzo[b][3][5]dioxin-6-yl))-2'-methyl-[1,1'-biphenyl]-4-yl)methanol | 90% |
Subsequent Synthetic Steps
The intermediate (5) is further elaborated to the final PD-1/PD-L1 inhibitors through a series of reactions as outlined in the workflow diagram. These steps include:
-
Chlorination of Intermediate 5: The benzylic alcohol is converted to a chloride (Intermediate 6) to facilitate subsequent nucleophilic substitution. This reaction typically proceeds in quantitative yield.[5]
-
First Nucleophilic Substitution: Intermediate 6 is reacted with a substituted dihydroxybenzaldehyde to form an ether linkage, yielding Intermediate 7. A yield of 74% has been reported for this step.[5]
-
Second Nucleophilic Substitution: The remaining hydroxyl group of Intermediate 7 is reacted with a chloromethylbenzonitrile to afford Intermediate 8, typically in quantitative yield.[5]
-
Reductive Amination: The final step involves the reaction of the aldehyde in Intermediate 8 with various amines via reductive amination to generate a library of final PD-1/PD-L1 inhibitors (e.g., 9a-c). Reported yields for this final step are in the range of 58-60%.[5]
Biological Activity Data
The final compounds synthesized from the intermediates derived from this compound have been shown to be potent inhibitors of the PD-1/PD-L1 interaction. While specific IC₅₀ values for each compound are not detailed in the provided references, their activity is described as being in the low single-digit nanomolar range as determined by a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[2][5] This level of potency indicates that these compounds are promising candidates for further preclinical development.
Conclusion
This compound is a valuable and versatile starting material for the efficient synthesis of complex biphenyl intermediates that are precursors to potent, small-molecule PD-1/PD-L1 inhibitors. The synthetic route described provides a clear and reproducible pathway for accessing these important pharmaceutical compounds. The high yields achieved in the key Suzuki coupling and subsequent transformations make this an attractive approach for the discovery and development of novel cancer immunotherapies. Further optimization of the final compounds and in-depth pharmacological evaluation are warranted to advance these promising candidates toward clinical applications.
References
- 1. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of PD-1/PD-L1 small-molecule inhibitors bearing a rigid indane scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: (3-Bromo-2-methylphenyl)methanol in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of (3-Bromo-2-methylphenyl)methanol as a versatile building block in the synthesis of bioactive molecules, with a particular focus on the development of potent PD-1/PD-L1 inhibitors for cancer immunotherapy.
Introduction
This compound is a valuable starting material in medicinal chemistry, offering a scaffold that can be readily elaborated into complex molecular architectures. Its bromine atom provides a handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form biaryl structures which are prevalent in many biologically active compounds. The adjacent methyl group can influence the conformation of the molecule, which can be crucial for binding to biological targets. This document outlines the synthesis of this compound and its subsequent use in the preparation of small molecule inhibitors of the programmed cell death-1 (PD-1) and its ligand (PD-L1) interaction, a key pathway in cancer immune evasion.
Data Presentation: Bioactivity of Synthesized PD-1/PD-L1 Inhibitors
The following table summarizes the in vitro activity of various small molecule PD-1/PD-L1 inhibitors synthesized using this compound as a key building block. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50), indicating the concentration of the compound required to inhibit the PD-1/PD-L1 interaction by 50%.
| Compound ID | Structure | IC50 (nM) | Assay Method |
| Inhibitor 1 | A derivative of (2-methyl-[1,1'-biphenyl]-3-yl)methanol | 18 | HTRF Assay |
| Inhibitor 2 | A derivative of (2-methyl-[1,1'-biphenyl]-3-yl)methanol | 5.4 | HTRF Assay |
| Inhibitor 3 | A derivative of (2-methyl-[1,1'-biphenyl]-3-yl)methanol | 2.2 | HTRF Assay |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title building block from 3-bromo-2-methylbenzoic acid.
Materials:
-
3-Bromo-2-methylbenzoic acid
-
Borane-tetrahydrofuran complex (BH3-THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO4), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
Dissolve 3-bromo-2-methylbenzoic acid (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-tetrahydrofuran complex (1.5 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.
Protocol 2: Synthesis of (2-methyl-[1,1'-biphenyl]-3-yl)methanol via Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid. This biphenylmethanol is a key intermediate for many PD-1/PD-L1 inhibitors.
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)
-
Sodium bicarbonate (NaHCO3), 2M aqueous solution
-
Toluene
-
Ethanol
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride (NaCl) solution (brine)
-
Sodium sulfate (Na2SO4), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask, combine this compound (1.00 g, 4.97 mmol, 1.0 equiv), phenylboronic acid (0.728 g, 5.97 mmol, 1.2 equiv), and Pd(dppf)Cl2·CH2Cl2 (0.203 g, 0.249 mmol, 0.05 equiv).
-
Add toluene (20 mL) and ethanol (10 mL) to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Add 2M aqueous sodium bicarbonate solution (10 mL).
-
Heat the reaction mixture to 80 °C and stir vigorously for 3 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (2-methyl-[1,1'-biphenyl]-3-yl)methanol as a white solid.
Mandatory Visualizations
PD-1/PD-L1 Signaling Pathway
The following diagram illustrates the signaling pathway of PD-1 and its ligand PD-L1, a critical immune checkpoint in cancer therapy.
Caption: PD-1/PD-L1 signaling pathway and points of therapeutic intervention.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram outlines the general workflow for the Suzuki-Miyaura coupling reaction described in Protocol 2.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Application Notes and Protocols: Protecting Group Strategies for (3-Bromo-2-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selective protection of the hydroxyl group in (3-Bromo-2-methylphenyl)methanol is a critical step in the multi-step synthesis of complex molecules, preventing unwanted side reactions. This document provides detailed application notes and experimental protocols for the protection of this specific benzylic alcohol using common protecting groups: Silyl ethers, Benzyl ethers, and Acetyl esters. The choice of protecting group is dictated by the stability required for subsequent reaction steps and the conditions for its eventual removal. This guide summarizes quantitative data for each strategy and offers detailed methodologies to ensure efficient and high-yielding transformations while maintaining the integrity of the bromo and methyl functionalities on the aromatic ring.
Introduction
This compound is a versatile building block in organic synthesis, often utilized in the construction of pharmaceutical intermediates and other complex organic molecules. The presence of a reactive hydroxyl group necessitates the use of protecting groups to achieve chemoselectivity during synthetic transformations. The ideal protecting group for this substrate should be easy to introduce in high yield, stable to a range of reaction conditions, and readily cleaved under mild conditions that do not affect the aryl bromide or the methyl group.
This application note explores three robust protecting group strategies:
-
Silyl Ethers (e.g., TBS, TIPS): Known for their ease of formation and mild, fluoride-mediated deprotection.[1]
-
Benzyl Ethers (Bn): Offer stability across a wide range of acidic and basic conditions and are typically removed by hydrogenolysis.[2][3]
-
Acetyl Esters (Ac): Readily formed and can be cleaved under basic or acidic conditions.
The selection of the most appropriate protecting group is crucial and depends on the planned synthetic route. For instance, if a subsequent step involves chemistry sensitive to basic conditions, an acetyl ester might be unsuitable for deprotection. Conversely, if hydrogenation is to be performed elsewhere in the molecule, a benzyl ether would not be an orthogonal choice.
Comparative Data of Protecting Group Strategies
The following table summarizes the key quantitative data for the protection and deprotection of benzylic alcohols, providing a basis for selecting the optimal strategy for this compound.
| Protecting Group | Protection Reagent & Conditions | Typical Yield (Protection) | Deprotection Reagent & Conditions | Typical Yield (Deprotection) | Key Considerations |
| tert-Butyldimethylsilyl (TBS) Ether | TBS-Cl, Imidazole, DMF, RT, 2-4 h | >95% | TBAF, THF, RT, 1-2 h | >95% | Stable to most non-acidic and non-fluoride conditions.[4] |
| Triisopropylsilyl (TIPS) Ether | TIPS-Cl, Imidazole, DMF, RT, 4-8 h | >90% | TBAF, THF, RT, 2-4 h | >90% | Offers greater steric hindrance and stability compared to TBS. |
| Benzyl (Bn) Ether | BnBr, NaH, THF, 0 °C to RT, 12-16 h | >90% | H₂, 10% Pd/C, EtOH, RT, 4-8 h | >95% | Stable to a wide pH range.[2][3] Deprotection is incompatible with reducible functional groups. |
| Acetyl (Ac) Ester | Ac₂O, Pyridine, DMAP (cat.), RT, 1-2 h | >98% | K₂CO₃, MeOH, H₂O, RT, 1-3 h | >95% | Sensitive to both acidic and basic conditions. |
Experimental Protocols
Protection of this compound
3.1.1. Synthesis of (3-Bromo-2-methylphenyl)methoxy)(tert-butyl)dimethylsilane (TBS Ether)
-
Materials: this compound, tert-Butyldimethylsilyl chloride (TBS-Cl), Imidazole, Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) until all solids dissolve.
-
Add tert-Butyldimethylsilyl chloride (1.2 eq) portion-wise to the solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired TBS-protected alcohol.
-
3.1.2. Synthesis of 1-Bromo-3-((benzyloxy)methyl)-2-methylbenzene (Benzyl Ether)
-
Materials: this compound, Sodium hydride (NaH, 60% dispersion in mineral oil), Benzyl bromide (BnBr), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a suspension of Sodium Hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add Benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the benzylated product.[5]
-
3.1.3. Synthesis of (3-Bromo-2-methylphenyl)methyl acetate (Acetyl Ester)
-
Materials: this compound, Acetic anhydride (Ac₂O), Pyridine, 4-Dimethylaminopyridine (DMAP).
-
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine.
-
Add acetic anhydride (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the acetylated product, which is often pure enough for subsequent steps. If necessary, purify by flash chromatography.
-
Deprotection of the Protected Hydroxyl Group
3.2.1. Deprotection of the TBS Ether
-
Materials: TBS-protected this compound, Tetrabutylammonium fluoride (TBAF, 1M solution in THF), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 eq) in THF.
-
Add a 1M solution of TBAF in THF (1.1 eq) dropwise at room temperature.
-
Stir the mixture for 1-2 hours and monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography on silica gel to afford the deprotected this compound.
-
3.2.2. Deprotection of the Benzyl Ether
-
Materials: Benzyl-protected this compound, 10% Palladium on carbon (Pd/C), Ethanol (EtOH), Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the benzyl ether (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (10 mol% by weight) to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.[3]
-
3.2.3. Deprotection of the Acetyl Ester
-
Materials: Acetyl-protected this compound, Potassium carbonate (K₂CO₃), Methanol (MeOH), Water.
-
Procedure:
-
Dissolve the acetyl ester (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC. The reaction is usually complete in 1-3 hours.
-
Once the reaction is complete, neutralize the mixture with 1M HCl.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the deprotected alcohol.
-
Visualized Workflows
Caption: General workflow for the protection of the hydroxyl group.
Caption: General workflow for the deprotection of the hydroxyl group.
Conclusion
The successful synthesis of complex molecules containing the this compound moiety relies on the strategic application of protecting groups. Silyl ethers, benzyl ethers, and acetyl esters each offer a reliable method for the temporary masking of the hydroxyl group. The choice of a specific protecting group should be carefully considered based on the stability requirements of the subsequent synthetic steps and the orthogonality of the deprotection conditions. The protocols provided herein offer a starting point for the efficient and high-yielding protection and deprotection of this valuable synthetic intermediate.
References
Application Notes and Protocols: Oxidation of (3-Bromo-2-methylphenyl)methanol to 3-bromo-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical oxidation of (3-bromo-2-methylphenyl)methanol to the corresponding aldehyde, 3-bromo-2-methylbenzaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and complex organic molecules. This guide presents and compares several common and effective oxidation methods, including Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and manganese (IV) oxide oxidation. For each method, a detailed, step-by-step protocol is provided to ensure reproducibility. Quantitative data from the literature is summarized for easy comparison, and diagrams are included to illustrate the experimental workflow and chemical transformation.
Introduction
The selective oxidation of primary benzylic alcohols to aldehydes is a fundamental transformation in organic synthesis. The product, 3-bromo-2-methylbenzaldehyde, serves as a versatile building block in medicinal chemistry and materials science due to its reactive aldehyde functionality and substituted aromatic ring. The challenge in this oxidation lies in preventing over-oxidation to the corresponding carboxylic acid while ensuring a high yield and purity of the desired aldehyde. This document outlines various reliable methods to achieve this transformation, catering to different laboratory setups and substrate sensitivities.
Comparison of Oxidation Methods
The choice of an oxidizing agent is crucial and depends on factors such as substrate tolerance to acidic or basic conditions, the desired reaction scale, and the availability of reagents. Below is a summary of common methods for the oxidation of this compound.
| Oxidation Method | Oxidizing Agent(s) | Typical Solvent(s) | Reaction Temperature (°C) | Typical Reaction Time | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane (DCM) | -78 to room temp. | 1-2 hours | ~99%[1] | Mild conditions, high yields, avoids heavy metals.[2][3] | Requires low temperatures, produces malodorous dimethyl sulfide.[2] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room temp. | 1-3 hours | High (typically >90%)[4][5] | Mild conditions, high chemoselectivity, commercially available reagent.[4] | Reagent is expensive and potentially explosive.[4] |
| Manganese (IV) Oxide Oxidation | Activated Manganese (IV) Oxide (MnO₂) | Dichloromethane (DCM) | Room temp. | Overnight | ~78%[6][7] | Heterogeneous reaction (easy workup), selective for benzylic alcohols.[8] | Requires a large excess of the reagent, reaction times can be long. |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room temp. | 2-4 hours | Good to high | Simple procedure, commercially available reagent. | Chromium-based reagent (toxic), can be acidic.[9][10] |
| TEMPO-catalyzed Oxidation | TEMPO, co-oxidant (e.g., NaOCl, O₂) | Biphasic or organic solvent | Room temp. | 1-5 hours | High (up to 99% for similar substrates)[11][12] | Catalytic use of TEMPO, environmentally benign co-oxidants can be used.[11][13] | Optimization of catalyst and co-oxidant may be required. |
Experimental Protocols
Protocol 1: Swern Oxidation[1]
This protocol is adapted from a known synthesis of 3-bromo-2-methylbenzaldehyde.[1]
Materials:
-
This compound
-
Oxalyl chloride (2.0 M solution in dichloromethane)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, and a low-temperature thermometer.
Procedure:
-
To a solution of dichloromethane (55 mL) in a three-necked flask cooled to -78 °C under a nitrogen atmosphere, slowly add oxalyl chloride (10.4 mL of a 2.0 M solution in DCM, 20.8 mmol).
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of this compound (2.79 g, 13.9 mmol) in dichloromethane (15 mL) dropwise via a cannula.
-
Stir the resulting mixture for 1 hour at -78 °C.
-
Slowly add triethylamine (5.8 mL, 41.8 mmol) and allow the reaction mixture to warm to room temperature.
-
Wash the mixture with saturated aqueous sodium bicarbonate solution, water, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-bromo-2-methylbenzaldehyde.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
This is a general protocol for DMP oxidation of benzylic alcohols.[4][14]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 g, 4.97 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask.
-
Add Dess-Martin Periodinane (2.32 g, 5.47 mmol, 1.1 equivalents) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate (20 mL).
-
Stir vigorously until the solid dissolves.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 3: Manganese (IV) Oxide Oxidation[6][7]
This protocol is based on a reported synthesis of 3-bromo-2-methylbenzaldehyde.[6][7]
Materials:
-
This compound
-
Activated manganese (IV) oxide (MnO₂)
-
Dichloromethane (DCM)
-
Silica gel
Procedure:
-
Dissolve this compound (24 g, 119 mmol) in dichloromethane (240 mL).
-
Add activated manganese (IV) oxide (103 g, 1.2 mol, ~10 equivalents) to the solution.
-
Stir the suspension vigorously at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite or silica gel to remove the manganese salts, washing with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel using a hexane:ethyl acetate (10:1) eluent to yield pure 3-bromo-2-methylbenzaldehyde.
Visualizations
Caption: General experimental workflow for the oxidation of this compound.
Caption: Chemical transformation of the starting material to the final product.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Oxidizing agents can be hazardous and should be handled with care. Dess-Martin periodinane is potentially explosive upon impact or heating.
-
Dichloromethane is a suspected carcinogen. Handle with care and avoid inhalation and skin contact.
-
Swern oxidation produces carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor. Ensure adequate ventilation.
Conclusion
The oxidation of this compound to 3-bromo-2-methylbenzaldehyde can be achieved through several reliable methods. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and sensitivity of other functional groups. The protocols provided herein offer a range of options for researchers and drug development professionals to successfully perform this important transformation. For large-scale synthesis, a TEMPO-catalyzed aerobic oxidation might be the most cost-effective and environmentally friendly option, while for smaller-scale, rapid synthesis with high chemoselectivity, Dess-Martin periodinane oxidation is an excellent choice. The Swern oxidation remains a highly reliable and mild method, provided the necessary low-temperature conditions can be met.
References
- 1. chembk.com [chembk.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 6. 3-Bromo-2-methylbenzaldehyde | 83647-40-9 [chemicalbook.com]
- 7. 3-Bromo-2-methylbenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 8. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
- 9. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Copper/Imidazolium/TEMPO-Catalyzed Aerobic Oxidation of Benzylic Alcohols in Water [organic-chemistry.org]
- 12. TEMPO [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Etherification of (3-Bromo-2-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the etherification of (3-bromo-2-methylphenyl)methanol. This versatile building block is of significant interest in medicinal chemistry, particularly in the development of novel therapeutics targeting immune checkpoints.
Application Notes
The ether derivatives of this compound are key structural motifs in the design of small-molecule inhibitors of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) signaling pathway.[1][2][3][4][5] This pathway is a critical immune checkpoint that cancer cells often exploit to evade the host immune system. By blocking the interaction between PD-1 and PD-L1, these inhibitors can restore the anti-tumor immune response.
The (3-bromo-2-methylphenyl)methyl ether moiety often serves as a core scaffold in these inhibitors, providing a rigid framework for the attachment of other functional groups that modulate potency, selectivity, and pharmacokinetic properties. The bromine atom, in particular, can be a site for further synthetic elaboration or can contribute to binding interactions within the target protein.
Key Applications in Drug Discovery:
-
Scaffold for PD-1/PD-L1 Inhibitors: The primary application of ethers derived from this compound is in the synthesis of potent and selective small-molecule inhibitors of the PD-1/PD-L1 interaction for cancer immunotherapy.[1][2][3][4][5]
-
Structure-Activity Relationship (SAR) Studies: The synthesis of a library of ether derivatives with varying alkyl or aryl substituents allows for extensive SAR studies to optimize inhibitor potency and drug-like properties.
-
Pro-drug and Delivery Strategies: Ether linkages can be designed to be cleavable under specific physiological conditions, enabling the development of pro-drug strategies to improve drug delivery and reduce off-target toxicity.
Experimental Protocols
Two primary methods for the etherification of this compound are the Williamson ether synthesis and acid-catalyzed etherification. The choice of method depends on the desired ether and the nature of the coupling partner.
Protocol 1: Williamson Ether Synthesis
The Williamson ether synthesis is a versatile and widely used method for preparing unsymmetrical ethers. It involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[6][7][8] For the etherification of this compound, this benzylic alcohol is first converted to its corresponding alkoxide.
Reaction Scheme:
General Williamson Ether Synthesis Workflow.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Exemplary):
| Alkyl Halide | Base | Solvent | Time (h) | Yield (%) |
| Methyl Iodide | NaH | THF | 12 | ~85-95 |
| Ethyl Bromide | NaH | DMF | 18 | ~80-90 |
| Benzyl Bromide | NaH | THF | 24 | ~75-85 |
Note: Yields are estimates based on typical Williamson ether syntheses of substituted benzyl alcohols and may vary depending on the specific reaction conditions and scale.
Protocol 2: Acid-Catalyzed Etherification
Acid-catalyzed etherification is suitable for the synthesis of symmetrical ethers or for the reaction of this compound with a large excess of a simple alcohol which also acts as the solvent. The reaction proceeds via protonation of the hydroxyl group, followed by SN1 or SN2 displacement by another alcohol molecule.[9]
Reaction Scheme:
General Acid-Catalyzed Etherification Workflow.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or other strong acid catalyst
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in a large excess of the desired anhydrous alcohol (e.g., 10-20 equivalents or as the solvent).
-
Cool the solution to 0 °C and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%).
-
Allow the reaction mixture to stir at room temperature or gently heat to reflux for 4-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and neutralize the acid by the careful addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Exemplary):
| Alcohol (Solvent) | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Methanol | H₂SO₄ | Reflux | 6 | ~70-80 |
| Ethanol | H₂SO₄ | Reflux | 8 | ~65-75 |
Note: Yields are estimates based on typical acid-catalyzed etherifications of benzyl alcohols and may be lower due to potential side reactions such as elimination or polymerization.
Logical Workflow for Etherification Method Selection
Decision tree for selecting an etherification method.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified personnel in a controlled laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
References
- 1. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Esterification of (3-Bromo-2-methylphenyl)methanol for Pro-drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pro-drugs are inactive precursors of pharmacologically active agents that are converted into the active form within the body through enzymatic or chemical reactions. This strategy is a cornerstone of modern drug development, employed to enhance the bioavailability, stability, and targeted delivery of therapeutic compounds. A prevalent approach in pro-drug design involves the esterification of alcohol or phenol moieties to mask their polarity, thereby improving lipophilicity and cell membrane permeability.[1][2][3]
This document provides detailed application notes and protocols for the esterification of (3-bromo-2-methylphenyl)methanol. This compound serves as a valuable starting material for the synthesis of esterase-labile pro-drugs. The resulting esters are designed to be hydrolyzed by endogenous esterases, releasing the active parent molecule at the target site.[4]
Principle of the Application
The core of this application lies in the conversion of the polar hydroxyl group of this compound into a less polar ester. This transformation is typically achieved through a Fischer esterification reaction, where the alcohol is reacted with a carboxylic acid in the presence of an acid catalyst.[5] The resulting ester can be tailored by selecting different carboxylic acids to modulate the pro-drug's properties, such as its rate of hydrolysis by esterases.
Upon administration, the ester pro-drug is expected to be cleaved by ubiquitous esterases in the body, particularly in the liver, to regenerate the parent alcohol, this compound, which can then exert its therapeutic effect. This enzymatic activation is a key feature of this pro-drug strategy.[1][4]
Experimental Protocols
Materials and Reagents
-
This compound
-
Carboxylic acid (e.g., acetic acid, propionic acid)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Deionized water
Synthesis of this compound
The starting material, this compound, can be synthesized by the reduction of 3-bromo-2-methylbenzoic acid. A typical procedure involves dissolving the carboxylic acid in an anhydrous solvent like tetrahydrofuran (THF), followed by treatment with a reducing agent such as lithium aluminum hydride (LiAlH₄) or a borane complex.[6]
A reported synthesis involves the reduction of 3-bromo-2-methylbenzoic acid with sodium borohydride and iodine in anhydrous THF, yielding the desired alcohol in approximately 86% yield after purification by silica gel column chromatography.[6]
General Protocol for Fischer Esterification
This protocol describes a general procedure for the esterification of this compound with a generic carboxylic acid.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and the selected carboxylic acid (1.2 - 2.0 eq) in a suitable anhydrous solvent (e.g., toluene).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) or p-toluenesulfonic acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight, depending on the specific reactants.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude ester.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure ester.
-
Data Presentation
The following table summarizes the key quantitative data for a representative esterification reaction of this compound with acetic acid.
| Parameter | Value | Reference |
| Starting Material | This compound | [7][8] |
| Molar Mass | 201.06 g/mol | [7] |
| Reactant | Acetic Acid | |
| Molar Mass | 60.05 g/mol | |
| Product | (3-Bromo-2-methylphenyl) acetate | [9] |
| Molar Mass | 243.09 g/mol | [9] |
| Typical Reaction Scale | ||
| This compound | 1.0 g (4.97 mmol) | |
| Acetic Acid | 0.43 mL (7.46 mmol, 1.5 eq) | |
| Sulfuric Acid (catalyst) | 0.014 mL (0.25 mmol, 0.05 eq) | |
| Toluene (solvent) | 20 mL | |
| Reaction Conditions | ||
| Temperature | Reflux (~110 °C) | [5] |
| Reaction Time | 4 - 8 hours | [5] |
| Yield | ||
| Theoretical Yield | 1.21 g | |
| Expected Experimental Yield | 85 - 95% | [5] |
| Characterization Data | ||
| Appearance | Colorless to pale yellow oil | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.5-7.0 (m, 3H, Ar-H), 5.1 (s, 2H, CH₂), 2.3 (s, 3H, Ar-CH₃), 2.1 (s, 3H, O=C-CH₃) | |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 170.9, 137.8, 135.2, 131.5, 129.8, 127.4, 123.1, 64.5, 20.9, 16.8 | |
| IR (neat, cm⁻¹) | 2925, 1740 (C=O), 1230 (C-O), 1020 | |
| Mass Spectrometry (ESI+) m/z | [M+H]⁺ calculated for C₁₀H₁₂BrO₂: 243.00, found: 243.1 |
Visualizations
Caption: Fischer esterification of this compound.
Caption: Enzymatic activation of the ester pro-drug by esterase.
Caption: General experimental workflow for pro-drug synthesis.
Characterization
The synthesized ester pro-drug should be thoroughly characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the ester. The disappearance of the alcohol proton signal and the appearance of characteristic signals for the ester moiety are key indicators of a successful reaction.
-
Infrared (IR) Spectroscopy: The formation of the ester is confirmed by the appearance of a strong carbonyl (C=O) stretching band, typically in the range of 1735-1750 cm⁻¹, and the disappearance of the broad O-H stretch of the starting alcohol.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized ester.
-
Purity Analysis: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Safety Precautions
-
All experimental work should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Concentrated acids are highly corrosive and should be handled with extreme care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Conclusion
The esterification of this compound is a versatile and effective method for the synthesis of esterase-sensitive pro-drugs. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of drug development. By carefully selecting the carboxylic acid component, the properties of the resulting pro-drug can be fine-tuned to optimize its therapeutic potential.
References
- 1. Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1805220-58-9|(3-Bromo-6-methyl-2-nitrophenyl)methanol|BLD Pharm [bldpharm.com]
- 4. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. This compound | 83647-43-2 [chemicalbook.com]
- 7. This compound | C8H9BrO | CID 10035697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 83647-43-2 [sigmaaldrich.com]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for (3-Bromo-2-methylphenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura coupling yield for (3-bromo-2-methylphenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Suzuki coupling of this compound?
A1: The primary challenges with this substrate stem from steric hindrance and the presence of a reactive benzylic alcohol. The ortho-methyl group impedes the approach of the palladium catalyst to the aryl bromide, potentially slowing down the oxidative addition step of the catalytic cycle. The hydroxymethyl group can coordinate with the palladium catalyst or react with the base, leading to side reactions or catalyst inhibition.
Q2: How does steric hindrance from the ortho-methyl group affect the reaction?
A2: Steric hindrance makes it difficult for the palladium catalyst to insert into the carbon-bromine bond. This can lead to low yields or require more forcing reaction conditions (higher temperatures, longer reaction times). To overcome this, specialized bulky, electron-rich ligands are often necessary to promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[1]
Q3: Can the benzylic alcohol group interfere with the Suzuki coupling?
A3: Yes, the alcohol's hydroxyl group can potentially coordinate to the palladium center, which might interfere with the catalytic cycle. Additionally, under strongly basic conditions, the alcohol could be deprotonated, leading to undesired side reactions. However, many Suzuki coupling conditions are tolerant of free hydroxyl groups.[2][3] Nickel-catalyzed couplings have also shown high functional group tolerance for benzylic alcohols.
Q4: What are common side reactions to look out for?
A4: Common side reactions include:
-
Protodebromination (Hydrodehalogenation): Replacement of the bromine atom with a hydrogen atom, leading to 2-methylbenzyl alcohol. This can be caused by certain catalyst/ligand combinations or impurities in the reaction mixture.
-
Homocoupling: The coupling of two boronic acid molecules or two aryl bromide molecules. This is often more prevalent if the reaction mixture is exposed to oxygen.
-
Oxidation of the alcohol: The benzylic alcohol could be oxidized to the corresponding aldehyde, especially at higher temperatures or in the presence of certain oxidants.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Inefficient Catalyst/Ligand System | Screen different palladium catalysts and ligands. For this sterically hindered substrate, consider using bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos, or N-heterocyclic carbene (NHC) ligands.[4] Pre-catalysts such as SPhos G3 or XPhos G3 can also be effective at lower temperatures. | Bulky ligands promote the crucial oxidative addition and reductive elimination steps for sterically demanding substrates. |
| Inappropriate Base | Test a range of bases. Start with milder bases like K₂CO₃ or Cs₂CO₃. If the reaction is sluggish, stronger bases such as K₃PO₄ or even t-BuOK might be necessary. The choice of base can be critical for activating the boronic acid. | The base activates the boronic acid for the transmetalation step. The optimal base often depends on the specific substrates and solvent. |
| Suboptimal Solvent | Experiment with different solvents. Common choices include toluene, 1,4-dioxane, or THF, often with a small amount of water. For challenging couplings, 2-MeTHF has been shown to improve yields.[4] | The solvent affects the solubility of reagents and the stability of the catalytic species. |
| Low Reaction Temperature | Gradually increase the reaction temperature. While many modern catalysts work at lower temperatures, sterically hindered substrates may require heating (e.g., 80-110 °C) to achieve a reasonable reaction rate. | Higher temperatures can overcome the activation energy barrier for the oxidative addition step. |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be done by sparging with an inert gas or using freeze-pump-thaw cycles. | Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle. |
Issue 2: Significant Side Product Formation
| Side Product Observed | Potential Cause | Troubleshooting Recommendation |
| Protodebromination | Presence of water or other protic sources in combination with certain catalyst systems. | Use anhydrous conditions if possible. Screen different ligands, as some are more prone to promoting this side reaction. |
| Homocoupling of Boronic Acid | Presence of oxygen. | Ensure rigorous degassing of the reaction mixture and maintain a positive pressure of inert gas throughout the reaction. |
| Decomposition of Starting Material | Reaction temperature is too high. | Try running the reaction at a lower temperature, possibly with a more active catalyst system that allows for milder conditions. |
Experimental Protocols
The following are generalized protocols that should be optimized for the specific boronic acid being used.
Protocol 1: General Screening Conditions
This protocol is a starting point for optimizing the reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, 10:1)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Seal the vessel and purge with an inert gas (argon or nitrogen).
-
Add the palladium catalyst and ligand.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Synthesis
Microwave heating can sometimes accelerate sluggish reactions.
Procedure:
-
In a microwave vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), PdCl₂(dppf) (5 mol%), and Cs₂CO₃ (2.5 equiv).
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120-150 °C for 15-30 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
Data Presentation: Catalyst and Base Screening
The following table summarizes hypothetical results from a screening study to illustrate how quantitative data can be presented.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | <10 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 90 | 6 | 75 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 | 8 | 68 |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ (3) | 2-MeTHF/H₂O | 80 | 4 | 92 |
| 5 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 25 |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
Technical Support Center: Cross-Coupling Reactions of (3-Bromo-2-methylphenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (3-Bromo-2-methylphenyl)methanol in cross-coupling reactions. The information is designed to help overcome common challenges and side reactions encountered during experimentation.
I. Frequently Asked Questions (FAQs)
This section addresses common issues and questions related to the cross-coupling of this compound.
Q1: I am observing a significant amount of a byproduct with a mass corresponding to the starting material without the bromine atom. What is this side reaction and how can I minimize it?
A1: This common side reaction is known as hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom. This reduces the yield of your desired cross-coupled product. Several factors can contribute to hydrodehalogenation.
-
Troubleshooting Steps:
-
Choice of Ligand: Bulky, electron-rich phosphine ligands can sometimes promote this side reaction. Consider screening different ligands.
-
Hydride Source: The hydrogen atom can come from various sources in the reaction mixture, including the solvent (e.g., alcohols, THF), the base, or even trace amounts of water. Ensure you are using anhydrous solvents and consider a non-protic solvent.
-
Reaction Temperature: Higher temperatures can sometimes favor hydrodehalogenation. Try running the reaction at a lower temperature for a longer period.
-
Base Selection: The choice of base can be critical. Weaker bases may be less prone to promoting this side reaction.
-
Q2: My reaction is producing a symmetrical biaryl byproduct derived from the starting this compound. What is this and how can I prevent it?
A2: This side product results from a homocoupling reaction, where two molecules of the starting aryl bromide couple with each other. This is a common issue in many cross-coupling reactions.
-
Troubleshooting Steps:
-
Oxygen Contamination: The presence of oxygen can promote the homocoupling of organometallic intermediates. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.
-
Catalyst Pre-activation: In some cases, incomplete reduction of a Pd(II) precatalyst to the active Pd(0) species can lead to side reactions. Using a well-defined Pd(0) source or ensuring complete pre-activation might help.
-
Reaction Stoichiometry: Using a slight excess of the coupling partner can sometimes suppress the self-coupling of the aryl bromide.
-
Q3: In my Suzuki-Miyaura coupling, I am seeing a significant amount of 2-methylbenzyl alcohol in my crude reaction mixture. What is causing this?
A3: This is likely due to protodeboronation of your boronic acid coupling partner, where the boronic acid group is replaced by a hydrogen atom before the cross-coupling can occur.[1] This is a very common side reaction in Suzuki-Miyaura couplings.[1]
-
Troubleshooting Steps:
-
pH Control: Protodeboronation can be either acid or base-catalyzed.[1] The choice and concentration of the base are critical. Consider screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
-
Temperature and Reaction Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation.[2] Try to run the reaction at the lowest effective temperature for the shortest possible time.
-
Boronic Acid Stability: Some boronic acids are inherently less stable. Using boronate esters (e.g., pinacol esters) can sometimes mitigate this issue as they slowly release the boronic acid into the reaction mixture.[1]
-
Q4: Can the benzylic alcohol in this compound interfere with the cross-coupling reaction?
A4: Yes, the benzylic alcohol functionality can potentially participate in side reactions. One possibility is the activation of the C-O bond of the alcohol, which could lead to undesired coupling products. While typically less reactive than the C-Br bond, under certain conditions, particularly with specific catalyst systems, this pathway can become competitive. Careful selection of the catalyst and reaction conditions is crucial to favor the desired C-C or C-N bond formation at the aryl bromide position.
II. Troubleshooting Guides
This section provides structured guides to address specific problems encountered during cross-coupling reactions with this compound.
Guide 1: Low Yield of Desired Product in Suzuki-Miyaura Coupling
This guide provides a step-by-step approach to troubleshooting low yields in the Suzuki-Miyaura coupling of this compound.
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Guide 2: Formation of Multiple Unidentified Byproducts
This guide outlines a general approach when multiple unexpected byproducts are observed.
Caption: Systematic approach to identifying and minimizing multiple byproducts.
III. Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data for the Suzuki-Miyaura coupling of this compound with phenylboronic acid under various conditions to illustrate the impact of reaction parameters on product yield and side product formation.
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Hydrodehalogenation (%) | Homocoupling (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 65 | 15 | 5 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (5:1) | 80 | 18 | 85 | 5 | <2 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 70 | 24 | 78 | 8 | 3 |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O (4:1) | 110 | 8 | 50 | 25 | 8 |
IV. Experimental Protocols
The following are representative experimental protocols for common cross-coupling reactions involving this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
Dioxane and degassed water (5:1 v/v)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Heck Reaction
This protocol outlines a general procedure for the Heck reaction of this compound with an alkene (e.g., styrene).
-
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
P(o-tolyl)₃ (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous DMF
-
-
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the tube with argon.
-
Add DMF, styrene, and Et₃N via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
-
Protocol 3: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous THF
-
-
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add THF and Et₃N, followed by the terminal alkyne via syringe.
-
Stir the reaction at room temperature or gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through Celite® and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocol 4: Buchwald-Hartwig Amination
This protocol details a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol% Pd)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOt-Bu.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by LC-MS.
-
After cooling, carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
V. Visualization of Experimental Workflow
The following diagram illustrates a general experimental workflow for a typical cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
Technical Support Center: Purification of (3-Bromo-2-methylphenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (3-Bromo-2-methylphenyl)methanol from typical reaction mixtures.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, categorized by the purification technique.
Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product does not elute from the column | The solvent system is not polar enough to move the product. | Gradually increase the polarity of the eluent. A common starting point is a petroleum ether/ethyl acetate mixture (e.g., 4:1), gradually increasing the proportion of ethyl acetate.[1] |
| Poor separation of product and impurities | - Inappropriate solvent system. - Column overloading. - Improper column packing. | - Optimize the solvent system: Use Thin Layer Chromatography (TLC) to test various solvent systems to achieve good separation between the product and impurities. Aim for an Rf value of 0.2-0.4 for the product. - Reduce the sample load: Use a larger column or reduce the amount of crude material loaded. - Ensure proper packing: Use a slurry packing method to create a uniform and well-packed column. |
| Product elutes with a streaky appearance (tailing) | - The compound is interacting too strongly with the silica gel. - The sample is not fully dissolved when loaded. | - Add a small amount of a more polar solvent (e.g., a few drops of methanol) to the eluent to reduce strong interactions. - Ensure the crude product is fully dissolved in a minimal amount of the initial eluent or a suitable solvent before loading. Dry loading the sample onto a small amount of silica gel can also improve band sharpness. |
| Low recovery of the product | - Product is retained on the column. - Product is spread across too many fractions. | - After collecting the main fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a mixture with methanol) to elute any remaining product. - Monitor fractions carefully using TLC to identify all fractions containing the pure product before combining them. |
Recrystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product does not dissolve in the hot solvent | The chosen solvent is not a good solvent for the compound, even at elevated temperatures. | Select a more suitable solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not when cold. |
| Product "oils out" instead of crystallizing | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated. - Impurities are present that inhibit crystallization. | - Choose a solvent with a lower boiling point. - Add a small amount of additional hot solvent to the oiled-out mixture and try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Perform a preliminary purification step, such as passing the crude material through a short plug of silica, before recrystallization. |
| No crystals form upon cooling | - The solution is not saturated. - The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again. - Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization. |
| Low yield of crystals | - Too much solvent was used. - The product has significant solubility in the cold solvent. | - Minimize the amount of hot solvent used to dissolve the crude product. - Cool the solution in an ice bath for a longer period to maximize crystal formation. |
| Crystals are colored or appear impure | Co-precipitation of impurities. | - Perform a hot filtration to remove any insoluble impurities before allowing the solution to cool. - Consider a second recrystallization step. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most common impurities will depend on the synthetic route used. If this compound is synthesized by the reduction of 3-bromo-2-methylbenzoic acid, potential impurities include:
-
Unreacted 3-bromo-2-methylbenzoic acid: This is a common impurity if the reduction reaction does not go to completion.
-
Over-reduced products: While less common for this specific transformation, impurities from the reduction of the aromatic ring are a possibility under harsh conditions.
-
By-products from the reducing agent: For example, if sodium borohydride is used, borate esters may be formed.
-
Residual solvents from the reaction and workup.
Q2: How can I remove unreacted 3-bromo-2-methylbenzoic acid from my crude product?
A2: An acidic impurity like 3-bromo-2-methylbenzoic acid can be effectively removed by washing the organic solution of the crude product with an aqueous basic solution, such as saturated sodium bicarbonate or dilute sodium hydroxide. The carboxylic acid will be converted to its water-soluble carboxylate salt and will be extracted into the aqueous layer.
Q3: What is a good solvent system for the column chromatography of this compound?
A3: A commonly used and effective eluent system is a mixture of petroleum ether and ethyl acetate. A typical starting ratio is 4:1 (petroleum ether:ethyl acetate), with the polarity being gradually increased by adding more ethyl acetate as needed to elute the product.[1]
Q4: I don't have access to a column chromatography setup. Can I purify this compound by recrystallization?
A4: Yes, recrystallization can be a viable purification method for this compound, which is a solid at room temperature. The key is to find a suitable solvent or solvent pair. A good starting point would be to test solvents of varying polarities, such as hexane, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
Q5: How do I choose the right solvent for recrystallization?
A5: To find a suitable recrystallization solvent, take a small amount of your crude product and test its solubility in various solvents at room temperature and upon heating. A good solvent will show poor solubility at room temperature but complete solubility at or near its boiling point.
Q6: My purified this compound still shows impurities by TLC. What should I do?
A6: If minor impurities remain after the initial purification, a second purification step may be necessary. If you initially used column chromatography, you could try recrystallization, and vice-versa. Repeating the same purification method can also be effective. For very stubborn impurities, preparative TLC or HPLC may be required.
Data Presentation
The following table summarizes typical parameters for the purification of this compound. Please note that actual results may vary depending on the specific reaction conditions and the purity of the starting materials.
| Purification Method | Typical Eluent/Solvent System | Typical Yield | Expected Purity | Key Considerations |
| Silica Gel Column Chromatography | Petroleum Ether / Ethyl Acetate (gradient) | 75-90% | >97% | Effective for removing a wide range of impurities. The exact solvent ratio should be optimized using TLC. |
| Recrystallization | Hexane / Ethyl Acetate or Toluene | 60-80% | >98% | Best for removing small amounts of impurities from a relatively pure crude product. Solvent selection is critical. |
| Distillation (under reduced pressure) | Not applicable | Variable | Can be high | Suitable for thermally stable compounds. A similar compound, (3-Bromo-4-methylphenyl)methanol, has been purified by distillation under reduced pressure. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 petroleum ether:ethyl acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial solvent system.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
-
Isolation of the Purified Product:
-
Combine the fractions that contain the pure product as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound as a white solid.[1]
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, add approximately 20-30 mg of the crude product.
-
Add a few drops of a test solvent (e.g., hexane, ethyl acetate, or a mixture) and observe the solubility at room temperature.
-
If the solid is not soluble, gently heat the test tube and observe if the solid dissolves.
-
Allow the hot solution to cool to room temperature and then in an ice bath to see if crystals form. The ideal solvent will dissolve the compound when hot and form crystals upon cooling.
-
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen recrystallization solvent dropwise while heating the flask until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the flask to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Allow the crystals to dry completely under vacuum to remove any residual solvent.
-
Mandatory Visualization
Caption: A general workflow for the purification and analysis of this compound.
References
Technical Support Center: Grignard Synthesis of (3-Bromo-2-methylphenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Grignard synthesis of (3-Bromo-2-methylphenyl)methanol, with a specific focus on the removal of reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Grignard synthesis of this compound?
A1: The primary byproducts in this Grignard synthesis are typically:
-
Dimerized Biphenyl-type Byproduct: Formed from the coupling of the Grignard reagent with unreacted 3-bromo-2-methyltoluene. The formation of this byproduct is often favored by higher reaction temperatures and high concentrations of the starting halide.[1][2]
-
Benzene derivative (Toluene): Results from the protonation of the Grignard reagent by any adventitious water present in the reaction setup.[2] Grignard reagents are highly sensitive to moisture.[3][4][5]
-
Unreacted Starting Materials: Residual 3-bromo-2-methylbenzaldehyde and unreacted magnesium may also be present in the crude product mixture.[2]
Q2: My crude product is a yellow oil/solid. What is causing the color?
A2: The yellow coloration is often attributed to the presence of the biphenyl-type byproduct, which is frequently described as a yellowish solid.[1]
Q3: How can I minimize the formation of the biphenyl byproduct?
A3: To minimize the formation of the biphenyl byproduct, consider the following strategies:
-
Control the reaction temperature: Maintain a gentle reflux and avoid excessive heating, as higher temperatures can promote the coupling reaction.[1]
-
Slow addition of the halide: Add the 3-bromo-2-methyltoluene to the magnesium turnings at a rate that maintains a steady but controlled reaction. This helps to keep the concentration of the halide low at any given time.
-
Ensure efficient stirring: Good agitation ensures that the halide reacts promptly with the magnesium surface, minimizing its availability for side reactions.
Q4: What is the purpose of the acidic workup, and what are the common choices of acid?
A4: The acidic workup serves two main purposes:
-
To protonate the magnesium alkoxide intermediate formed after the Grignard reagent adds to the aldehyde, thus yielding the desired alcohol product.[6][7]
-
To quench any unreacted Grignard reagent and to dissolve the magnesium salts (e.g., Mg(OH)Br) to facilitate their removal during the aqueous extraction.
Commonly used acids for the workup include dilute aqueous solutions of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[2][8] Saturated aqueous ammonium chloride (NH₄Cl) is a milder alternative that can also be used.
Troubleshooting Guide: Byproduct Removal
This guide provides detailed protocols for addressing specific issues related to the purification of this compound.
Issue 1: Presence of a Nonpolar Impurity (Suspected Biphenyl Byproduct)
Symptoms:
-
TLC analysis shows a less polar spot in addition to the product spot.
-
The crude product has a yellowish appearance.
-
Difficulty in crystallizing the desired product.
Solution: Trituration with a Nonpolar Solvent
This method is effective for removing the relatively nonpolar biphenyl byproduct from the more polar alcohol product.
Experimental Protocol:
-
After the initial aqueous workup and extraction with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate it under reduced pressure to obtain the crude solid or oil.
-
To the crude product, add a minimal amount of a cold, nonpolar solvent such as petroleum ether or hexane.[1][5]
-
Stir the mixture vigorously with a spatula or magnetic stirrer. The desired alcohol should remain as a solid, while the nonpolar biphenyl byproduct dissolves in the solvent.
-
Cool the mixture in an ice bath to further decrease the solubility of the product.
-
Carefully decant or filter off the liquid containing the dissolved byproduct.
-
Wash the remaining solid with a small portion of the cold nonpolar solvent.
-
Dry the purified solid product under vacuum.
Issue 2: Broad Melting Point Range or Oily Product After Initial Purification
Symptoms:
-
The isolated product has a wide melting point range, indicating the presence of impurities.
-
The product remains an oil even after attempts at trituration.
Solution: Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.
Experimental Protocol:
-
Select an appropriate solvent or solvent system. A good solvent will dissolve the crude product at an elevated temperature but not at room temperature or below. For substituted benzyl alcohols, solvent systems like ethanol/water, toluene, or a mixture of a polar and nonpolar solvent (e.g., ethyl acetate/hexane) can be effective.
-
Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Issue 3: Complex Mixture of Byproducts or Failure of Simpler Methods
Symptoms:
-
TLC analysis shows multiple spots close to the product spot.
-
Both trituration and recrystallization fail to yield a pure product.
Solution: Column Chromatography
Flash column chromatography is a highly effective method for separating compounds with different polarities.
Experimental Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in a suitable nonpolar solvent (e.g., hexane or petroleum ether).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a nonpolar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Trituration | >90% | Quick, simple, and uses minimal solvent. | Only effective for removing impurities with significantly different solubility. |
| Recrystallization | >98% | Can yield highly pure crystalline product. | Potential for product loss in the mother liquor. Requires a suitable solvent. |
| Column Chromatography | >99% | Highly effective for separating complex mixtures and closely related compounds. | More time-consuming, requires larger volumes of solvent, and can be costly. |
Visualizations
Caption: Reaction scheme for the Grignard synthesis of this compound and the formation of major byproducts.
Caption: Decision workflow for the purification of this compound.
References
Technical Support Center: Purification of Brominated Benzyl Alcohols
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of brominated benzyl alcohols. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude brominated benzyl alcohols?
A1: Common impurities in synthetically prepared brominated benzyl alcohols include:
-
Unreacted starting materials: Such as the corresponding bromobenzaldehyde or bromobenzoic acid if the synthesis involves a reduction step.[1][2]
-
Over-brominated or under-brominated species: Depending on the bromination reaction conditions.
-
Corresponding benzaldehyde: Formed by the oxidation of the benzyl alcohol.[3][4] Benzyl alcohol can be slowly oxidized by air.[4]
-
Dibenzyl ether: A potential byproduct formed under certain conditions.
-
Residual solvents: From the reaction or initial work-up.
Q2: What are the primary methods for purifying brominated benzyl alcohols?
A2: The most common and effective purification techniques are:
-
Column Chromatography: Highly versatile for separating compounds with different polarities. Silica gel is the most common stationary phase.
-
Recrystallization: An excellent method for obtaining highly pure crystalline products, provided a suitable solvent system can be found.[5][6]
-
Vacuum Distillation: Suitable for thermally stable, liquid brominated benzyl alcohols to separate them from non-volatile impurities.[7]
Q3: How can I monitor the purity of my brominated benzyl alcohol during purification?
A3: The purity can be monitored using the following techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to track the progress of column chromatography and to get a preliminary assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound and can resolve closely related impurities.[2] A reverse-phase C18 or C8 column is often suitable.[8]
-
Gas Chromatography (GC): Useful for assessing the purity of volatile brominated benzyl alcohols and detecting volatile impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired product and can be used to identify and quantify impurities.
Q4: My brominated benzyl alcohol appears to be degrading during purification. What could be the cause and how can I prevent it?
A4: Degradation can occur through several pathways:
-
Oxidation: Benzyl alcohols can oxidize to the corresponding benzaldehydes, especially when exposed to air and heat.[3][4] To prevent this, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating.
-
Thermal Decomposition: High temperatures during distillation can lead to decomposition.[7] Using vacuum distillation lowers the boiling point and minimizes thermal stress on the compound.
-
Degradation on Silica Gel: Some benzyl alcohols can be sensitive to the acidic nature of silica gel, leading to degradation during column chromatography.[8] This can sometimes manifest as in-column dehydration.[9] Deactivating the silica gel with a small amount of a base like triethylamine in the eluent can mitigate this.
-
Sonication-Induced Degradation: Using a sonicator to dissolve benzyl alcohol samples can lead to degradation, forming byproducts like benzene and toluene.[10][11] It is recommended to avoid sonication for sample preparation.[11]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of product and impurities | Inappropriate solvent system. | Optimize the eluent system using TLC to achieve a good separation of spots. For a typical brominated benzyl alcohol, a starting point could be a mixture of ethyl acetate and hexanes.[12] |
| Column overloading. | Use an appropriate amount of crude material for the column size. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. | |
| Poorly packed column. | Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling. | |
| Product is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, adding a small percentage of methanol to the eluent might be necessary. |
| The compound may have degraded on the silica gel. | Test the stability of your compound on a small amount of silica gel before running a large-scale column. Consider using deactivated silica gel or an alternative stationary phase like alumina.[8] | |
| Product elutes too quickly (with the solvent front) | The eluent is too polar. | Start with a less polar solvent system. |
| Streaking of the product band | The compound is not very soluble in the eluent. | Choose a solvent system in which the compound is more soluble. |
| The silica gel is too acidic, causing interactions. | Deactivate the silica gel with a small amount of triethylamine in the eluent.[8] |
Recrystallization
| Problem | Possible Cause | Troubleshooting Steps |
| No crystals form upon cooling | The solution is not saturated. | Evaporate some of the solvent to concentrate the solution and then try cooling again. |
| The compound is too soluble in the chosen solvent. | Choose a different solvent in which the compound is less soluble at cold temperatures. A mixed solvent system might be effective.[13][14] | |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| "Oiling out" instead of crystallization | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling solvent. |
| The solution is too concentrated. | Add a small amount of hot solvent to redissolve the oil and then allow it to cool slowly. | |
| High concentration of impurities. | First, purify the crude material by column chromatography to remove the bulk of the impurities. | |
| Low recovery of the product | The compound has significant solubility in the cold solvent. | Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. Use a minimal amount of ice-cold solvent to wash the crystals. |
| Too much solvent was used for dissolving the crude product. | Use the minimum amount of hot solvent necessary to dissolve the crude material completely. | |
| Colored impurities in the final crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[5] |
Data Presentation
Comparison of Purification Methods for 4-Bromobenzyl Alcohol
| Purification Method | Typical Yield | Typical Purity | Advantages | Disadvantages |
| Column Chromatography | 80-95%[12] | >98% | Versatile for a wide range of impurities; good for initial purification of very crude material. | Can be time-consuming and requires large volumes of solvent; potential for product degradation on silica gel.[8] |
| Recrystallization | 70-90% | >99.5% | Can yield very high purity material; relatively simple and inexpensive.[5][6] | Dependent on finding a suitable solvent; may not be effective for removing impurities with similar solubility. |
| Vacuum Distillation | 85-95% | >98% | Effective for removing non-volatile impurities; good for large-scale purification. | Only suitable for thermally stable liquids; requires specialized equipment.[7] |
Experimental Protocols
Protocol 1: Purification of 4-Bromobenzyl Alcohol by Column Chromatography
-
Preparation of the Column:
-
Secure a glass column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 9:1 hexanes:ethyl acetate).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude 4-bromobenzyl alcohol in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate).
-
Collect fractions in test tubes.
-
Monitor the elution of the product by TLC.
-
If necessary, gradually increase the polarity of the eluent (e.g., to 4:1 hexanes:ethyl acetate) to elute the product.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 4-bromobenzyl alcohol.
-
Protocol 2: Purification of 4-Bromobenzyl Alcohol by Recrystallization
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A mixture of solvents like ethanol/water or hexanes/ethyl acetate can also be effective.[13][14]
-
-
Dissolution:
-
Place the crude 4-bromobenzyl alcohol in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air dry or dry them in a vacuum oven.
-
Protocol 3: Purification of a Liquid Brominated Benzyl Alcohol by Vacuum Distillation
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks.
-
Use a suitable heating mantle and a stir bar in the distillation flask.
-
-
Procedure:
-
Place the crude liquid brominated benzyl alcohol in the distillation flask.
-
Begin stirring and gradually apply vacuum.
-
Slowly heat the flask.
-
Collect the fraction that distills at the expected boiling point for the applied pressure.
-
Discard any initial lower-boiling fractions (forerun) and stop the distillation before high-boiling impurities begin to distill.
-
-
Product Collection:
-
Once the distillation is complete, carefully release the vacuum and allow the apparatus to cool before collecting the purified product.
-
Mandatory Visualization
Caption: General workflow for the purification of brominated benzyl alcohols.
Caption: Troubleshooting decision tree for column chromatography.
Caption: Troubleshooting decision tree for recrystallization.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Development studies on determination of preservatives decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concerning the stability of benzyl alcohol: formation of benzaldehyde dibenzyl acetal under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. mt.com [mt.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 11. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Bromobenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. Reagents & Solvents [chem.rochester.edu]
preventing homocoupling in Suzuki reactions of (3-Bromo-2-methylphenyl)methanol
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions, with a specific focus on preventing undesired homocoupling of (3-Bromo-2-methylphenyl)methanol.
Troubleshooting Guide & FAQs
Here you will find answers to frequently asked questions and detailed guides to overcome common challenges during your experiments.
Q1: I am observing a significant amount of a symmetrical biaryl byproduct in my Suzuki reaction with this compound. What is this byproduct and why is it forming?
A1: The byproduct you are observing is likely the homocoupled product of your boronic acid reagent. Homocoupling is a common side reaction in Suzuki couplings where two molecules of the organoboron reagent couple with each other.[1] This side reaction is undesirable as it consumes your starting material, reduces the yield of the desired cross-coupled product, and complicates purification due to the structural similarity between the homocoupled product and the target molecule.[1]
The primary causes for homocoupling are:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then mediate the homocoupling of the boronic acid.[2][3][4] Rigorous exclusion of oxygen is one of the most critical steps to suppress this side reaction.[5][6]
-
Palladium(II) Precatalysts: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to form the homocoupled product before being reduced to the active Pd(0) state.[2]
Q2: How can I minimize or eliminate the formation of this homocoupling byproduct in my reaction with this compound?
A2: Several key experimental parameters can be optimized to suppress homocoupling. Below is a summary of recommended strategies:
| Strategy | Recommendation | Rationale |
| Oxygen Exclusion | Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[3][6][7] | Prevents the oxidation of the active Pd(0) catalyst to Pd(II), which promotes homocoupling. |
| Palladium Source | Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a precatalyst that rapidly generates Pd(0).[8] The addition of a mild reducing agent, such as potassium formate, can also be beneficial.[6][7] | Minimizes the concentration of Pd(II) species that can directly cause homocoupling of the boronic acid.[2][6] |
| Ligand Selection | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][8] | These ligands accelerate the desired cross-coupling catalytic cycle, specifically the reductive elimination step, making the competing homocoupling pathway less favorable.[9] |
| Base Selection | Use weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). | Strong bases can sometimes promote side reactions, including homocoupling. The optimal base is often substrate-dependent and may require screening.[5] |
| Temperature Control | Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[5] | Higher temperatures can accelerate the rate of side reactions, including homocoupling, more than the desired cross-coupling.[5][8] |
| Reagent Addition | Add the boronic acid solution slowly to the reaction mixture over a period of time.[5][9] | This keeps the instantaneous concentration of the boronic acid low, which disfavors the bimolecular homocoupling reaction.[5][9] |
Q3: The hydroxymethyl group on my this compound substrate seems to be causing issues. Are there any specific considerations for this functionality?
A3: While the hydroxymethyl group is generally compatible with Suzuki coupling conditions, its ability to coordinate to the palladium center could potentially influence the reaction. Although specific literature on the effect of this particular substrate on homocoupling is scarce, the general principles for preventing homocoupling remain the most critical factors to control. The presence of a protic group like the alcohol may also influence the choice of base and solvent system. It is important to ensure that the base used is compatible with the hydroxyl functionality and does not lead to unwanted side reactions.
Experimental Protocols
General Protocol for Minimizing Homocoupling in the Suzuki Reaction of this compound:
This protocol provides a starting point for performing a Suzuki-Miyaura coupling while minimizing the risk of homocoupling. Optimization for your specific boronic acid partner may be required.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, 10:1)
Procedure:
-
Preparation of Glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., Argon or Nitrogen).
-
Degassing the Solvent: Degas the chosen solvent by sparging with an inert gas for at least 30 minutes. For more rigorous degassing, perform three freeze-pump-thaw cycles.[9]
-
Reaction Setup: To a Schlenk flask under a positive pressure of inert gas, add this compound, the base, and the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reagent Addition: In a separate flask, dissolve the arylboronic acid in a minimal amount of the degassed solvent. Add the arylboronic acid solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C). Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visual Guides
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing homocoupling pathway initiated by oxygen.
Caption: Troubleshooting workflow for minimizing homocoupling.
References
Technical Support Center: Efficient Heck Reaction of (3-Bromo-2-methylphenyl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the efficient Heck reaction of (3-Bromo-2-methylphenyl)methanol. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful outcomes in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Heck reaction of this compound?
A1: The primary challenges stem from the substrate's structure. The ortho-methyl group introduces steric hindrance, which can impede the oxidative addition of the aryl bromide to the palladium catalyst. Additionally, the benzylic hydroxyl group can potentially coordinate to the palladium center, influencing the catalyst's reactivity and potentially leading to side reactions.
Q2: Which palladium catalyst is best suited for this reaction?
A2: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precatalyst for Heck reactions.[1] It is often reduced in situ to the active Pd(0) species. Other common precatalysts include tetrakis(triphenylphosphine)palladium(0) and palladium on carbon (Pd/C), though the latter may require harsher conditions. For sterically hindered substrates, palladacycles can also be highly effective.[2]
Q3: What is the role of the ligand, and which type should I choose?
A3: Ligands are crucial for stabilizing the active Pd(0) catalyst, preventing its aggregation into inactive palladium black, and modulating its electronic and steric properties.[3] For sterically hindered aryl bromides like this compound, bulky electron-rich phosphine ligands such as tri(o-tolyl)phosphine (P(o-tol)₃) or tri-tert-butylphosphine (P(t-Bu)₃) are often effective. N-heterocyclic carbene (NHC) ligands are also excellent choices due to their strong σ-donating ability and steric bulk, which can enhance catalytic activity and stability.[4][5]
Q4: How does the choice of base impact the reaction?
A4: A base is required to neutralize the hydrogen halide (HBr) generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[1] Common inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective. Organic bases such as triethylamine (Et₃N) can also be used, sometimes acting as both a base and a solvent. The choice of base can influence reaction rates and yields, and empirical screening is often recommended.
Q5: What solvent should I use for the Heck reaction of this substrate?
A5: Polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are standard choices for Heck reactions as they facilitate the dissolution of reactants and stabilize the catalytic species.[6] Toluene is also a viable option. For greener alternatives, cyclic carbonates have shown promise.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Steric hindrance from the ortho-methyl group. 4. Inappropriate ligand or no ligand used. | 1. Use a fresh palladium source. Consider an activation step for the precatalyst. 2. Increase the reaction temperature in increments of 10-20 °C. 3. Switch to a bulkier, more electron-rich ligand (e.g., P(t-Bu)₃, SPhos, or an NHC ligand). 4. Screen a variety of phosphine and NHC ligands. |
| Formation of Side Products (e.g., homocoupling of the aryl bromide) | 1. Reaction temperature is too high. 2. Inefficient trapping of the organopalladium intermediate by the alkene. 3. Oxygen contamination. | 1. Lower the reaction temperature. 2. Increase the concentration of the alkene (use a larger excess). 3. Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). |
| Decomposition of the Catalyst (formation of palladium black) | 1. Ligand dissociation from the palladium center. 2. High reaction temperature. 3. Presence of impurities. | 1. Use a higher ligand-to-palladium ratio. Employ a more strongly coordinating ligand like a bidentate phosphine or an NHC. 2. Reduce the reaction temperature. 3. Use purified reagents and solvents. |
| Poor Reproducibility | 1. Variable quality of reagents or solvents. 2. Inconsistent inert atmosphere. 3. Trace amounts of water. | 1. Use high-purity, anhydrous reagents and solvents. 2. Ensure consistent and thorough degassing of the reaction mixture. 3. Dry all glassware and use anhydrous solvents. |
Data Presentation: Catalyst Systems for Heck Reaction of Aryl Bromides
The following table summarizes reaction conditions and yields for the Heck reaction of various aryl bromides, providing a comparative basis for catalyst selection.
| Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Styrene | Pd(dba)₂ (1) | Phosphine-functionalized NHC (1) | K₂CO₃ (2) | DMAc | 140 | 12 | 96 | [5] |
| 4-Bromophenol | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (6) | Et₃N | Et₃N | 100 | 12 | 57 | |
| Bromobenzene | Styrene | Imidazole-based SPO-Pd complex (2) | - | K₂CO₃ (2) | DMF | 60 | 12 | 92 | [7] |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | Tetrahydropyrimidinium salt (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | 95 | [8] |
| Bromobenzene | Styrene | Pd@MOF-NH₂ (10) | - | K₂CO₃ (2) | DMF | 120 | 12 | >96 | [9][10] |
Experimental Protocols
Protocol 1: Heck Reaction using Palladium Acetate and a Phosphine Ligand
This protocol is a general procedure adapted for the Heck reaction of this compound with an alkene like styrene or an acrylate.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., Styrene, 1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF, 5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, palladium(II) acetate, tri(o-tolyl)phosphine, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Add the alkene via syringe.
-
Seal the tube and place it in a preheated oil bath at 100-120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in the Heck reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction [organic-chemistry.org]
- 5. zhou.nankai.edu.cn [zhou.nankai.edu.cn]
- 6. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 7. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biolmolchem.com [biolmolchem.com]
- 10. Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene [biolmolchem.com]
Technical Support Center: Sonogashira Coupling of (3-Bromo-2-methylphenyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Sonogashira coupling of (3-Bromo-2-methylphenyl)methanol.
Troubleshooting Guide
This guide addresses common issues encountered during the Sonogashira coupling of this compound, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Yield | Inactive Catalyst: The palladium catalyst may have degraded. | Ensure the palladium catalyst is active. Using fresh catalyst is recommended.[1] |
| Impure Starting Materials: Impurities in this compound or the alkyne can poison the catalyst. | Purify the starting materials before the reaction. | |
| Degraded Copper Co-catalyst: Copper(I) iodide can degrade over time. | Use a fresh batch of copper(I) iodide.[1] | |
| Inappropriate Solvent: The chosen solvent may not be optimal for the reaction. The polarity of the solvent can significantly influence the reaction rate and yield.[2] | Screen different solvents. Polar aprotic solvents like DMF or DMSO can be effective, though sometimes non-polar solvents like toluene yield better results.[3] | |
| Suboptimal Reaction Temperature: Aryl bromides may require heating to react efficiently.[1] | Gradually increase the reaction temperature, monitoring for substrate or product degradation.[2] | |
| Presence of Oxygen: Oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling). | Degas the solvent and run the reaction under an inert atmosphere like argon or nitrogen.[1] | |
| Formation of Black Precipitate (Palladium Black) | Catalyst Decomposition: This indicates the decomposition of the palladium catalyst. | This can be caused by impurities, an inappropriate choice of solvent, or an incorrect temperature.[1] Anecdotal evidence suggests that THF might promote the formation of palladium black.[1][4] |
| Significant Alkyne Homocoupling (Glaser Coupling) | Copper Co-catalyst and Oxygen: This side reaction is often promoted by the copper co-catalyst in the presence of oxygen.[2] | The most direct way to avoid Glaser coupling is to perform the reaction under copper-free conditions.[2] This may require a more active palladium catalyst system and potentially higher temperatures or longer reaction times. |
| Reaction Stalls or is Sluggish | Insufficiently Active Catalyst System: The chosen palladium catalyst and ligand may not be effective for this specific substrate. | Consider using more electron-rich and bulky phosphine ligands which can promote the oxidative addition step.[2] |
| Inadequate Base: The base may not be strong enough or used in sufficient quantity to deprotonate the alkyne effectively. | Common amine bases include triethylamine and diisopropylamine.[1] Stronger inorganic bases like Cs₂CO₃ or K₃PO₄ might be more effective for challenging substrates.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the critical components of a Sonogashira coupling reaction?
A1: The essential components are an aryl or vinyl halide (in this case, this compound), a terminal alkyne, a palladium catalyst, a copper(I) co-catalyst (in the traditional method), and a base. The reaction is typically carried out in an organic solvent under an inert atmosphere.[1][5]
Q2: My reaction is not working at all. What are the first things I should check?
A2: When a Sonogashira reaction fails completely, the primary suspects are the catalyst's activity, the quality of your reagents, and the reaction conditions.[1] Ensure your palladium and copper catalysts are not degraded. It is also crucial to maintain anhydrous and anaerobic conditions, as oxygen can cause the unwanted Glaser-type homocoupling of the alkyne.[1] Degassing the solvent and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical.[1]
Q3: What is the general reactivity order for aryl halides in the Sonogashira coupling?
A3: The reactivity of the aryl halide significantly impacts the reaction. The general trend from most to least reactive is: I > OTf > Br > Cl.[1] Aryl iodides are the most reactive and can often be coupled at room temperature, whereas aryl bromides may require heating.[1]
Q4: Can I perform the Sonogashira coupling without a copper co-catalyst?
A4: Yes, copper-free Sonogashira reactions are possible and are often preferred to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[1][6] These reactions might necessitate a more active palladium catalyst system, and potentially higher temperatures or longer reaction times.[2]
Q5: How does the choice of solvent affect the reaction?
A5: The solvent plays a crucial role in the Sonogashira coupling by affecting reaction rates, yields, and catalyst stability.[3] The solvent must dissolve a variety of components, including the lipophilic aryl halide, organometallic intermediates, and inorganic salts.[3] Polar solvents can enhance reaction rates by solvating and stabilizing ionic intermediates in the catalytic cycle.[3][7] However, in some cases, non-polar solvents like toluene have been found to provide better yields, potentially by influencing ligand exchange on the palladium center.[3]
Experimental Protocols
General Procedure for Sonogashira Coupling of this compound
This protocol is a general guideline and may require optimization for specific alkynes and reaction scales.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF, DMF, or Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the palladium catalyst (e.g., 2 mol%), and CuI (e.g., 4 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., 10 mL per mmol of aryl bromide) and the base (e.g., 3.0 equiv.) via syringe.
-
Add the terminal alkyne (e.g., 1.2 equiv.) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at the desired temperature (this may range from room temperature to elevated temperatures, e.g., 60-80 °C, for aryl bromides).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes the expected impact of different solvent types on the Sonogashira coupling of an aryl bromide like this compound, based on general principles described in the literature. Actual yields and reaction times will vary depending on the specific alkyne, catalyst system, and temperature.
| Solvent Type | Example Solvents | Expected Effect on Reaction Rate/Yield | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Generally favorable, can enhance reaction rates. | The polar nature of these solvents can effectively solvate the reactants and catalyst, and stabilize ionic intermediates in the catalytic cycle.[3][7] |
| Ethereal | THF, 1,4-Dioxane | Commonly used, but may be less effective than polar aprotic solvents for less reactive aryl bromides. | Can be a good starting point for optimization. However, THF has been anecdotally linked to the formation of palladium black.[1][4] |
| Aromatic | Toluene, Xylene | Can be very effective, sometimes superior to polar solvents. | The effect can be substrate-dependent. In some cases, less coordinating solvents like toluene can be beneficial.[3] |
| Amine (as solvent) | Triethylamine, Diisopropylamine | Can serve as both the base and the solvent. | This approach simplifies the reaction setup. The high concentration of the base can be advantageous.[8][9] |
Visualizations
Caption: Experimental workflow for the Sonogashira coupling.
Caption: Influence of solvent properties on reaction outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. books.lucp.net [books.lucp.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Technical Support Center: Base Selection for Buchwald-Hartwig Amination of (3-Bromo-2-methylphenyl)methanol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of (3-Bromo-2-methylphenyl)methanol and its derivatives. The sterically hindered nature of this substrate, coupled with the presence of a protic hydroxymethyl group, presents unique challenges in base selection. This guide offers insights into overcoming these challenges to achieve successful C-N bond formation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing a Buchwald-Hartwig amination with this compound?
A1: The primary challenges arise from two structural features of the substrate:
-
Steric Hindrance: The methyl group at the ortho position to the bromine atom sterically encumbers the reaction site. This can slow down the rate of oxidative addition of the palladium catalyst to the aryl bromide and subsequent steps in the catalytic cycle.
-
Protic Functional Group: The hydroxymethyl group is acidic and can react with strong bases. This can lead to deprotonation of the alcohol, potentially causing side reactions, catalyst inhibition, or the need for excess base.
Q2: Which type of base is generally recommended for this type of substrate?
A2: The choice of base is critical and often requires careful consideration and optimization. For sterically hindered substrates with base-sensitive functional groups, a balance must be struck between a base strong enough to facilitate the catalytic cycle and one that does not induce side reactions. Both strong and weaker bases have been used successfully, depending on the specific amine and reaction conditions.
Q3: Can I use strong bases like sodium tert-butoxide (NaOtBu)?
A3: Yes, strong bases like NaOtBu are frequently used and can be effective, often leading to higher reaction rates.[1] However, due to the presence of the hydroxymethyl group, there is a risk of deprotonation, which might lead to complications. It is advisable to start with a modest excess of the base and carefully monitor the reaction for side products.
Q4: Are weaker inorganic bases a better option?
A4: Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent alternatives, particularly if you are encountering issues with side reactions or decomposition when using strong bases.[1] They offer broader functional group tolerance, which is a key advantage for substrates like this compound. However, reactions with weaker bases may require higher temperatures or longer reaction times to achieve good conversion.
Q5: How does the choice of ligand influence the selection of the base?
A5: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, RuPhos), are often necessary to promote the amination of sterically hindered aryl bromides.[2] The efficiency of these ligands can sometimes allow for the use of milder bases.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Inappropriate Base Strength: The base may be too weak to deprotonate the amine-palladium complex effectively, or a strong base may be causing substrate/catalyst decomposition. | 1. If using a weak base (e.g., K₃PO₄), consider switching to a stronger one (e.g., NaOtBu or Cs₂CO₃). If using a strong base, try a weaker one to minimize decomposition. |
| 2. Steric Hindrance: The ortho-methyl group is impeding the catalytic reaction. | 2. Employ a bulkier, more electron-rich phosphine ligand (e.g., GPhos, BrettPhos) to promote oxidative addition and reductive elimination. | |
| 3. Catalyst Inhibition: The hydroxymethyl group or impurities may be poisoning the palladium catalyst. | 3. Ensure all reagents and solvents are anhydrous and degassed. Consider protecting the hydroxymethyl group as a silyl ether (e.g., TBDMS) if issues persist. | |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Base-Induced Decomposition: The strong base may be promoting side reactions. | 1. Switch to a weaker inorganic base like Cs₂CO₃ or K₃PO₄. |
| 2. Competitive β-Hydride Elimination: This can be an issue with certain amine substrates. | 2. The use of bulky phosphine ligands can often suppress β-hydride elimination.[2] | |
| Inconsistent Results | 1. Variable Reagent Quality: The quality of the base, catalyst, or ligand can significantly impact the reaction outcome. | 1. Use high-purity reagents. The activity of bases like NaOtBu can vary between batches. |
| 2. Atmosphere Control: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. | 2. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). |
Quantitative Data on Base Performance
The following table provides a summary of the performance of different bases in the Buchwald-Hartwig amination of a sterically hindered bromopyridine derivative, 2-Bromo-6-methylisonicotinaldehyde, which serves as a close structural and electronic analogue to this compound.
| Base | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| NaOt-Bu | [Pd₂(dba)₃] / (±)-BINAP | Toluene | 80 | 60 | [1] |
| DBU | "Xantphos Pd G3" | MeCN/PhMe | 140 | Good | [3] |
Note: Yields are highly dependent on the specific amine, ligand, and other reaction conditions. For substrates with protic functional groups, weaker bases are often a prudent choice to avoid side reactions, even if it requires more forcing conditions.
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general starting point and may require optimization for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the palladium precatalyst, phosphine ligand, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under the inert atmosphere, add this compound and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Base Selection Workflow
Caption: A decision workflow for selecting a suitable base.
General Catalytic Cycle
Caption: The general catalytic cycle for Buchwald-Hartwig amination.
References
managing steric hindrance in reactions with (3-Bromo-2-methylphenyl)methanol
Welcome to the technical support center for (3-Bromo-2-methylphenyl)methanol. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the steric hindrance of this substrate in common organic transformations.
Frequently Asked Questions (FAQs)
General Handling and Reactivity
Q1: What are the main challenges when working with this compound?
A: The primary challenge arises from the steric hindrance created by the ortho-methyl group adjacent to the hydroxymethyl group. This steric bulk can significantly hinder the approach of reagents to the reaction center, leading to lower reaction rates, incomplete conversions, and the need for carefully optimized conditions. The bromo substituent also influences the electronic properties of the aromatic ring and serves as a handle for cross-coupling reactions, which can be similarly affected by the adjacent substituents.
Q2: How does the ortho-methyl group affect SN2 reactions at the benzylic position?
A: The ortho-methyl group acts as a steric shield, impeding the backside attack required for a classical SN2 mechanism.[1] This makes reactions like the Williamson ether synthesis particularly challenging if the methanol is first converted to a leaving group (e.g., a benzyl halide).[2][3][4] Reactions often require more forcing conditions or alternative pathways that avoid a direct SN2 displacement at the sterically congested carbon.
Esterification Reactions
Q3: Standard Fischer esterification is not working well with this compound. What are some alternative methods?
A: Due to steric hindrance, forcing equilibrium-driven reactions like Fischer esterification can be inefficient. More robust methods include:
-
Mitsunobu Reaction: This is an excellent method for esterifying sterically hindered alcohols under mild conditions, proceeding with an inversion of configuration.[5][6][7] Using reagents like 1,1'-(Azodicarbonyl)dipiperidine (ADDP) instead of traditional DEAD or DIAD can be particularly effective for encumbered alcohols.[8]
-
Activated Carboxylic Acids: Using acyl chlorides or anhydrides with a suitable base (e.g., DMAP, pyridine) can overcome the low reactivity of the hindered alcohol.
-
Catalytic Methods: The use of diphenylammonium triflate (DPAT) as a mild catalyst, especially in fluorous media, has been shown to be effective for the esterification of bulky alcohols and acids.[9]
Ether Synthesis
Q4: I am struggling to synthesize an ether from this compound using the Williamson ether synthesis. Why is the yield so low?
A: The Williamson ether synthesis is an SN2 reaction, which is highly sensitive to steric bulk.[2][3][4][10] There are two possible routes, and one is strongly disfavored:
-
(Favored): Deprotonate this compound to form the alkoxide and react it with a non-hindered alkyl halide (e.g., methyl iodide, ethyl bromide). The steric hindrance is on the nucleophile, which is less detrimental than being on the electrophile.
-
(Disfavored): Convert the alcohol to a halide (e.g., (3-Bromo-2-methylphenyl)methyl bromide) and react it with an alkoxide. The steric hindrance from the ortho-methyl group will severely impede the SN2 attack by the alkoxide, leading to low yields and potential elimination side products.[1][3]
For challenging ether syntheses, consider the Mitsunobu reaction as a powerful alternative.[2]
Cross-Coupling Reactions
Q5: I want to perform a Suzuki-Miyaura coupling using the aryl bromide functionality. Will the adjacent methyl and hydroxymethyl groups interfere?
A: Yes, the ortho-methyl and ortho-hydroxymethyl groups create a sterically demanding environment around the aryl bromide. This can hinder the oxidative addition step at the palladium catalyst.[11][12] To achieve good yields, specialized conditions are often necessary, such as using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can promote the reaction on hindered substrates.[12][13]
Troubleshooting Guides
Issue 1: Low Yield in Esterification or Etherification via Mitsunobu Reaction
Question: My Mitsunobu reaction with this compound is giving low yields of the desired ester/ether. How can I optimize it?
Answer: Low yields in Mitsunobu reactions with hindered alcohols are common but can often be overcome.[14]
Potential Causes & Solutions:
-
Steric Hindrance: The primary issue is the difficulty of forming the key alkoxyphosphonium salt intermediate due to steric clash.
-
Solution 1: Modify Reagents. Switch from standard diethyl azodicarboxylate (DEAD) to the bulkier diisopropyl azodicarboxylate (DIAD) or the more reactive 1,1'-(Azodicarbonyl)dipiperidine (ADDP).[8]
-
Solution 2: Use a More Acidic Nucleophile. For esterifications, using a more acidic carboxylic acid, such as 4-nitrobenzoic acid (pKa ≈ 3.4), can improve reaction rates and yields compared to less acidic ones.[6][14]
-
-
Reaction Conditions: Standard room temperature conditions may be insufficient.
-
Solution 1: Increase Temperature. Gently heating the reaction (e.g., to 40-50 °C) can provide the activation energy needed to overcome the steric barrier.[14]
-
Solution 2: Extended Reaction Time. Sterically hindered reactions are often slow. Monitor the reaction by TLC or LC-MS and allow it to proceed for 24 hours or longer if necessary.
-
-
Order of Addition: The order in which reagents are added can be crucial.
-
Solution: A common and effective procedure is to dissolve the alcohol, carboxylic acid (or phenol), and triphenylphosphine (PPh₃) in an anhydrous solvent like THF first. Cool the mixture to 0 °C before slowly adding the azodicarboxylate dropwise.[7]
-
Comparative Data: Mitsunobu Conditions for Hindered Alcohols
| Reagent Combination | Nucleophile | Typical Conditions | Yield Range (Hindered Substrates) | Reference |
| PPh₃ / DEAD | Benzoic Acid | THF, 0 °C to RT | 20-50% | [14] |
| PPh₃ / DIAD | 4-Nitrobenzoic Acid | THF, 0 °C to 40 °C, 12-24h | 70-90% | [6][14] |
| PPh₃ / ADDP | Carboxylic Acid | THF, RT, 16-24h | Good to Excellent | [8] |
Issue 2: Poor Conversion in Suzuki-Miyaura Cross-Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I see mostly starting material. What should I change?
Answer: The steric hindrance from the two ortho substituents makes this a challenging coupling. Success hinges on selecting a catalyst system designed for sterically demanding substrates.
Potential Causes & Solutions:
-
Ineffective Catalyst/Ligand: Standard catalysts like Pd(PPh₃)₄ may be too small and inefficient for this substrate.
-
Solution 1: Use Bulky Ligands. Employ specialized, bulky, and electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos. These ligands stabilize the palladium center and facilitate the difficult oxidative addition step.[13]
-
Solution 2: Use N-Heterocyclic Carbene (NHC) Ligands. NHC-Pd complexes are also highly effective for coupling hindered aryl chlorides and bromides, even at room temperature in some cases.[12]
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for activating the boronic acid and facilitating the catalytic cycle.
-
Solution 1: Use a Stronger Base. While K₂CO₃ is common, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective for hindered couplings.
-
Solution 2: Optimize Solvent. Aprotic polar solvents like dioxane, THF, or toluene are typically used, often with a small amount of water to help dissolve the base.[13] However, for sensitive substrates, strictly anhydrous conditions may be required to prevent protodeboronation.
-
-
Low Reaction Temperature: The activation barrier for oxidative addition is high.
-
Solution: Increase the reaction temperature, typically to the reflux temperature of the solvent (e.g., toluene at ~110 °C or dioxane at ~100 °C).
-
Comparative Data: Ligand Performance in Hindered Suzuki Coupling
(Data is representative for coupling of a hindered aryl bromide)
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | < 20% | [15] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | > 85% | [13] |
| Pd(OAc)₂ / NHC Ligand | Cs₂CO₃ | THF | 60 | > 90% |[12] |
Experimental Protocols
Protocol 1: Esterification of this compound via Mitsunobu Reaction
This protocol is adapted from a general procedure for sterically hindered alcohols using 4-nitrobenzoic acid for improved reactivity.[6][14]
Materials:
-
This compound (1.0 eq)
-
4-Nitrobenzoic acid (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound, 4-nitrobenzoic acid, and triphenylphosphine in anhydrous THF.
-
Stir the solution at room temperature until all solids have dissolved.
-
Cool the flask to 0 °C using an ice bath.
-
Add DIAD dropwise to the stirred solution over 10-15 minutes. Ensure the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 12-24 hours. If the reaction has not reached completion (as monitored by TLC), gently heat the mixture to 40 °C for an additional 3-6 hours.[14]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.
Visualizations
Logical Workflow and Signaling Pathways
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. google.com [google.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Khan Academy [khanacademy.org]
- 11. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
workup procedure for reactions involving (3-Bromo-2-methylphenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Bromo-2-methylphenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
This compound is a solid at room temperature. Key identifiers and properties are summarized in the table below.
| Property | Value |
| CAS Number | 83647-43-2 |
| Molecular Formula | C₈H₉BrO |
| Molecular Weight | 201.06 g/mol |
| Appearance | White solid |
| Purity | Typically >97% |
Q2: What are the primary safety concerns when handling this compound?
This compound is harmful if swallowed.[1] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: In which solvents is this compound soluble?
Based on typical workup procedures, this compound is soluble in ethyl acetate and likely other polar aprotic solvents like dichloromethane and tetrahydrofuran. It is expected to have lower solubility in nonpolar solvents like hexane and petroleum ether, which are often used as anti-solvents or as the less polar component in chromatography eluent systems.
Q4: How can I monitor the progress of a reaction involving this compound?
Thin-Layer Chromatography (TLC) is a convenient method for monitoring reaction progress.
-
Visualization: As an aromatic compound, this compound and many of its derivatives can be visualized on a TLC plate using a UV lamp (254 nm).[2][3][4]
-
Staining: If the product is not UV-active, or for additional confirmation, stains such as potassium permanganate (KMnO₄) can be used, which will react with the alcohol functional group.[4] Other general stains for organic compounds, like p-anisaldehyde or vanillin, can also be effective.[2]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the workup and purification of reactions involving this compound.
General Workup Issues
A typical aqueous workup for reactions involving this compound and its derivatives involves partitioning the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water. Subsequent washes with dilute acid, base, or brine can be used to remove specific impurities.
Problem: An emulsion forms during aqueous extraction.
| Possible Cause | Solution |
| Insufficient solvent volume | Add more organic solvent and/or water to the separatory funnel. |
| Vigorous shaking | Gently invert the separatory funnel multiple times instead of vigorous shaking. |
| Presence of fine solid particles | Filter the reaction mixture through a pad of celite before extraction. |
| High concentration of salts | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
Purification by Column Chromatography
Silica gel column chromatography is a common method for purifying this compound and its derivatives. A common eluent system is a gradient of ethyl acetate in a nonpolar solvent like hexanes or petroleum ether.
Problem: Poor separation of the desired product from impurities.
| Possible Cause | Solution |
| Inappropriate solvent system | Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.3 for the desired compound. |
| Column overloading | Use a larger column or reduce the amount of crude material loaded. |
| Co-elution with a non-polar impurity | Use a less polar solvent system (e.g., increase the proportion of hexane). |
| Co-elution with a polar impurity | Use a more polar solvent system (e.g., increase the proportion of ethyl acetate). |
| Compound is unstable on silica gel | Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent. |
Issues in Specific Reactions
In this reaction, the alkoxide of this compound is reacted with an alkyl halide to form an ether.
Problem: Low yield of the desired ether.
| Possible Cause | Side Product | Solution |
| Sterically hindered alkyl halide | Alkene (from E2 elimination) | Use a primary or methyl halide. If a secondary halide must be used, consider milder reaction conditions. |
| High reaction temperature | Dibenzyl ether | Run the reaction at a lower temperature for a longer period. |
| Incomplete deprotonation of the alcohol | Unreacted starting material | Ensure a strong enough base (e.g., NaH) is used in an appropriate solvent (e.g., THF, DMF). |
This method is used to form an ester from this compound and a carboxylic acid using a coupling agent like DCC or EDC, often with a DMAP catalyst.
Problem: Formation of a white precipitate that is difficult to filter.
| Identity of Precipitate | Solution |
| Dicyclohexylurea (DCU) if DCC is used | After the reaction is complete, cool the reaction mixture to 0°C to fully precipitate the DCU. Filter the mixture through a sintered glass funnel. Washing the filter cake with a small amount of cold, non-polar solvent can help recover any trapped product. |
Problem: Low yield of the desired ester.
| Possible Cause | Side Product | Solution |
| Side reaction of the activated acid | N-acylurea | Ensure a catalytic amount of DMAP is used to facilitate the reaction with the alcohol.[5][6][7] |
| Steric hindrance | Unreacted starting materials | The 2-methyl group on the phenyl ring can cause steric hindrance. Longer reaction times or slightly elevated temperatures may be necessary. |
Experimental Protocols & Workflows
General Workup Procedure
This protocol outlines a standard aqueous workup for a reaction mixture in an organic solvent.
Caption: General aqueous workup workflow.
Purification by Column Chromatography
This workflow illustrates the steps for purifying a crude product using silica gel column chromatography.
Caption: Column chromatography purification workflow.
References
- 1. (2-Bromo-3-methylphenyl)methanol | C8H9BrO | CID 52987706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stains for Developing TLC Plates [faculty.washington.edu]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low conversion rates in functionalization of (3-Bromo-2-methylphenyl)methanol
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in the functionalization of (3-bromo-2-methylphenyl)methanol. The following FAQs and guides address common issues and offer systematic approaches to optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My functionalization reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound has a low yield. What are the primary causes?
Low conversion rates with this substrate are often linked to a combination of factors stemming from its specific structure and the general sensitivity of cross-coupling reactions.
-
Steric Hindrance: The methyl group at the ortho-position to the bromine atom creates significant steric hindrance. This can impede the approach of the palladium catalyst to the C-Br bond for the initial oxidative addition step, which is often rate-limiting in cross-coupling reactions.[1][2] The choice of a bulky ligand is crucial to facilitate this step for sterically demanding substrates.[1][3]
-
Catalyst Inactivity or Decomposition: The active Pd(0) catalytic species is sensitive to oxygen and can be deactivated through oxidation.[4][5] Inadequate degassing of solvents and reagents is a frequent cause of catalyst death, leading to stalled reactions.[6] High temperatures can also accelerate catalyst decomposition.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent.[7][8] An inappropriate base may not be strong or soluble enough to facilitate the transmetalation step (in Suzuki coupling) or the deprotonation of the nucleophile (in Buchwald-Hartwig amination).[5][9]
-
Poor Reagent Quality: Impurities in starting materials, reagents, or solvents can poison the catalyst or lead to side reactions.[4] Amines, in particular, should be purified before use in Buchwald-Hartwig reactions.[4] Boronic acids can degrade over time, and their purity should be assessed.
Q2: I'm observing significant byproduct formation, such as homocoupling or hydrodehalogenation. How can these side reactions be minimized?
Side reactions are a common issue in cross-coupling chemistry and often point to specific flaws in the reaction setup or conditions.
-
Hydrodehalogenation: This is the replacement of the bromine atom with hydrogen. It becomes problematic with electron-rich aryl halides and highly active catalysts.[10]
-
Solution: Ensure a strictly inert atmosphere to minimize potential hydrogen sources.[6] Using a ligand that promotes rapid reductive elimination can also help the desired reaction outcompete this side pathway.
-
-
Homocoupling: This side product arises from the coupling of two molecules of the same starting material, such as the boronic acid in a Suzuki reaction.[10]
Q3: How do I choose the optimal catalyst, ligand, base, and solvent for this sterically hindered substrate?
Optimization is key, as there is no single "magic formula" for all cross-coupling reactions.[4] A systematic screening of parameters is the most effective approach.
Table 1: General Guidance for Reaction Parameter Optimization
| Parameter | Recommendation for this compound | Rationale |
| Pd Catalyst | Use a pre-formed Pd(0) source or a modern precatalyst (e.g., a G3 or G4 precatalyst).[3][4] | Ensures efficient and quantitative generation of the active Pd(0) species, leading to more reliable and reproducible results.[4] |
| Ligand | Screen bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[3][11] | Bulky ligands accelerate the reductive elimination step and can stabilize the palladium center, which is crucial for challenging, sterically hindered substrates.[1][3] |
| Base | Screen a range of bases. For Suzuki coupling, K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu or LHMDS is required.[5][11] | The base's strength and solubility are critical. In Suzuki reactions, it facilitates the formation of the reactive boronate species.[7] |
| Solvent | Aprotic polar solvents are common. For Suzuki, mixtures like Dioxane/H₂O or THF/H₂O are standard. For Buchwald-Hartwig, anhydrous solvents like Toluene or Dioxane are preferred.[9][10][11] | The solvent must solubilize all reactants and the base to ensure an efficient reaction.[9] |
| Temperature | Start with a moderate temperature (e.g., 60-80 °C) and increase if conversion is low (e.g., 90-110 °C).[5][12] | Higher temperatures can overcome activation energy barriers but may also increase catalyst decomposition and side reactions.[6] |
Q4: Could the benzylic alcohol group on my substrate be interfering with the reaction?
The benzylic alcohol (-CH₂OH) is generally not reactive under typical cross-coupling conditions. However, in the presence of very strong bases (like NaH or excess NaOtBu), it could potentially be deprotonated. This is usually not a problem, but if all other troubleshooting fails, consider protecting the alcohol as a silyl ether (e.g., TBS ether) or a benzyl ether to rule out any interference.
Process Diagrams and Workflows
A logical approach is essential for effective troubleshooting. The following diagrams illustrate a general troubleshooting workflow and the fundamental catalytic cycle.
Caption: A decision tree for troubleshooting common issues.
Caption: The fundamental steps in a Pd-catalyzed cross-coupling reaction.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
Disclaimer: This is a representative protocol. Optimal conditions (reagents, temperature, and reaction time) must be determined experimentally.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or a more advanced precatalyst like XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equiv), finely powdered
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the powdered base.
-
Seal the flask with a rubber septum.
-
-
Establish Inert Atmosphere:
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen).
-
Repeat this evacuate/backfill cycle three times to ensure all oxygen is removed.[4]
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst/ligand system to the flask.
-
Add the degassed solvent mixture via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
-
Reaction:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction's progress by TLC or LC-MS analysis of small aliquots.
-
-
Workup:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Quench the reaction by adding water and dilute with an organic solvent (e.g., ethyl acetate).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
-
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Ortho effect - Wikipedia [en.wikipedia.org]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. jmcct.com [jmcct.com]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of Reactivity in (3-Bromo-2-methylphenyl)methanol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of (3-Bromo-2-methylphenyl)methanol and its structural isomers. The relative positions of the bromo, methyl, and hydroxymethyl functional groups on the phenyl ring significantly influence the electronic and steric environment of the molecule, thereby dictating its behavior in various chemical transformations. This analysis is supported by established principles of physical organic chemistry and extrapolated data from related substituted benzyl alcohols.
Introduction to Isomeric Effects on Reactivity
The reactivity of substituted benzyl alcohols is primarily governed by the electronic effects (inductive and resonance) and steric hindrance imparted by the substituents on the aromatic ring.
-
Electronic Effects: The bromine atom, being electronegative, exerts an electron-withdrawing inductive effect (-I). The methyl group is weakly electron-donating through an inductive effect (+I) and hyperconjugation. These electronic influences modulate the electron density at the benzylic carbon and the hydroxyl group, impacting reaction rates.
-
Steric Effects: The spatial arrangement of the substituents, particularly those in the ortho position relative to the hydroxymethyl group, can sterically hinder the approach of reagents, thereby slowing down reaction rates.
This guide will focus on three key reaction types to compare the reactivity of this compound and its isomers:
-
Oxidation to the corresponding aldehyde: A common transformation sensitive to electronic effects.
-
Etherification of the benzylic alcohol: A nucleophilic substitution reaction influenced by both electronic and steric factors.
-
Suzuki-Miyaura Coupling of the aryl bromide: A palladium-catalyzed cross-coupling reaction where the electronic nature of the aryl bromide is crucial.
Comparative Reactivity Analysis
The following table summarizes the predicted relative reactivity of this compound and its isomers in the aforementioned reactions. The reactivity is qualitatively assessed based on the interplay of electronic and steric effects.
| Compound | Structure | Oxidation | Etherification | Suzuki-Miyaura Coupling | Justification |
| This compound | ![]() | Moderate | Low | Moderate | Oxidation: The ortho-methyl group provides some steric hindrance. Etherification: Significant steric hindrance from the ortho-methyl group impedes nucleophilic attack. Suzuki Coupling: The electronic effect of the ortho-methyl group is minimal on the C-Br bond. |
| (4-Bromo-2-methylphenyl)methanol | ![]() | Moderate | Low | High | Oxidation: The ortho-methyl group provides steric hindrance. Etherification: Significant steric hindrance from the ortho-methyl group. Suzuki Coupling: The electron-donating methyl group para to the bromine can slightly decrease reactivity, but the overall effect is generally favorable. |
| (5-Bromo-2-methylphenyl)methanol | ![]() | High | High | Moderate | Oxidation: No ortho substituent, allowing for facile oxidation. Etherification: Lack of steric hindrance around the hydroxymethyl group. Suzuki Coupling: The methyl group is meta to the bromine, having a minor electronic effect. |
| (2-Bromo-3-methylphenyl)methanol | ![]() | High | High | Low | Oxidation: No ortho substituent to the hydroxymethyl group. Etherification: Unhindered access to the hydroxymethyl group. Suzuki Coupling: The ortho-bromo position is sterically hindered by the adjacent methyl group, potentially lowering the reaction rate. |
| (4-Bromo-3-methylphenyl)methanol | ![]() | High | High | High | Oxidation: No steric hindrance at the reaction center. Etherification: Unhindered hydroxymethyl group. Suzuki Coupling: The methyl group is meta to the bromine, having a minor electronic effect, and the bromine is in an accessible position. |
| (2-Bromo-5-methylphenyl)methanol | ![]() | High | High | Low | Oxidation: No ortho substituent. Etherification: Unhindered hydroxymethyl group. Suzuki Coupling: The ortho-bromo position is sterically hindered. |
Experimental Protocols
The following are generalized experimental protocols for the key reactions discussed. These should be adapted and optimized for specific substrates and laboratory conditions.
General Procedure for Oxidation of Benzyl Alcohols
This protocol is based on the oxidation of substituted benzyl alcohols using pyridinium chlorochromate (PCC).
Materials:
-
Substituted (bromomethylphenyl)methanol (1.0 mmol)
-
Pyridinium chlorochromate (PCC) (1.5 mmol)
-
Dichloromethane (CH2Cl2), anhydrous (10 mL)
-
Silica gel
Procedure:
-
To a stirred solution of the substituted (bromomethylphenyl)methanol in anhydrous dichloromethane, add pyridinium chlorochromate in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the product by column chromatography on silica gel if necessary.
General Procedure for Etherification of Benzyl Alcohols
This protocol describes a Williamson ether synthesis.
Materials:
-
Substituted (bromomethylphenyl)methanol (1.0 mmol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 mmol)
-
Alkyl halide (e.g., methyl iodide or ethyl bromide) (1.5 mmol)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous tetrahydrofuran at 0 °C, add a solution of the substituted (bromomethylphenyl)methanol in anhydrous THF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the dropwise addition of water.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ether by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling
This is a general protocol for the palladium-catalyzed cross-coupling of the aryl bromides with an arylboronic acid.[1][2]
Materials:
-
Substituted (bromomethylphenyl)methanol (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol)
-
Triphenylphosphine (PPh3) (0.08 mmol)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
In a reaction vessel, combine the substituted (bromomethylphenyl)methanol, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
The following diagrams illustrate the general workflows and mechanisms for the discussed reactions.
Caption: General workflow for the oxidation of (bromomethylphenyl)methanol isomers.
Caption: Mechanism of Williamson ether synthesis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Analysis of (2-bromo-3-methylphenyl)methanol in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative study of the performance of (2-bromo-3-methylphenyl)methanol in this pivotal reaction, offering insights into its reactivity and a basis for comparison with alternative substrates. The data presented herein is intended to aid researchers in optimizing reaction conditions and selecting appropriate starting materials for the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and functional materials.
Performance of (2-bromo-3-methylphenyl)methanol in Suzuki Coupling
(2-bromo-3-methylphenyl)methanol has demonstrated excellent reactivity in Suzuki coupling reactions. A key study reports a near-quantitative yield for the coupling with phenylboronic acid, highlighting its potential as a robust building block in organic synthesis.
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (2-bromo-3-methylphenyl)methanol | Phenylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ | NaHCO₃ (2M aq.) | Ethanol/Toluene | 80 | 3 | 98 | [1] |
This high yield suggests that the presence of the hydroxymethyl group and the ortho-methyl group does not significantly hinder the catalytic cycle under these conditions.
Comparison with Other Substituted 2-Bromobenzyl Alcohols
To understand the influence of substituent positioning on the reaction outcome, a comparison with other methylated and substituted 2-bromobenzyl alcohol derivatives would be beneficial. While direct side-by-side comparative studies are not extensively available in the literature, the steric and electronic effects of substituents are known to play a crucial role in the efficiency of the Suzuki-Miyaura coupling. Generally, increased steric hindrance near the reaction center can necessitate more robust catalytic systems or harsher reaction conditions to achieve high yields.
-
Steric Effects: The ortho-methyl group in (2-bromo-3-methylphenyl)methanol introduces steric bulk near the bromine atom. However, the high yield achieved suggests that the chosen catalyst, Pd(dppf)Cl₂, with its large bite angle, is effective in overcoming this hindrance. For substrates with bulkier ortho-substituents, alternative ligands such as those from the Buchwald family (e.g., SPhos, XPhos) may be required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Electronic Effects: The electronic nature of substituents on the aryl bromide can influence the rate of oxidative addition. Electron-withdrawing groups can enhance this step, while electron-donating groups may slow it down. The methyl group is weakly electron-donating, which might slightly deactivate the substrate compared to unsubstituted 2-bromobenzyl alcohol. However, the experimental data shows that this effect is not detrimental to the overall yield.
Experimental Protocols
A detailed experimental protocol for the successful Suzuki coupling of (2-bromo-3-methylphenyl)methanol is provided below.
Synthesis of (3-methyl-[1,1'-biphenyl]-2-yl)methanol [1]
-
Materials:
-
(2-bromo-3-methylphenyl)methanol
-
Phenylboronic acid
-
Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂)
-
2M Sodium bicarbonate (NaHCO₃) solution
-
Ethanol
-
Toluene
-
Ethyl acetate (EtOAc)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
-
Procedure:
-
In a reaction vessel, combine (2-bromo-3-methylphenyl)methanol (1.00 g, 4.96 mmol), phenylboronic acid (1.21 g, 9.92 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (20.2 mg, 25.0 µmol) in ethanol (3.3 mL) and toluene (10 mL).
-
Ensure the system is under an inert atmosphere (e.g., argon).
-
Add 2M sodium bicarbonate solution (10 mL) to the mixture.
-
Heat the reaction mixture at 80 °C for 3 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (100 mL).
-
Wash the organic layer with a saturated sodium chloride solution (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (12:1) eluent to yield the product as a white solid.
-
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To further elucidate the process, the following diagrams visualize the key steps in the Suzuki-Miyaura coupling and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
References
A Comparative Guide to the Reactivity of (3-Bromo-2-methylphenyl)methanol and (4-bromo-3-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two isomeric brominated benzyl alcohols: (3-Bromo-2-methylphenyl)methanol and (4-bromo-3-methylphenyl)methanol. Understanding the nuanced differences in their reactivity, governed by the positions of the bromo and methyl substituents, is crucial for their effective utilization in organic synthesis and drug development. This document summarizes their reactivity based on established principles of organic chemistry and available experimental data.
Introduction to the Isomers
This compound and (4-bromo-3-methylphenyl)methanol are structural isomers with the molecular formula C₈H₉BrO. Both compounds are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals. For instance, this compound has been utilized as an intermediate in the preparation of fused ring compounds that act as PD-1/PD-L1 inhibitors.[1] The key distinction between these two molecules lies in the substitution pattern on the phenyl ring, which significantly influences their electronic and steric properties, and consequently, their chemical reactivity.
Structural Comparison:
-
This compound: The hydroxymethyl group is flanked by a methyl group at the ortho position and a bromo group at the meta position.
-
(4-bromo-3-methylphenyl)methanol: The hydroxymethyl group has a methyl group at the meta position and a bromo group at the para position.
Theoretical Reactivity Analysis
The reactivity of these isomers is primarily influenced by a combination of steric and electronic effects arising from the bromo and methyl substituents.
Steric Effects:
The presence of a methyl group at the ortho position (in the case of 3-Bromo-2-methylphenyl)methanol) introduces significant steric hindrance around the benzylic alcohol functionality. This steric bulk can impede the approach of reagents to the hydroxyl group and the benzylic carbon, potentially slowing down reactions at these sites compared to the less hindered (4-bromo-3-methylphenyl)methanol. Reactions that are sensitive to steric hindrance, such as those involving bulky reagents or transition states, are expected to be less favorable for the ortho-methyl isomer.
Electronic Effects:
-
Methyl Group: The methyl group is an electron-donating group (EDG) through an inductive effect (+I). This effect increases the electron density on the aromatic ring.
-
Bromo Group: The bromo group is an electron-withdrawing group (EWG) through its inductive effect (-I) but can act as a weak electron-donating group through resonance (+R) due to its lone pairs. Overall, halogens are generally considered deactivating groups in electrophilic aromatic substitution.
In This compound , the ortho-methyl group's electron-donating nature can influence the reactivity of the adjacent hydroxymethyl group. The meta-bromo group primarily exerts an electron-withdrawing inductive effect.
In (4-bromo-3-methylphenyl)methanol , the para-bromo group's resonance effect can influence the electronic properties of the entire ring system. The meta-methyl group provides inductive electron donation.
Comparative Reactivity in Key Reactions
Oxidation of the Benzylic Alcohol
The oxidation of a benzylic alcohol to the corresponding aldehyde is a common transformation. The rate of this reaction can be influenced by both electronic and steric factors.
-
This compound: The ortho-methyl group is expected to sterically hinder the approach of the oxidizing agent to the hydroxyl group. This steric hindrance is a well-documented factor that can decrease the rate of oxidation for ortho-substituted benzyl alcohols.[1]
-
(4-bromo-3-methylphenyl)methanol: With no ortho-substituent, the hydroxyl group is more accessible, suggesting that this isomer would likely undergo oxidation more readily under similar conditions.
Expected Reactivity Trend for Oxidation: (4-bromo-3-methylphenyl)methanol > this compound
Etherification and Esterification Reactions
Reactions involving the hydroxyl group, such as etherification (e.g., Williamson ether synthesis) and esterification, are also sensitive to steric hindrance.
-
This compound: The ortho-methyl group would likely decrease the rate of nucleophilic attack on the benzylic carbon (in the case of Williamson ether synthesis after conversion to a benzyl halide) or the approach of an acylating agent to the hydroxyl group (in esterification).
-
(4-bromo-3-methylphenyl)methanol: The lack of ortho-substitution would favor these reactions, leading to potentially higher yields or faster reaction times.
Expected Reactivity Trend for Etherification/Esterification: (4-bromo-3-methylphenyl)methanol > this compound
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the phenyl ring allows for participation in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. The reactivity in these reactions is influenced by the electronic environment of the C-Br bond and steric hindrance around the coupling site.
-
This compound: The ortho-methyl group can sterically hinder the oxidative addition of the palladium catalyst to the C-Br bond, which is a crucial step in the catalytic cycle. This can lead to slower reaction rates or require more forcing conditions.
-
(4-bromo-3-methylphenyl)methanol: The C-Br bond is more accessible, and the electronic effects of the substituents are less likely to be complicated by ortho-steric hindrance. This would generally lead to higher reactivity in cross-coupling reactions.
Expected Reactivity Trend for Cross-Coupling: (4-bromo-3-methylphenyl)methanol > this compound
Experimental Data Summary
While direct comparative studies are lacking, the following table summarizes representative synthesis data for each isomer, which indirectly reflects aspects of their reactivity and stability.
| Compound | Starting Material | Reagents | Solvent | Yield | Reference |
| This compound | 3-Bromo-2-methylbenzoic acid | Sodium borohydride, Iodine | Tetrahydrofuran | 86% | [1] |
| (4-bromo-3-methylphenyl)methanol | Methyl 4-bromo-3-methylbenzoate | Lithium aluminum hydride | Tetrahydrofuran | 100% (crude) | [2] |
Note: The difference in yields may not be solely due to inherent reactivity differences but also due to the different reagents and reaction conditions used.
Experimental Protocols
Detailed experimental protocols for reactions involving these or structurally similar compounds are provided below as a reference for researchers.
Protocol 1: Synthesis of this compound[1]
-
Dissolve 3-Bromo-2-methylbenzoic acid (1.08 g, 5.0 mmol) in anhydrous tetrahydrofuran (20 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (1.15 g, 30.4 mmol) portion-wise with stirring.
-
Slowly add a solution of iodine (3.81 g, 15.0 mmol) in tetrahydrofuran (16 mL).
-
Remove the ice bath and stir the reaction mixture at room temperature for 20 hours.
-
Perform an aqueous work-up and extract the product with ethyl acetate.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis of (4-bromo-3-methylphenyl)methanol[2]
-
Prepare a suspension of lithium aluminum hydride (400 mg, 10.4 mmol) in anhydrous THF (30 mL) and cool to 0°C.
-
Slowly add a solution of methyl 4-bromo-3-methylbenzoate (2.0 g, 8.7 mmol) in anhydrous THF (10 mL).
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Quench the reaction by the sequential addition of water (0.4 mL), 15% NaOH solution (0.4 mL), and water (1.2 mL) at 0°C.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
Logical Relationships and Workflows
The following diagrams illustrate the general factors influencing the reactivity of these isomers and a typical experimental workflow for a cross-coupling reaction.
Caption: Factors influencing the reactivity of the benzylic alcohol in the two isomers.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
References
A Comparative Guide to Alternatives for (3-Bromo-2-methylphenyl)methanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(3-Bromo-2-methylphenyl)methanol is a valuable reagent in organic synthesis, frequently employed as a building block in the construction of complex molecules, notably as an intermediate in the synthesis of PD-1/PD-L1 inhibitors.[1] Its utility primarily stems from the presence of a bromine atom on the aromatic ring, which allows for a variety of palladium-catalyzed cross-coupling reactions, and a versatile hydroxymethyl group. However, the selection of the aryl halide can significantly impact reaction efficiency, cost, and downstream applications. This guide provides a comprehensive comparison of this compound with its chloro and iodo analogs, offering insights into their relative performance in key organic transformations.
Performance Comparison in Key Cross-Coupling Reactions
The reactivity of the halogenated starting material is a critical factor in the success of cross-coupling reactions. The generally accepted trend for the reactivity of aryl halides is I > Br > Cl. This trend is reflected in the following representative data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The presented yields are illustrative and based on typical outcomes for these types of transformations, as direct comparative studies for these specific substrates under identical conditions are not extensively documented in the literature.
Table 1: Representative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Reagent | Halogen | Typical Reaction Time (h) | Representative Yield (%) |
| (3-Iodo-2-methylphenyl)methanol | Iodine | 2-6 | 85-95 |
| This compound | Bromine | 6-12 | 70-85 |
| (3-Chloro-2-methylphenyl)methanol | Chlorine | 12-24 | 40-60 |
Table 2: Representative Yields in Sonogashira Coupling with Phenylacetylene
| Reagent | Halogen | Typical Reaction Time (h) | Representative Yield (%) |
| (3-Iodo-2-methylphenyl)methanol | Iodine | 1-4 | 80-90 |
| This compound | Bromine | 4-8 | 65-80 |
| (3-Chloro-2-methylphenyl)methanol | Chlorine | 8-16 | 30-50 |
Table 3: Representative Yields in Buchwald-Hartwig Amination with Aniline
| Reagent | Halogen | Typical Reaction Time (h) | Representative Yield (%) |
| (3-Iodo-2-methylphenyl)methanol | Iodine | 4-8 | 80-90 |
| This compound | Bromine | 8-16 | 70-85 |
| (3-Chloro-2-methylphenyl)methanol | Chlorine | 16-36 | 45-65 |
Experimental Protocols
The following are detailed, representative methodologies for the key cross-coupling reactions. These protocols are based on established procedures and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling
Objective: To synthesize (2-methyl-[1,1'-biphenyl]-3-yl)methanol.
Materials:
-
(3-Halo-2-methylphenyl)methanol (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add (3-halo-2-methylphenyl)methanol, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for the time indicated in Table 1, or until reaction completion is observed by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
Objective: To synthesize (2-methyl-3-(phenylethynyl)phenyl)methanol.
Materials:
-
(3-Halo-2-methylphenyl)methanol (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N, 2.0 mmol)
-
Toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add (3-halo-2-methylphenyl)methanol, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene and triethylamine via syringe.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gentle heating (40-60 °C) for the time indicated in Table 2, monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Buchwald-Hartwig Amination
Objective: To synthesize (2-methyl-3-(phenylamino)phenyl)methanol.
Materials:
-
(3-Halo-2-methylphenyl)methanol (1.0 mmol)
-
Aniline (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add (3-halo-2-methylphenyl)methanol and toluene.
-
Add aniline via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for the time indicated in Table 3, or until completion is confirmed by TLC or GC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Reaction Workflow and Catalytic Cycles
The following diagrams illustrate the general experimental workflow for a typical cross-coupling reaction and the fundamental catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Conclusion
The choice between (3-iodo-2-methylphenyl)methanol, this compound, and (3-chloro-2-methylphenyl)methanol as a reagent in organic synthesis depends on a balance of reactivity, cost, and availability. The iodo-substituted analog offers the highest reactivity, leading to shorter reaction times and potentially higher yields, but often comes at a higher cost. The bromo-substituted compound provides a good compromise between reactivity and cost, making it a widely used starting material. The chloro-substituted analog is typically the most cost-effective but requires more forcing reaction conditions and specialized catalytic systems to achieve satisfactory results. This guide provides the necessary information for researchers to make an informed decision based on the specific requirements of their synthetic targets.
References
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with (3-Bromo-2-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of substituted aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. (3-Bromo-2-methylphenyl)methanol represents a valuable building block, featuring a sterically hindered aryl bromide that can be challenging for cross-coupling reactions. The selection of an appropriate palladium catalyst is paramount to achieving high efficiency, yield, and selectivity in C-C and C-N bond formation.
This guide provides an objective comparison of various palladium catalyst systems for the cross-coupling of this compound and structurally similar ortho-substituted aryl bromides. The data presented herein is compiled from a range of studies to offer a broad perspective on catalyst performance across different reaction types.
Performance Comparison of Palladium Catalysts
The choice of palladium catalyst and its associated ligand dramatically influences the outcome of a cross-coupling reaction, especially with sterically encumbered substrates. Below is a summary of the performance of several common palladium catalyst systems in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions with substrates analogous to this compound.
| Catalyst System | Coupling Reaction | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Suzuki-Miyaura | Phenylboronic acid | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | [1] |
| PdCl₂(dppf) | Suzuki-Miyaura | Phenylboronic acid | K₂CO₃ | Dioxane | 90 | 16 | 88 | [1] |
| Pd(OAc)₂ / SPhos | Suzuki-Miyaura | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 2 | 92 | [1] |
| PdCl₂(PPh₃)₂ / Xantphos | Heck | Styrene | KOAc | DCE | 80 | 16 | 88 | [2] |
| Pd(PPh₃)₂Cl₂ / CuI | Sonogashira | Phenylacetylene | Et₃N | Toluene | Reflux | 1 | ~90 | [3] |
| [Pd(allyl)Cl]₂ / t-BuXPhos | Buchwald-Hartwig | Carbazole | t-BuOLi | 1,4-Dioxane | 100 | 24 | High | [4] |
| Pd₂(dba)₃ / XPhos | Buchwald-Hartwig | Diphenylamine | t-BuONa | Toluene | 100 | 24 | >95 | [4][5] |
Note: The presented data is for structurally similar substrates and serves as a guideline. Optimal conditions for this compound may vary and require specific optimization.
Experimental Protocols
Detailed methodologies are crucial for the successful execution and reproducibility of cross-coupling reactions. Below are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for this compound.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol, 1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%) and ligand (if required).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[1][6]
General Procedure for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring. Monitor the reaction for completion by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.[4][7]
Visualizing the Process: Experimental Workflow
The following diagrams illustrate the generalized workflows for palladium-catalyzed cross-coupling reactions.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: The generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 3. N, N’-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Substituted Biphenyls Utilizing (3-Bromo-2-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for the preparation of substituted biphenyls, with a specific focus on pathways utilizing (3-bromo-2-methylphenyl)methanol as a key starting material. The synthesis of biphenyl scaffolds is a cornerstone in medicinal chemistry and materials science, and the choice of synthetic route can significantly impact yield, purity, and scalability. This document presents a validation of various synthetic strategies, including direct coupling and protection-deprotection methodologies, supported by experimental data and detailed protocols.
Introduction to Biphenyl Synthesis
The biphenyl moiety is a privileged structure found in numerous pharmaceuticals, agrochemicals, and functional materials. Its synthesis has been extensively studied, with palladium-catalyzed cross-coupling reactions emerging as the most versatile and efficient methods. These reactions, including the Suzuki-Miyaura, Stille, Negishi, and Heck couplings, enable the formation of a C-C bond between two aryl groups.
This guide will compare these methods in the context of synthesizing 2-methyl-3-biphenylmethanol, a representative substituted biphenyl, from this compound. We will explore both direct coupling of the unprotected alcohol and routes involving protection of the hydroxymethyl group.
Direct Coupling Strategy: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. A direct and high-yielding synthesis of 2-methyl-3-biphenylmethanol has been reported via this method.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
A mixture of this compound (1.00 g, 4.96 mmol), phenylboronic acid (1.21 g, 9.92 mmol), and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II)·CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (20.2 mg, 25.0 μmol) in ethanol (3.3 mL) and toluene (10 mL) is prepared under an argon atmosphere. To this solution, 2M sodium bicarbonate (10 mL) is added, and the mixture is heated at 80 °C for 3 hours. After cooling, the mixture is diluted with ethyl acetate (100 mL) and washed with a saturated sodium chloride solution (50 mL). The organic layer is dried over sodium sulfate and concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel (hexane/ethyl acetate 12:1) to afford 2-methyl-3-biphenylmethanol.[1]
Yield: 98%[1]
Alternative Synthetic Routes
While the direct Suzuki-Miyaura coupling is highly efficient, alternative strategies can be valuable depending on the desired substitution pattern on the biphenyl product or the availability of starting materials. Two main alternative approaches are considered here:
-
Protection-Coupling-Deprotection Strategy: This involves protecting the reactive hydroxymethyl group of this compound before the cross-coupling reaction, followed by deprotection. This strategy can be advantageous when the coupling conditions are harsh or incompatible with a free hydroxyl group.
-
Oxidation-Coupling-Reduction Strategy: This route involves oxidizing the hydroxymethyl group to a carboxylic acid, performing the cross-coupling reaction, and then reducing the carboxylic acid back to the hydroxymethyl group.
Protection-Coupling-Deprotection Strategy
This strategy involves a three-step process: protection of the alcohol, the cross-coupling reaction, and subsequent deprotection. Common protecting groups for alcohols include silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS) and benzyl ethers.
The bulky tert-butyldimethylsilyl group is a robust protecting group for alcohols, stable to a wide range of reaction conditions.
Experimental Protocol: TBDMS Protection of this compound
To a solution of this compound (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous dichloromethane (CH₂Cl₂) at room temperature, tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equiv.) is added. The reaction is stirred for 5 hours. Upon completion, the reaction is quenched with water and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the TBDMS-protected product, which can often be used in the next step without further purification.
Cross-Coupling of the TBDMS-Protected Substrate
Experimental Protocol: TBDMS Deprotection
To a solution of the TBDMS-protected biphenylmethanol (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at room temperature, a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv.) is added dropwise. The reaction is typically complete within 1-2 hours. The reaction is then quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is then purified by column chromatography.
The benzyl group is another common protecting group for alcohols, typically removed by hydrogenolysis.
Experimental Protocol: Benzyl Ether Protection of this compound
To a suspension of sodium hydride (1.2 equiv.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, a solution of this compound (1.0 equiv.) in DMF is added dropwise. The mixture is stirred for 30 minutes, followed by the addition of benzyl bromide (1.1 equiv.). The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Cross-Coupling of the Benzyl-Protected Substrate
Similar to the TBDMS-protected intermediate, the benzyl-protected this compound can be subjected to various cross-coupling reactions.
Experimental Protocol: Benzyl Ether Deprotection (Hydrogenolysis)
The benzyl-protected biphenylmethanol (1.0 equiv.) is dissolved in ethanol or methanol, and a catalytic amount of palladium on carbon (10 mol% Pd/C) is added. The flask is evacuated and filled with hydrogen gas (balloon pressure). The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The mixture is then filtered through a pad of Celite®, and the filtrate is concentrated to yield the deprotected alcohol.
Oxidation-Coupling-Reduction Strategy
This alternative route involves modifying the functional group of the starting material to facilitate the coupling reaction and then reverting it to the desired alcohol.
Synthetic Pathway:
-
Oxidation: this compound is oxidized to 3-bromo-2-methylbenzoic acid.
-
Suzuki-Miyaura Coupling: The resulting benzoic acid derivative is coupled with an arylboronic acid.
-
Reduction: The biphenyl carboxylic acid is then reduced to the target 2-methyl-3-biphenylmethanol.
A patent describes this method, highlighting its feasibility. The Suzuki coupling is carried out under basic conditions, and the subsequent reduction can be achieved using reagents like borane or lithium aluminum hydride.[2]
Comparison of Synthetic Routes
The choice of synthetic route depends on several factors, including the availability and cost of reagents, the desired scale of the reaction, and the presence of other functional groups in the molecule.
| Route | Starting Material | Key Reaction(s) | Number of Steps | Reported/Expected Yield | Advantages | Disadvantages |
| Direct Suzuki-Miyaura | This compound | Suzuki-Miyaura Coupling | 1 | 98%[1] | High yield, one-step, mild conditions. | May not be suitable for all substituted boronic acids. |
| TBDMS Protection Route | This compound | Protection, Cross-Coupling, Deprotection | 3 | Moderate to High (overall) | Broad applicability with various coupling reactions. | Longer synthetic sequence, potential for yield loss in each step. |
| Benzyl Ether Protection Route | This compound | Protection, Cross-Coupling, Deprotection | 3 | Moderate to High (overall) | Stable protecting group, clean deprotection. | Hydrogenolysis may not be compatible with other functional groups (e.g., alkenes, alkynes). |
| Oxidation-Coupling-Reduction | 3-Bromo-2-methylbenzoic acid | Suzuki-Miyaura Coupling, Reduction | 2 (from the acid) | Good (as per patent)[2] | Utilizes a different starting material, potentially offering a different impurity profile. | Longer route from the alcohol, requires an additional oxidation step. |
Visualizing the Synthetic Pathways
To better illustrate the relationships between the different synthetic strategies, the following diagrams are provided in the DOT language for Graphviz.
Caption: Direct Suzuki-Miyaura synthesis of 2-methyl-3-biphenylmethanol.
References
A Comparative Analysis of Protecting Groups for 3-Bromo-2-Methylbenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a protecting group for a hydroxyl functional group is a critical decision in the multi-step synthesis of complex molecules. The ideal protecting group should be introduced in high yield under mild conditions, remain stable throughout various synthetic transformations, and be selectively removed in high yield, again under mild conditions that do not affect other functional groups. This guide provides a comparative analysis of three common protecting groups for the sterically hindered and electronically modified 3-bromo-2-methylbenzyl alcohol: the tert-butyldimethylsilyl (TBDMS) ether, the acetate ester, and the benzyl (Bn) ether.
Executive Summary
The choice of protecting group for 3-bromo-2-methylbenzyl alcohol is highly dependent on the planned synthetic route.
-
TBDMS Ether: Offers robust protection under a wide range of non-acidic and non-fluoride conditions. Its bulk may lead to slightly slower reaction times for protection, but its cleavage is typically very clean and high-yielding under mild conditions.
-
Acetate Ester: A classical protecting group that is stable to acidic and neutral conditions. However, its lability to basic conditions can be a limitation. Both protection and deprotection are generally high-yielding.
-
Benzyl Ether: Provides excellent stability across a broad pH range. Its removal via catalytic hydrogenolysis is a key advantage, offering an orthogonal deprotection strategy. However, this method is incompatible with other reducible functional groups in the molecule.
Comparative Data
The following table summarizes the key performance indicators for each protecting group based on experimental data for structurally similar benzyl alcohols. The data for 3-bromo-2-methylbenzyl alcohol can be expected to be similar, with potential slight variations in reaction times and yields due to the specific steric and electronic environment.
| Protecting Group | Protection Reagents & Conditions | Typical Yield (Protection) | Deprotection Reagents & Conditions | Typical Yield (Deprotection) | Stability Profile |
| TBDMS Ether | TBDMS-Cl, Imidazole, DMF, RT | >95% | TBAF, THF, RT | >95% | Stable to base, mild acid, oxidation, and reduction. Cleaved by strong acid and fluoride sources. |
| Acetate Ester | Acetic Anhydride, Pyridine, RT | >95% | K₂CO₃, MeOH/H₂O, RT | >95% | Stable to acid, oxidation, and reduction. Cleaved by basic conditions (hydrolysis). |
| Benzyl Ether | BnBr, NaH, THF, RT | >90% | H₂, Pd/C, EtOH, RT | >95% | Stable to acid, base, and many oxidizing/reducing agents. Cleaved by catalytic hydrogenolysis. |
Experimental Protocols
Protection of 3-Bromo-2-Methylbenzyl Alcohol
1. TBDMS Ether Formation: To a solution of 3-bromo-2-methylbenzyl alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) at room temperature. The reaction mixture is stirred until thin-layer chromatography (TLC) indicates complete consumption of the starting material. The reaction is then quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the TBDMS ether.
2. Acetate Ester Formation: To a solution of 3-bromo-2-methylbenzyl alcohol (1.0 eq) in pyridine, add acetic anhydride (1.5 eq) at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred until TLC analysis shows complete conversion. The reaction is quenched by the addition of water and extracted with ethyl acetate. The combined organic layers are washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude acetate ester is purified by flash chromatography. A similar procedure for 2,3-dimethylbenzyl acetate resulted in a 94% yield.[1]
3. Benzyl Ether Formation: [2] To a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of 3-bromo-2-methylbenzyl alcohol (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred at this temperature for 30 minutes, after which benzyl bromide (BnBr, 1.2 eq) is added. The reaction is allowed to warm to room temperature and stirred overnight. Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography to yield the benzyl ether.
Deprotection Protocols
1. Cleavage of TBDMS Ether: [3] To a solution of the TBDMS-protected 3-bromo-2-methylbenzyl alcohol (1.0 eq) in tetrahydrofuran (THF), add a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq). The reaction is stirred at room temperature and monitored by TLC. Once the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to give the deprotected alcohol.
2. Hydrolysis of Acetate Ester: [1] A solution of the acetate ester of 3-bromo-2-methylbenzyl alcohol (1.0 eq) in methanol is treated with an aqueous solution of sodium hydroxide (1.2 eq). The mixture is stirred at room temperature until the reaction is complete as indicated by TLC. The methanol is removed in vacuo, and the aqueous residue is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the desired alcohol. A 96% yield was obtained for the hydrolysis of 2,3-dimethylbenzyl acetate using this method.[1]
3. Hydrogenolysis of Benzyl Ether: [4][5] To a solution of the benzyl ether of 3-bromo-2-methylbenzyl alcohol in ethanol, a catalytic amount of 10% palladium on carbon (Pd/C) is added. The reaction vessel is purged with hydrogen gas and stirred under a hydrogen atmosphere (e.g., using a balloon) at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to afford the deprotected alcohol.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the protection and deprotection strategies discussed.
Caption: General workflow for the protection and deprotection of 3-bromo-2-methylbenzyl alcohol.
Caption: Orthogonality of the selected protecting groups under various deprotection conditions.
References
evaluating the efficiency of different bases in the Heck reaction of (3-bromo-2-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] The choice of base is a critical parameter that can significantly influence the reaction's yield, rate, and selectivity.[4][5] This guide provides a comparative evaluation of different bases for the Heck reaction of (3-bromo-2-methylphenyl)methanol with a generic alkene (e.g., styrene), a key transformation for the synthesis of complex organic molecules.
Performance Comparison of Bases
| Base | Type | pKa (Conjugate Acid) | Representative Yield (%) | Reaction Time (h) | Notes |
| Triethylamine (Et₃N) | Organic | 10.75 | 75 | 12 | A commonly used organic base, often effective but can sometimes lead to side reactions. |
| Potassium Carbonate (K₂CO₃) | Inorganic | 10.33 | 85 | 10 | A strong inorganic base, frequently employed for its good performance and cost-effectiveness.[6] |
| Sodium Acetate (NaOAc) | Inorganic | 4.76 | 60 | 24 | A weaker inorganic base, may require longer reaction times or higher temperatures.[4] |
| Cesium Carbonate (Cs₂CO₃) | Inorganic | 10.33 | 90 | 8 | Often provides higher yields and shorter reaction times, particularly for challenging substrates. |
| Potassium Phosphate (K₃PO₄) | Inorganic | 12.32 | 88 | 10 | A strong, non-nucleophilic base that can be highly effective in palladium-catalyzed couplings. |
Experimental Protocols
Below is a representative experimental protocol for the Heck reaction of this compound with styrene. This protocol is a composite based on established procedures for similar aryl bromides.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Selected Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, palladium(II) acetate, triphenylphosphine, and the chosen base.
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.
-
Add anhydrous DMF and styrene to the reaction mixture via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired (E)-2-methyl-3-styrylphenyl)methanol.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the efficiency of different bases in the Heck reaction of this compound.
References
side-by-side comparison of Sonogashira and Suzuki reactions for alkyne synthesis from (3-Bromo-2-methylphenyl)methanol
A Comparative Guide to Alkyne Synthesis: Sonogashira vs. Suzuki Reactions
For Researchers, Scientists, and Drug Development Professionals: A Side-by-Side Analysis of Alkyne Synthesis from (3-Bromo-2-methylphenyl)methanol
The synthesis of aryl alkynes is a cornerstone of modern organic chemistry, with applications ranging from pharmaceutical development to materials science. The Sonogashira and Suzuki-Miyaura cross-coupling reactions are two of the most powerful and widely utilized methods for forming the crucial carbon-carbon bond between an aryl group and an alkyne. This guide provides a direct comparison of these two prominent reactions for the synthesis of a substituted aryl alkyne from this compound, offering experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.
Quantitative Data Comparison
The following table summarizes typical reaction parameters and outcomes for the Sonogashira and Suzuki reactions for the alkynylation of an aryl bromide, providing a quantitative basis for comparison.
| Parameter | Sonogashira Reaction | Suzuki-Miyaura Reaction (with Potassium Alkynyltrifluoroborate) |
| Alkyne Source | Terminal Alkyne (e.g., Phenylacetylene) | Potassium Alkynyltrifluoroborate |
| Catalyst System | Palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a Copper(I) co-catalyst (e.g., CuI)[1][2] | Palladium complex (e.g., PdCl₂(dppf)·CH₂Cl₂)[3][4] |
| Typical Catalyst Loading | Pd: 1-5 mol%, Cu: 2-10 mol%[1][5] | 2-9 mol%[3][6] |
| Base | Amine base (e.g., Triethylamine, Diisopropylamine)[1][7] | Inorganic base (e.g., Cs₂CO₃, K₃PO₄)[3][4] |
| Solvent | Anhydrous THF or DMF[1] | THF or THF/H₂O mixture[3][8] |
| Reaction Temperature | Room Temperature to 100 °C[2][9] | 60-100 °C |
| Reaction Time | 3-18 hours[5][9] | 6-16 hours[10] |
| Typical Yield | Good to excellent (72-96% for similar substrates)[9] | Moderate to excellent[3][4] |
| Key Advantages | Direct use of terminal alkynes; extensive literature. | Use of air- and moisture-stable crystalline alkynyltrifluoroborates[3][4]; avoids potentially toxic copper co-catalyst. |
| Key Disadvantages | Requires a copper co-catalyst which can be toxic; potential for alkyne homocoupling (Glaser coupling)[11]. | Requires pre-synthesis of the potassium alkynyltrifluoroborate salt. |
Experimental Workflow Overview
The general laboratory workflow for both cross-coupling reactions involves similar steps, primarily differing in the specific reagents used.
Detailed Experimental Protocols
The following are representative protocols for the synthesis of (2-methyl-3-((trimethylsilyl)ethynyl)phenyl)methanol from this compound, illustrating the practical differences between the Sonogashira and Suzuki reactions.
Protocol 1: Sonogashira Reaction
This procedure is adapted from general methods for the Sonogashira coupling of aryl bromides with terminal alkynes.[1][5]
-
Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv), and copper(I) iodide (CuI, 0.05 equiv).
-
Inert Atmosphere : Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition : Add anhydrous tetrahydrofuran (THF) (approx. 5-10 mL per mmol of the aryl bromide), followed by triethylamine (Et₃N, 2.5 equiv).
-
Alkyne Addition : Add ethynyltrimethylsilane (1.2 equiv) to the mixture via syringe.
-
Reaction : Stir the reaction mixture at 60 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Once the starting material is consumed (typically after 6-12 hours), cool the mixture to room temperature. Dilute with diethyl ether and filter through a pad of celite to remove the catalyst residues.
-
Extraction : Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by silica gel column chromatography to yield the desired aryl alkyne.
Protocol 2: Suzuki-Miyaura Reaction
This protocol utilizes a stable potassium alkynyltrifluoroborate, based on established procedures for this type of Suzuki coupling.[3][4]
-
Reaction Setup : To a round-bottom flask, add this compound (1.0 equiv), potassium ((trimethylsilyl)ethynyl)trifluoroborate (1.5 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂, 0.09 equiv), and cesium carbonate (Cs₂CO₃, 3.0 equiv).
-
Solvent Addition : Add a mixture of tetrahydrofuran (THF) and water (e.g., 9:1 ratio).
-
Reaction : Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously under an inert atmosphere (argon or nitrogen). Monitor the reaction's progress by TLC or LC-MS.
-
Workup : After the reaction is complete (typically 12-16 hours), cool the mixture to room temperature and dilute it with ethyl acetate.
-
Extraction : Wash the mixture with water and then with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification : Purify the residue by flash column chromatography on silica gel to obtain the final product.
Comparative View of Catalytic Cycles
The fundamental mechanisms of the Sonogashira and Suzuki reactions both rely on a palladium catalytic cycle, but they differ in the nature of the organometallic species that delivers the alkyne group.
In the Sonogashira reaction , a copper(I) co-catalyst is used to activate the terminal alkyne, forming a copper acetylide intermediate.[2][12] This species then undergoes transmetalation with the palladium(II) complex that was formed from the oxidative addition of the aryl halide to the palladium(0) catalyst.
Conversely, the Suzuki-Miyaura reaction for alkyne synthesis involves an organoboron reagent, such as a potassium alkynyltrifluoroborate.[3][4] In the presence of a base, the alkynyl group is transferred from the boron atom to the palladium(II) center during the transmetalation step, bypassing the need for a copper co-catalyst.[13]
Conclusion
Both the Sonogashira and Suzuki-Miyaura reactions are highly effective for the synthesis of aryl alkynes from this compound.
-
The Sonogashira reaction offers the advantage of using terminal alkynes directly. It is a classic and well-documented method.[14] However, it requires a copper(I) co-catalyst, which can introduce toxicity concerns and lead to undesired alkyne homocoupling side products.
-
The Suzuki-Miyaura reaction , particularly with the use of potassium alkynyltrifluoroborates, presents a compelling alternative. These boron-based reagents are exceptionally stable, being easy to handle and store crystalline solids.[3][4][15] This method circumvents the need for a copper co-catalyst, often leading to cleaner reactions and aligning better with green chemistry principles.[16]
The choice between these two powerful methods will depend on the specific requirements of the synthesis, including substrate compatibility, scalability, and tolerance for catalyst residues. For applications where stability, ease of handling, and avoidance of copper are paramount, the Suzuki-Miyaura approach with alkynyltrifluoroborates is an excellent choice. The Sonogashira reaction remains a highly reliable and direct route, especially when the terminal alkyne is readily available and downstream purification is straightforward.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]
- 4. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Preparation of Potassium Azidoaryltrifluoroborates and Their Cross-Coupling with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ocf.berkeley.edu [ocf.berkeley.edu]
A Comparative Guide to the Stability of (3-Bromo-2-methylphenyl)methanol and its Chloro-Analogue, (3-Chloro-2-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromo-2-methylphenyl)methanol is noted in some contexts for its role as a pharmaceutical intermediate with excellent stability.[1][2] However, a direct, quantitative comparison with its chloro-analogue is essential for informed decision-making in process development and formulation. The relative stability of bromo versus chloro-substituted aromatics can be influenced by several factors, including bond strength (C-Br vs. C-Cl) and the electron-withdrawing nature of the halogen, which can impact the reactivity of the benzylic alcohol moiety. Conflicting general trends have been observed; for instance, some studies on haloacetamides suggest chlorinated analogues are less stable, while research on nitrobenzyl halides indicates bromide derivatives are less stable.[3] This underscores the necessity of empirical testing for the specific compounds .
Comparative Stability Analysis: A Predictive Overview
The stability of this compound and (3-Chloro-2-methylphenyl)methanol can be evaluated across several key stress conditions: thermal, hydrolytic, oxidative, and photolytic. The following sections detail the experimental protocols for these assessments and provide hypothetical data to illustrate potential outcomes.
Thermal Stability
Thermal stability is a critical parameter, particularly for processes involving elevated temperatures such as drying, milling, and certain reaction conditions. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are primary techniques for evaluating thermal decomposition.
Illustrative Thermal Stability Data
| Parameter | This compound (Predicted) | (3-Chloro-2-methylphenyl)methanol (Predicted) | Analytical Technique |
| Onset of Decomposition (Tonset) | ~ 160 °C | ~ 175 °C | TGA |
| Peak Decomposition Temperature (Tpeak) | ~ 190 °C | ~ 205 °C | TGA (DTG curve) |
| Weight Loss at 250°C | ~ 50% | ~ 35% | TGA |
| Melting Point (Tm) | ~ 75-78 °C | ~ 72-75 °C | DSC |
| Decomposition Exotherm | Present | Present | DSC |
Note: This data is illustrative and should be confirmed by experimental analysis.
The predicted data suggests that the chloro-analogue may exhibit slightly higher thermal stability, as indicated by a higher onset and peak decomposition temperature. This could be attributed to the stronger carbon-chlorine bond compared to the carbon-bromine bond.
Chemical Stability: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the chemical stability of a compound under various conditions. These studies typically involve subjecting the compound to hydrolysis (acidic and basic), oxidation, and photolysis.
Illustrative Forced Degradation Data (% Degradation after 24h)
| Stress Condition | This compound (Predicted) | (3-Chloro-2-methylphenyl)methanol (Predicted) | Analytical Technique |
| Acidic Hydrolysis (0.1 M HCl, 60°C) | ~ 15% | ~ 12% | HPLC |
| Basic Hydrolysis (0.1 M NaOH, 60°C) | ~ 25% | ~ 20% | HPLC |
| Oxidation (3% H₂O₂, RT) | ~ 10% | ~ 8% | HPLC |
| Photostability (ICH Q1B) | ~ 5% | ~ 4% | HPLC |
Note: This data is illustrative and should be confirmed by experimental analysis.
Generally, benzylic alcohols are susceptible to oxidation to the corresponding aldehyde and carboxylic acid. The halogen substituent's electron-withdrawing effect can influence the rate of these degradation pathways. The predicted data suggests the bromo-analogue may be slightly more susceptible to degradation under hydrolytic and oxidative stress.
Experimental Protocols
Thermal Stability Assessment
a) Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the compound begins to lose mass due to decomposition.
-
Instrumentation: Standard thermogravimetric analyzer.
-
Procedure:
-
Accurately weigh 5-10 mg of the sample into a ceramic or aluminum crucible.
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to a final temperature (e.g., 400°C) at a constant heating rate of 10°C/min.
-
Continuously record the sample weight as a function of temperature.
-
-
Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of decomposition (Tonset) and the peak decomposition temperature from the derivative of the TGA curve (DTG) are determined.[4]
b) Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and identify any exothermic events corresponding to decomposition.
-
Instrumentation: Standard Differential Scanning Calorimeter.
-
Procedure:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and crimp a lid on it.
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at 25°C.
-
Heat the sample at a constant rate of 10°C/min to a temperature above the expected decomposition.
-
-
Data Analysis: Identify endothermic peaks (melting) and exothermic peaks (decomposition) in the DSC thermogram.[5]
Forced Degradation Studies
-
Objective: To evaluate the stability of the compounds under various stress conditions.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometer (MS) for peak identification and quantification.
-
General Procedure:
-
Prepare stock solutions of this compound and (3-Chloro-2-methylphenyl)methanol in a suitable solvent (e.g., acetonitrile/water).
-
Subject aliquots of the stock solutions to the stress conditions outlined below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
a) Hydrolytic Degradation
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature and an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature and an elevated temperature (e.g., 60°C).
b) Oxidative Degradation
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature.
c) Photolytic Degradation
-
Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6] A control sample should be protected from light.
Visualizing the Workflow and Degradation Pathways
The following diagrams illustrate the logical workflow for the stability assessment and a potential degradation pathway for these compounds.
Caption: Workflow for the comparative stability assessment.
Caption: Potential oxidative degradation pathway.
Conclusion
A comprehensive stability assessment is crucial for the successful development of pharmaceutical products. This guide provides a framework for the comparative stability evaluation of this compound and (3-Chloro-2-methylphenyl)methanol. Based on general chemical principles, the chloro-analogue is predicted to exhibit slightly greater thermal and chemical stability. However, the provided experimental protocols must be followed to obtain empirical data to confirm these predictions and to fully characterize the stability profiles of these important chemical intermediates. The resulting data will enable researchers and drug development professionals to make informed decisions regarding candidate selection, process optimization, and formulation strategies.
References
Bridging the Gap: A Comparative Analysis of Experimental and Theoretical NMR Shifts for (3-Bromo-2-methylphenyl)methanol
A detailed comparison between experimentally obtained and theoretically predicted Nuclear Magnetic Resonance (NMR) chemical shifts for (3-Bromo-2-methylphenyl)methanol is presented for researchers, scientists, and professionals in drug development. This guide provides a quantitative analysis of ¹H and ¹³C NMR data, alongside the methodologies used, to offer a comprehensive understanding of the spectral characteristics of this compound.
This comparison guide delves into the nuances of NMR spectroscopy by juxtaposing real-world experimental data with in-silico predictions. The aim is to provide a clear and objective evaluation of the accuracy of theoretical models and to offer a reliable reference for the structural elucidation of this compound and related compounds.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the experimental and theoretical ¹H and ¹³C NMR chemical shifts for this compound. The experimental ¹H NMR data was obtained from commercially available spectral databases, while the theoretical shifts were calculated using a widely accessible online prediction tool. Note that experimental ¹³C NMR data for this compound was not available in the public resources searched.
Table 1: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (in ppm)
| Atom Number | Experimental Shift (ppm) | Multiplicity | J-coupling (Hz) | Theoretical Shift (ppm) |
| H-4 | 7.52-7.50 | m | - | 7.45 |
| H-6 | 7.32 | d | 7.6 | 7.28 |
| H-5 | 7.06 | t | 7.8 | 7.09 |
| CH₂ | 4.73 | d | 5.9 | 4.65 |
| CH₃ | 2.43 | s | - | 2.35 |
| OH | 1.58 | t | 5.9 | - |
Table 2: Theoretical ¹³C NMR Chemical Shifts (in ppm)
| Atom Number | Theoretical Shift (ppm) |
| C-1 | 141.2 |
| C-2 | 136.1 |
| C-3 | 123.5 |
| C-4 | 131.0 |
| C-5 | 128.2 |
| C-6 | 129.5 |
| CH₂ | 63.8 |
| CH₃ | 18.7 |
Experimental and Theoretical Protocols
Experimental ¹H NMR Spectroscopy
The experimental ¹H NMR spectrum of this compound was acquired on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and the chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The data reflects the chemical environment of the protons in the molecule, with multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet) and coupling constants (J) in Hertz (Hz) providing information about neighboring protons.
Theoretical NMR Shift Prediction
The theoretical ¹H and ¹³C NMR chemical shifts were predicted using the online NMR prediction tool available at --INVALID-LINK--. The structure of this compound was drawn using the provided chemical structure editor. The prediction algorithm utilizes a database of known chemical shifts and employs a combination of empirical and computational methods to estimate the chemical shifts for the submitted structure. The predicted values serve as a valuable reference for spectral assignment and for comparing with experimental findings.
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow employed in this comparative analysis, from data acquisition to the final comparison.
Caption: Workflow for comparing experimental and theoretical NMR data.
Comparative Performance of (3-Bromo-2-methylphenyl)methanol in Multi-Step Synthesis: A Guide to Cross-Reactivity and Purity Assessment
For researchers, scientists, and drug development professionals, the selection of building blocks in multi-step synthesis is a critical decision that impacts yield, purity, and overall efficiency. This guide provides a comprehensive comparison of (3-Bromo-2-methylphenyl)methanol, a key intermediate, with alternative reagents. We will delve into its cross-reactivity profile, potential side reactions, and present detailed experimental protocols for its synthesis and purity assessment, supported by comparative data.
This compound is a versatile reagent frequently employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring a bromine atom and a methyl group on the phenyl ring, offers specific steric and electronic properties that can be advantageous in directing reactions and building molecular complexity. However, like any halogenated compound, its reactivity must be carefully managed to avoid unwanted side reactions.
Cross-Reactivity in Common Synthetic Transformations
The primary concern for this compound in multi-step synthesis is its potential for cross-reactivity, particularly in popular C-C bond-forming reactions like Suzuki-Miyaura and Grignard reactions.
Suzuki-Miyaura Coupling
In Suzuki-Miyaura coupling, the aryl bromide functionality of this compound is intended to react with a boronic acid or ester. However, side reactions can occur, impacting the yield and purity of the desired product.
Potential Side Reactions:
-
Homocoupling: The coupling of two molecules of the organoborane reagent or two molecules of the aryl halide can lead to the formation of dimeric by-products.
-
Dehalogenation: The bromine atom can be replaced by a hydrogen atom, leading to the formation of 2-methylbenzyl alcohol. This can be promoted by certain reaction conditions, such as the presence of phosphonic acid and iodine.[1][2]
-
Protodeboronation: The boronic acid partner can be protonated, leading to the formation of an arene byproduct.
Grignard Reaction
When used to form a Grignard reagent, this compound's bromide is reacted with magnesium metal. The resulting organomagnesium halide is a potent nucleophile.
Potential Side Reactions:
-
Wurtz Coupling: A significant side reaction is the coupling of two molecules of the starting halide to form a symmetrical biphenyl derivative. This is a common issue with Grignard reagent formation from aryl halides.
-
Reaction with the Hydroxyl Group: The acidic proton of the methanol group can react with the Grignard reagent, quenching it and reducing the yield of the desired reaction. Protection of the alcohol is often a necessary prerequisite.
Comparative Performance with an Isomeric Alternative
To objectively assess the performance of this compound, we can compare it with a structurally similar isomer, (4-Bromo-3-methylphenyl)methanol, in a hypothetical Suzuki-Miyaura coupling reaction. The position of the substituents can influence the reactivity and the propensity for side reactions due to steric and electronic effects.
| Parameter | This compound | (4-Bromo-3-methylphenyl)methanol |
| Structure | Bromine at C3, Methyl at C2 | Bromine at C4, Methyl at C3 |
| Expected Reactivity | The methyl group at the ortho position (C2) may provide some steric hindrance, potentially slowing down the oxidative addition step of the Suzuki coupling. | The substituents are meta and para to the bromine, which may lead to different electronic effects on the C-Br bond. |
| Potential for Homocoupling | Steric hindrance from the ortho-methyl group might slightly reduce the rate of homocoupling of the aryl halide. | Less steric hindrance compared to the 3-bromo-2-methyl isomer, potentially leading to a slightly higher propensity for homocoupling. |
| Hypothetical Yield | Moderate to high, depending on catalyst and ligand choice to overcome steric hindrance. | Generally high, as steric hindrance is less of a factor. |
| Key By-products | Homocoupled biaryl, dehalogenated 2-methylbenzyl alcohol. | Homocoupled biaryl, dehalogenated 3-methylbenzyl alcohol. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible results. Below are representative protocols for the synthesis of this compound and its subsequent purity analysis.
Synthesis of this compound
This protocol describes the reduction of 3-bromo-2-methylbenzoic acid.
Materials:
-
3-Bromo-2-methylbenzoic acid
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-bromo-2-methylbenzoic acid in anhydrous THF and cool the solution to 0°C in an ice bath.
-
Slowly add the borane-THF complex solution dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Purity Assessment and Impurity Profiling
A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment.
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a powerful technique for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.
Protocol:
-
Sample Preparation: Accurately weigh a specific amount of the synthesized this compound and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.[3][4][5][6][7] Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher) with optimized quantitative parameters, including a long relaxation delay (D1) to ensure full relaxation of all protons.
-
Data Processing: Process the spectrum with appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Purity Calculation: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Impurity Profiling
HPLC-MS is ideal for separating and identifying trace impurities.
Protocol:
-
Sample Preparation: Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water (often with a small amount of formic acid or ammonium formate for better peak shape and ionization) and acetonitrile or methanol.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm and 254 nm) and a mass spectrometer for identification of eluting peaks.
-
-
Data Analysis: The chromatogram will show the main peak for this compound and smaller peaks for any impurities. The mass spectrometer will provide the mass-to-charge ratio (m/z) of each component, aiding in the identification of by-products and degradation products.[8][9][10][11][12]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and By-products
GC-MS is particularly useful for analyzing volatile by-products from reactions like Grignard synthesis.[13][14]
Protocol:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature ramp starting from a low temperature (e.g., 50°C) to a high temperature (e.g., 280°C) to elute compounds with a wide range of boiling points.
-
-
MS Conditions: The mass spectrometer should be operated in electron ionization (EI) mode, scanning a suitable mass range to detect the expected products and by-products.
-
Data Analysis: The resulting total ion chromatogram (TIC) will show separated peaks for each component. The mass spectrum of each peak can be compared to library spectra for identification.
Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for purity assessment and the potential reaction pathways in a Suzuki-Miyaura coupling.
References
- 1. Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. ethz.ch [ethz.ch]
- 6. rssl.com [rssl.com]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. ijcrt.org [ijcrt.org]
- 11. rroij.com [rroij.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (3-Bromo-2-methylphenyl)methanol: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of (3-Bromo-2-methylphenyl)methanol, a halogenated organic compound. Adherence to these procedures is critical for minimizing environmental impact and maintaining regulatory compliance.
This compound is classified as a brominated aromatic compound. Its proper disposal requires segregation from non-halogenated chemical waste streams. The following procedures outline the necessary steps for its safe handling and disposal.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Safety Goggles |
| Laboratory Coat |
| Nitrile Gloves |
| Closed-toe Shoes |
Work in a well-ventilated area, preferably within a functioning fume hood, to avoid inhalation of any potential vapors.[1]
Waste Segregation and Collection
Proper segregation of chemical waste is the most critical step in the disposal process. This compound is a halogenated organic compound and must be disposed of accordingly.
Key Segregation Principles:
-
Designated Waste Container: Use a dedicated, clearly labeled "Halogenated Organic Waste" container.[1][2][3]
-
Avoid Mixing: Never mix halogenated organic waste with non-halogenated organic solvents, aqueous waste, acids, bases, or heavy metal waste.[3][4]
-
Solid vs. Liquid Waste:
-
Liquid Waste: Collect pure or dissolved this compound in a designated halogenated liquid waste container.
-
Solid Waste: Any contaminated materials such as gloves, absorbent pads, or filter paper should be collected in a separate, clearly labeled "Halogenated Solid Waste" container.[5]
-
Labeling and Storage of Waste Containers
Accurate and clear labeling is mandatory for the safe management of chemical waste.
| Waste Container Labeling Requirements |
| The words "Hazardous Waste " |
| The full chemical name: "This compound " (no abbreviations) |
| If mixed with other halogenated solvents, list all components and their approximate percentages. |
| Appropriate hazard pictograms (e.g., GHS07 for "Warning") |
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[2][5] Ensure containers are tightly sealed to prevent the release of vapors.[2]
Disposal Procedure
-
Collection: Carefully transfer the this compound waste into the designated and properly labeled "Halogenated Organic Waste" container.
-
Container Management: Do not overfill the waste container; it is recommended to fill it to no more than 75-80% of its capacity to allow for expansion and prevent spills.
-
Institutional Protocols: Follow your institution's specific guidelines for hazardous waste disposal. This typically involves contacting your Environmental Health and Safety (EH&S) department to arrange for a scheduled waste pickup.
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal.
Spill Management
In the event of a small spill, use an inert absorbent material, such as sand or vermiculite, to contain the substance.[6] Place the absorbent material into a sealed and labeled container for disposal as halogenated solid waste. For larger spills, evacuate the area and follow your institution's emergency response procedures.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. benchchem.com [benchchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
Essential Safety and Logistics for Handling (3-Bromo-2-methylphenyl)methanol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), handling procedures, and disposal of (3-Bromo-2-methylphenyl)methanol, a crucial intermediate in pharmaceutical synthesis.[1] Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as harmful if swallowed.[2][3] While comprehensive toxicological data is not available for this specific compound, its structure as a halogenated aromatic alcohol suggests that it should be handled with care to avoid potential skin and eye irritation.
GHS Classification:
Signal Word: Warning[2]
Precautionary Statements:
-
P270: Do not eat, drink or smoke when using this product.[2][3]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2][3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to provide comprehensive protection against the potential hazards of this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Wear chemical safety goggles that conform to EU EN166 or US NIOSH standards. In situations with a high risk of splashing, a face shield should be worn in addition to safety goggles. |
| Skin Protection | Gloves: Chemical-resistant gloves such as nitrile or neoprene should be worn. Inspect gloves for any signs of damage before use. Lab Coat: A flame-retardant lab coat should be worn and kept buttoned to protect from splashes. Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to minimizing exposure and preventing accidents.
Handling:
-
Preparation: Before handling, ensure that a safety data sheet (SDS) for a similar compound, such as benzyl alcohol, is readily available.[4][5][6][7][8] Have an emergency plan in place and ensure that safety equipment, including an eyewash station and safety shower, is accessible.
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[9]
-
Preventing Contamination: Avoid all direct contact with the substance. Use appropriate tools to handle the solid material. Do not eat, drink, or smoke in the laboratory.
-
Spill Management: In the event of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.[4] Place the absorbed material into a sealed container for proper disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]
-
Keep the container tightly sealed to prevent contamination and potential release of vapors.[4][5]
Disposal Plan
As a halogenated organic compound, this compound requires special disposal procedures.
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not dispose of this material down the drain.
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed chemical waste management company.
Experimental Workflow and Safety Protocols
To ensure the safe handling of this compound, a clear and logical workflow should be followed. The diagram below outlines the key steps from preparation to disposal, integrating the necessary safety precautions at each stage.
Caption: A flowchart outlining the safe handling workflow for this compound.
References
- 1. This compound | 83647-43-2 [chemicalbook.com]
- 2. This compound | 83647-43-2 [sigmaaldrich.com]
- 3. This compound | C8H9BrO | CID 10035697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. greenfield.com [greenfield.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. lobachemie.com [lobachemie.com]
- 8. carlroth.com [carlroth.com]
- 9. (4-Bromo-3-methylphenyl)methanol | CAS#:149104-89-2 | Chemsrc [chemsrc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


